Climarapro
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H52O4 |
|---|---|
Molecular Weight |
584.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H28O2.C18H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13,16-19,23H,3,5-12H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17+,18+,19-,20-,21-;14-,15-,16+,17+,18+/m01/s1 |
InChI Key |
RQFMPXMLRRPOJH-ORADRBJOSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Transdermal Estradiol and Levonorgestrel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of action of transdermal estradiol (B170435) and levonorgestrel (B1675169). It delves into their molecular interactions, signaling pathways, and pharmacokinetic profiles, presenting quantitative data in structured tables and detailed experimental methodologies. Visual representations of key pathways are provided to facilitate a deeper understanding of their complex biological activities.
Core Principles of Transdermal Delivery
Transdermal drug delivery offers a non-invasive route of administration that bypasses hepatic first-pass metabolism, leading to more stable and sustained plasma concentrations compared to oral administration. For steroid hormones like estradiol and levonorgestrel, this delivery system typically involves a patch or gel containing the active pharmaceutical ingredient, which is released at a controlled rate and permeates the stratum corneum to enter systemic circulation.
Estradiol: Mechanism of Action
Estradiol, the most potent endogenous estrogen, exerts its effects primarily through binding to two nuclear estrogen receptors (ERs), ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes. Additionally, a G protein-coupled estrogen receptor (GPER) mediates rapid, non-genomic effects.
Genomic Signaling Pathway
The classical, or genomic, signaling pathway of estradiol involves the following key steps:
-
Ligand Binding: Estradiol diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus.
-
Receptor Dimerization: Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation and DNA Binding: The dimerized receptor translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Gene Transcription: The receptor-DNA complex recruits co-activator or co-repressor proteins, which modulate the transcription of genes involved in cellular proliferation, differentiation, and various physiological processes.
Non-Genomic Signaling Pathway
Estradiol can also elicit rapid cellular responses through non-genomic pathways, primarily mediated by membrane-associated ERs and GPER. These actions do not directly involve gene transcription but rather the activation of intracellular signaling cascades.[1]
-
Membrane Receptor Activation: Estradiol binds to GPER or membrane-associated ERs.
-
G-Protein Activation: Ligand-bound GPER activates heterotrimeric G proteins.
-
Second Messenger Production: This activation leads to the production of second messengers, such as cyclic AMP (cAMP), and the activation of protein kinases.
-
Downstream Signaling: Activation of cascades like the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways occurs, influencing cellular processes like proliferation and survival.[2][3]
Levonorgestrel: Mechanism of Action
Levonorgestrel is a synthetic progestin that mimics the actions of endogenous progesterone (B1679170). Its primary mechanism of action is through binding to the progesterone receptor (PR), which, like ERs, is a nuclear receptor and transcription factor.
Genomic Signaling Pathway
The genomic signaling of levonorgestrel is analogous to that of estradiol:
-
Ligand Binding: Levonorgestrel enters the cell and binds to the PR.
-
Receptor Dimerization: The ligand-bound PR dimerizes.
-
Nuclear Translocation and DNA Binding: The dimer translocates to the nucleus and binds to Progesterone Response Elements (PREs) on target genes.
-
Gene Transcription: The PR-DNA complex recruits co-regulators to modulate the transcription of genes that influence the menstrual cycle, ovulation, and endometrial receptivity.
Non-Genomic Signaling Pathway
Similar to estrogens, progestins can also induce rapid, non-genomic effects, although this is a less characterized area of their action. These effects are thought to be mediated by membrane-associated PRs (mPRs) and progesterone receptor membrane component 1 (PGRMC1).
-
Membrane Receptor Activation: Levonorgestrel binds to mPRs or PGRMC1.
-
Kinase Activation: This binding can lead to the activation of kinase cascades, such as the MAPK pathway.
-
Cellular Effects: These signaling events can influence cell survival and proliferation.
Quantitative Data
Receptor Binding Affinity
The relative binding affinity (RBA) of levonorgestrel for various steroid receptors provides insight into its specificity and potential off-target effects.
| Receptor | Relative Binding Affinity (%) of Levonorgestrel[4] |
| Progesterone Receptor | 323 |
| Androgen Receptor | 58 |
| Mineralocorticoid Receptor | 17 |
| Glucocorticoid Receptor | 7.5 |
| Estrogen Receptor | < 0.02 |
Pharmacokinetics of Transdermal Estradiol
The pharmacokinetic parameters of transdermal estradiol can vary depending on the patch formulation (e.g., matrix vs. reservoir type) and the individual.
Table 2: Comparative Pharmacokinetics of Transdermal Estradiol Patches (50 µ g/day )
| Parameter | Estradot® (Matrix)[5] | Menorest® (Reservoir)[5] |
| Cmax (pg/mL) | 56.7 | 52.7 |
| Estrone Cmax (pg/mL) | 41.7 | 41.3 |
Table 3: Pharmacokinetics of Transdermal Ethinyl Estradiol (EE) from a Combination Patch (AG200-15) [6]
| Parameter | Value (Mean ± SD) |
| Cmax (pg/mL) | 51.3 ± 17.3 |
| AUC(0-168 h) (ng·h/mL) | 6.26 ± 2.46 |
| Css(48-168 h) (pg/mL) | 35.7 ± 14.5 |
Pharmacokinetics of Transdermal Levonorgestrel
Table 4: Pharmacokinetics of Transdermal Levonorgestrel (LNG) from a Combination Patch (AG200-15) [6]
| Parameter | Value (Mean ± SD) |
| Cmax (pg/mL) | 2400 ± 1140 |
| AUC(0-168 h) (ng·h/mL) | 317 ± 159 |
| Css(48-168 h) (pg/mL) | 1847 ± 930 |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity of a ligand (e.g., levonorgestrel) to its receptor.
Methodology:
-
Receptor Preparation: A source of the receptor of interest (e.g., cytosol from MCF-7 cells for PR and AR) is prepared.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., ³H-promegestone for PR) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., levonorgestrel).
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound.
In Vitro Skin Permeation Study
This protocol assesses the rate at which a drug permeates through the skin from a transdermal delivery system.
Methodology:
-
Skin Preparation: Full-thickness or epidermal skin from a suitable source (e.g., human cadaver, porcine ear) is excised and prepared.
-
Franz Diffusion Cell Setup: The skin membrane is mounted between the donor and receptor compartments of a Franz diffusion cell. The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C).
-
Application of Delivery System: The transdermal patch or a defined amount of gel is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid.
-
Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Quantification of Estradiol and Levonorgestrel in Human Plasma
This protocol describes the analytical method for determining the concentrations of estradiol and levonorgestrel in plasma samples from pharmacokinetic studies.
Methodology using UPLC-MS/MS: [7][8]
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a protein precipitating agent (e.g., methanol) to remove proteins.
-
Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether) to isolate the analytes.
-
Derivatization (for Estradiol): To enhance sensitivity, estradiol may be derivatized (e.g., with dansyl chloride).
-
-
Chromatographic Separation: The extracted and reconstituted samples are injected into an Ultra-Performance Liquid Chromatography (UPLC) system. The analytes are separated on a reverse-phase column (e.g., C18) using a gradient mobile phase.
-
Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the quantitative analysis of each analyte and the internal standard.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the analytes in the plasma samples are determined by interpolation from this curve.
References
- 1. researchgate.net [researchgate.net]
- 2. GPER Mediates Non-Genomic Effects of Estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Genomic Regulation of Vascular Cell Function and Growth by Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Comparative bioequivalence studies with Estradot and Menorest transdermal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethinyl estradiol and levonorgestrel pharmacokinetics with a low-dose transdermal contraceptive delivery system, AG200-15: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholar.ui.ac.id [scholar.ui.ac.id]
The Pharmacokinetics of the Climara Pro® (Estradiol/Levonorgestrel) Transdermal System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of the Climara Pro® patch system, a transdermal matrix patch that delivers a continuous combination of estradiol (B170435) and levonorgestrel (B1675169). The information presented herein is compiled from publicly available data, including prescribing information, clinical trial summaries, and regulatory guidance documents, to support research and development activities in the field of transdermal drug delivery and hormone therapy.
Core Pharmacokinetic Profile
The Climara Pro® patch is designed to provide systemic delivery of 0.045 mg of estradiol and 0.015 mg of levonorgestrel per day over a 7-day wear period.[1] The transdermal route of administration avoids first-pass metabolism in the liver, which is a significant advantage over oral hormone therapies.
Absorption
Following the application of the Climara Pro® patch, both estradiol and levonorgestrel are absorbed through the skin into the systemic circulation. Peak serum concentrations (Cmax) of estradiol are typically reached between 48 and 60 hours (2 to 2.5 days) after the initial application.[1] For levonorgestrel, Cmax is also achieved at approximately 2.5 days.[2] Steady-state concentrations for both hormones are achieved after the first week of continuous use.
Distribution
Exogenous estradiol and levonorgestrel from the Climara Pro® patch are distributed in the body in a manner similar to their endogenous counterparts. Estrogens are widely distributed and are found in higher concentrations in sex hormone target organs. Both estradiol and levonorgestrel are highly bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin.
Metabolism
Estradiol is primarily metabolized in the liver to estrone (B1671321) and estriol, as well as other metabolites. A significant portion of the metabolism is mediated by the cytochrome P450 (CYP) 3A4 enzyme system. Levonorgestrel is also extensively metabolized in the liver, with hydroxylation being a key pathway, which may also involve CYP3A enzymes.[3]
Excretion
The metabolites of estradiol and levonorgestrel are primarily excreted in the urine as glucuronide and sulfate (B86663) conjugates. Following the removal of the Climara Pro® patch, serum concentrations of both hormones decline, with the terminal half-life of levonorgestrel determined to be approximately 28 hours.[4]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for estradiol and levonorgestrel following the administration of the Climara Pro® patch, based on data from clinical studies involving postmenopausal women.
Table 1: Pharmacokinetic Parameters of Estradiol after Climara Pro® Application [4]
| Parameter | Units | Single Application (Week 1) | Multiple Applications (Week 4 - Steady State) |
| Cavg | pg/mL | 37.7 ± 10.4 | 35.7 ± 11.4 |
| Cmax | pg/mL | 50.7 ± 28.6 | 50.7 ± 28.6 |
| Tmax | hours | 52.8 ± 33.8 | 60.0 (median) |
| Cmin | pg/mL | 33.8 ± 28.7 | 33.8 ± 28.7 |
| AUC(0-168h) | pg·h/mL | 6002 ± 1919 | 6002 ± 1919 |
Table 2: Pharmacokinetic Parameters of Levonorgestrel after Climara Pro® Application [4]
| Parameter | Units | Single Application (Week 1) | Multiple Applications (Week 4 - Steady State) |
| Cavg | pg/mL | 166 ± 97.8 | 166 ± 97.8 |
| Cmax | pg/mL | 194 ± 111 | 194 ± 111 |
| Tmax | hours | 72.5 ± 253 | 60.0 (median) |
| Cmin | pg/mL | 153 ± 69.6 | 153 ± 69.6 |
| AUC(0-168h) | pg·h/mL | 27948 ± 16426 | 27948 ± 16426 |
Detailed Experimental Protocols
The following sections outline the methodologies employed in the key experiments cited for the pharmacokinetic evaluation of the Climara Pro® patch system. These descriptions are based on publicly available information and established industry standards.
Pharmacokinetic Bioequivalence and Steady-State Studies
Objective: To determine the rate and extent of absorption of estradiol and levonorgestrel from the Climara Pro® patch and to assess its pharmacokinetic profile at steady-state.
Methodology:
-
Study Design: These studies are typically conducted as single-dose, two-treatment, two-period crossover in vivo studies in healthy, non-smoking postmenopausal women.[5] For steady-state assessment, multiple-dose studies are performed over several weeks.[4][6]
-
Subjects: Healthy, non-smoking postmenopausal women with no contraindications to estrogen therapy are recruited.[5]
-
Procedure:
-
Subjects are randomized to receive either the test transdermal system (TDS) or a reference product in a given study period.[5]
-
The patch is applied to a clean, dry, non-irritated area of the skin, typically the lower abdomen or buttocks, and worn for a 7-day (168-hour) period.[5]
-
Blood samples are collected at predefined time points before and during the 7-day application period. For estradiol, baseline correction is often performed by averaging samples taken just before patch application.[5]
-
After a washout period of sufficient duration (e.g., 21-28 days for levonorgestrel), subjects are crossed over to the other treatment.[7]
-
-
Analytical Method: Serum or plasma concentrations of estradiol and levonorgestrel are determined using a validated, highly sensitive, and specific analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][8]
Skin Irritation and Sensitization Studies
Objective: To evaluate the potential of the Climara Pro® patch to cause skin irritation and sensitization upon repeated application.
Methodology:
-
Study Design: These studies are typically designed as randomized, evaluator-blinded, within-subject repeat in vivo studies.[5] A placebo patch and/or high- and low-irritancy controls may be included.[9]
-
Subjects: Healthy volunteers, often non-smoking postmenopausal women, are enrolled.[5]
-
Procedure:
-
The test patch (and control patches, if applicable) are applied to designated skin sites, which are randomized among subjects.
-
Patches are typically worn for a specified period (e.g., 23 hours) and then removed. The same site is evaluated and a new patch is reapplied daily for a cumulative period (e.g., 21 days).[9]
-
Skin reactions at the application site are visually assessed by a trained and blinded observer at specified time points after patch removal (e.g., 30 minutes, 24, 48, and 72 hours).[9]
-
-
Scoring: Dermal reactions are scored using a standardized scale that evaluates erythema, edema, and other signs of irritation. The Climara Pro® irritation study utilized a 7-point scale where 0 indicated no evidence of irritation and higher scores represented increasing severity of erythema, edema, or papular response.[3]
Adhesion Assessment Studies
Objective: To evaluate the adhesive performance of the Climara Pro® patch over the 7-day wear period.
Methodology:
-
Study Design: Adhesion studies can be conducted as standalone single-dose, two-treatment, two-period crossover in vivo studies or combined with pharmacokinetic studies.[5]
-
Subjects: Healthy volunteers, typically postmenopausal women, are included in these studies.[5]
-
Procedure:
-
Subjects apply the patch and engage in normal daily activities.
-
At specified time points during the 7-day wear period (e.g., daily or on select days), the adhesion of the patch is visually assessed by a trained observer.[4]
-
-
Scoring: A categorical scoring system is used to rate the degree of patch lift from the skin. A common scale is a 5-point scale where a score of 0 indicates ≥90% adherence and higher scores indicate progressively less adherence.[9] The adhesion study for Climara Pro® used a four-point visual assessment scale.[4]
In Vitro Skin Permeation Studies
Objective: To determine the rate of permeation of estradiol and levonorgestrel from the patch formulation through a skin membrane.
Methodology:
-
Apparatus: The Franz diffusion cell is a standard apparatus used for in vitro skin permeation testing.[10][11]
-
Membrane: Excised human or animal skin (e.g., rat abdominal skin) is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.[12]
-
Procedure:
-
The transdermal patch is applied to the surface of the skin membrane in the donor compartment.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C or 37°C) to mimic physiological conditions.[10][13]
-
The receptor medium is stirred continuously.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis, and replaced with fresh receptor medium.[13]
-
-
Analysis: The concentration of the permeated drug in the receptor medium samples is quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pharmacokinetic pathways and experimental workflows.
Caption: Overview of the pharmacokinetic pathway of the Climara Pro® patch system.
Caption: Workflow for a typical pharmacokinetic bioequivalence crossover study.
Caption: General workflow for conducting adhesion and skin irritation studies.
References
- 1. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]
- 2. scholar.ui.ac.id [scholar.ui.ac.id]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmanet.com.br [pharmanet.com.br]
- 10. m.youtube.com [m.youtube.com]
- 11. In vitro transdermal drug permeation tests: a regulatory scenario evaluation [scielo.org.co]
- 12. ijcrt.org [ijcrt.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Estradiol and Levonorgestrel Transdermal Delivery System: Core Technology of Climara Pro®
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Climara Pro® is a combination hormone therapy transdermal system developed for women with an intact uterus, indicated for the treatment of moderate to severe vasomotor symptoms due to menopause and the prevention of postmenopausal osteoporosis.[1][2] It is designed for continuous, once-weekly application, delivering the estrogen, estradiol (B170435), and a progestin, levonorgestrel (B1675169), through the skin.[2] This guide provides a detailed technical examination of the core drug delivery system, its pharmacokinetic profile, the experimental methodologies used in its characterization, and the molecular mechanisms of its active pharmaceutical ingredients.
The system is an adhesive-based matrix transdermal patch that provides a nominal delivery rate of 0.045 mg/day of estradiol and 0.015 mg/day of levonorgestrel.[3][4] This transdermal route of administration is designed to provide steady hormone levels over the 7-day application period and avoid the first-pass metabolism associated with oral administration.[2][5]
Core Delivery System Technology
Patch Architecture and Composition
Climara Pro® is a monolithic, drug-in-adhesive matrix patch. This design integrates the active ingredients directly within the adhesive layer, simplifying the structure and maintaining a thin, flexible profile for patient comfort and adhesion. The system comprises three distinct layers.[6][7]
-
Backing Film: A translucent polyethylene (B3416737) film that is impermeable to the drugs and moisture, protecting the drug matrix from the external environment and preventing drug loss.[6][7]
-
Drug-in-Adhesive Matrix: An acrylate (B77674) adhesive matrix that contains 4.40 mg of estradiol and 1.39 mg of levonorgestrel, serving as the drug reservoir, the means of adhesion to the skin, and the rate-controlling medium for drug release.[3][6][7]
-
Protective Liner: A siliconized or fluoropolymer-coated polyester (B1180765) film that protects the adhesive layer prior to use. It is removed and discarded immediately before application.[6][7]
The total system size is 22 cm².[3][4] The concentration gradient between the drug-saturated matrix and the lower concentration in the dermal capillary network is the primary driving force for drug permeation.
Figure 1: Diagram of the Climara Pro® patch architecture and drug delivery pathway.
Pharmacokinetic Profile
Following the application of Climara Pro®, estradiol and levonorgestrel are absorbed through the skin, achieving steady-state serum concentrations that are maintained throughout the 7-day dosing interval.
Estradiol Pharmacokinetics
Administration of the patch to postmenopausal women achieves serum estradiol concentrations equivalent to the early follicular phase range within 12-24 hours.[1][3] Peak concentrations are reached in approximately 2 to 2.5 days.[1][3] Estradiol is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and circulates in the blood bound to sex hormone-binding globulin (SHBG) and albumin.[3][6]
Levonorgestrel Pharmacokinetics
The mean terminal half-life for levonorgestrel delivered via this system is approximately 28 hours.[3][6] Similar to estradiol, levonorgestrel in the serum is bound to both SHBG and albumin.[3] Its metabolism also involves cytochrome P450 enzymes.[3]
Summary of Pharmacokinetic Parameters
The following table summarizes the steady-state pharmacokinetic parameters for estradiol and levonorgestrel after multiple applications of the Climara Pro® patch.
| Parameter | Estradiol | Levonorgestrel | Reference |
| Nominal Delivery Rate | 0.045 mg/day | 0.015 mg/day | [3] |
| Cmax (mean) | 35.7 pg/mL | 165.7 pg/mL | [3] |
| Tmax (mean) | 2 - 2.5 days | ~2.5 days | [3] |
| Terminal Half-Life (t½) | N/A (steady state) | 28 ± 6.4 hours | [3][6] |
| Primary Protein Binding | SHBG, Albumin | SHBG, Albumin | [3] |
Note: Data derived from studies in healthy postmenopausal women. Cmax and Tmax values reflect steady-state conditions.
Key Experimental Methodologies
The characterization of a transdermal delivery system like Climara Pro® involves a suite of in vivo and in vitro experiments to ensure safety, efficacy, and quality.
In Vivo Pharmacokinetic Study Protocol
This protocol is a representative methodology for a clinical trial to determine the bioequivalence and pharmacokinetic profile of a transdermal patch.
-
Study Design: An open-label, randomized, single- or multiple-dose, two-period crossover study is typically conducted.[5][8]
-
Subject Population: Healthy, non-smoking postmenopausal women. Subjects are screened for contraindications to hormone therapy.[3][8]
-
Treatment Protocol:
-
Subjects are randomized to receive the test product or a reference standard for a 7-day (168-hour) period.[8]
-
The patch is applied to a clean, dry, non-oily, and non-irritated area of skin on the lower abdomen or upper buttock. Application sites are rotated, with at least a one-week interval between applications to the same site.[3][9]
-
Following a washout period, subjects cross over to the alternate treatment arm.
-
-
Blood Sampling: Serial blood samples are collected at predefined intervals (e.g., pre-dose, and at 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-application) to characterize the drug concentration-time profile.
-
Bioanalytical Method: Serum concentrations of estradiol and levonorgestrel are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters including AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) are calculated from the concentration-time data.
Figure 2: Representative workflow for a pharmacokinetic crossover study.
In Vitro Skin Permeation Study Protocol
In vitro studies are crucial for formulation development and selection, providing insights into drug release and permeation characteristics.[10][11]
-
Skin Membrane Preparation: Full-thickness or epidermal human cadaver skin or hairless mouse skin is used. The skin is excised, subcutaneous fat is removed, and it is stored frozen until use.[10]
-
Diffusion Cell Setup: Static or flow-through vertical diffusion cells (e.g., Franz diffusion cells) are used. The prepared skin membrane is mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Experimental Conditions:
-
The receptor compartment is filled with a physiologically relevant medium (e.g., phosphate-buffered saline with a solubilizing agent like PEG 400 to maintain sink conditions). The solution is maintained at 32-37°C and stirred continuously.[11]
-
The transdermal patch is cut to size and applied to the surface of the stratum corneum in the donor compartment.
-
-
Sample Collection: Aliquots of the receptor solution are collected at predetermined time intervals over 24-168 hours, and the volume is replaced with fresh medium.
-
Quantification: Drug concentration in the collected samples is determined using a validated analytical method such as HPLC.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.
Adhesion Performance Study Protocol
Patch adhesion is critical for ensuring consistent drug delivery over the entire application period.[12][13]
-
Study Design: A study is conducted in healthy subjects under real-world conditions. A placebo patch containing the same adhesive matrix without the active drugs is often used.[3]
-
Application and Wear Period: Subjects apply the patch and wear it for the full 7-day duration. Activities may include showering, exercise, and normal daily tasks.[3]
-
Adhesion Assessment: Adhesion is visually assessed by trained personnel at specified time points (e.g., Days 2, 4, 5, 6, and 7).[3]
-
Scoring System: A validated numerical scoring system is used. An example is the FDA-recommended 5-point scale:
-
0: ≥90% adhered (essentially no lift off the skin)
-
1: ≥75% to <90% adhered (some edges lifting)
-
2: ≥50% to <75% adhered (less than half of the patch lifting)
-
3: <50% adhered but not detached
-
4: Patch completely detached
-
-
Data Analysis: Mean adhesion scores are calculated for each time point. The primary endpoint is typically the mean adhesion score at the final assessment time.
Molecular Mechanism of Action
Estradiol and levonorgestrel act by binding to specific intracellular steroid hormone receptors in target tissues.
-
Estradiol: As an estrogen, estradiol binds to estrogen receptors (ERα and ERβ). This hormone-receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of those genes, leading to the physiological effects of estrogen, such as mitigating vasomotor symptoms.[3][14]
-
Levonorgestrel: As a progestin, levonorgestrel binds to progesterone (B1679170) receptors (PR). The activated complex binds to progesterone response elements (PREs) on DNA, regulating gene expression. This action counteracts the proliferative effects of estrogen on the endometrium, reducing the risk of endometrial hyperplasia.[3][6] Levonorgestrel also exhibits some binding to androgen receptors.
Figure 3: Simplified signaling pathway for estradiol and levonorgestrel.
Conclusion
The Climara Pro® transdermal delivery system is a technologically advanced formulation that leverages a simple, monolithic drug-in-adhesive matrix to provide continuous, week-long delivery of estradiol and levonorgestrel. This design ensures stable pharmacokinetic profiles, avoids first-pass metabolism, and offers a convenient dosing regimen for patients. The system's performance is underpinned by rigorous experimental evaluation, from in vitro permeation studies that guide formulation to in vivo pharmacokinetic and adhesion trials that confirm its clinical efficacy and reliability. The combined action of its active ingredients at the molecular level addresses both the symptoms of menopause and the need for endometrial protection, making it a cornerstone of transdermal hormone therapy.
References
- 1. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]
- 2. Articles [globalrx.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed - CLIMARA PRO- estradiol and levonorgestrel patch [dailymed.nlm.nih.gov]
- 5. Pharmacokinetics of continuous once-a-week combination 17β-Estradiol/Low- or high-dose levonorgestrel transdermal delivery systems in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. US20170000745A1 - Transdermal drug delivery systems for levonorgestrel and ethinyl estradiol - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Simultaneous estradiol and levonorgestrel transdermal delivery from a 7-day patch: in vitro and in vivo drug deliveries of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adhesive properties: a critical issue in transdermal patch development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Adhesion for Topical and Transdermal Systems Submitted in New Drug Applications | FDA [fda.gov]
- 14. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
Bioavailability of Estradiol from the Climara Pro® Patch: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bioavailability of estradiol (B170435) from the Climara Pro® (estradiol/levonorgestrel (B1675169) transdermal system) patch. The document outlines the pharmacokinetic profile of estradiol and levonorgestrel as delivered by the patch, details the experimental methodologies used in bioavailability studies, and illustrates the hormonal signaling pathways involved.
Introduction to Climara Pro®
Climara Pro® is a combination transdermal patch that delivers a continuous dose of estradiol (an estrogen) and levonorgestrel (a progestin) for the treatment of moderate to severe vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis.[1][2] The patch is designed as a matrix system, where the active pharmaceutical ingredients are incorporated into the adhesive layer, allowing for once-weekly application.[3] This transdermal delivery system is intended to provide sustained serum concentrations of both hormones, mimicking physiological levels and avoiding the first-pass metabolism associated with oral administration.
Pharmacokinetic Profile and Bioavailability Data
The bioavailability of estradiol and levonorgestrel from the Climara Pro® patch has been established through clinical pharmacokinetic studies in healthy postmenopausal women.[4] The patch delivers a nominal 0.045 mg of estradiol and 0.015 mg of levonorgestrel per day.[5]
Estradiol and Levonorgestrel Pharmacokinetics
Following the application of the Climara Pro® patch, serum concentrations of estradiol reach levels equivalent to the early follicular phase in premenopausal women within 12-24 hours.[6] Peak serum concentrations of estradiol are typically observed between 2 to 2.5 days after application.[4][7] For levonorgestrel, maximum concentrations are reached in approximately 2.5 days.[4]
Steady-state concentrations are achieved with continuous weekly application. The average serum estradiol concentration at steady state is approximately 35.7 pg/mL.[4][7] For levonorgestrel, the average steady-state serum concentration is maintained at around 166 pg/mL.[4][7]
The following tables summarize the key pharmacokinetic parameters for estradiol, its metabolite estrone, and levonorgestrel after single and multiple applications of the Climara Pro® patch.
Table 1: Summary of Mean (± SD) Pharmacokinetic Parameters for Estradiol, Estrone, and Levonorgestrel Following a Single Application of Climara Pro® in 24 Healthy Postmenopausal Women [4]
| Parameter | Units | Estradiol | Estrone | Levonorgestrel |
| Cmax | pg/mL | 49.9 ± 16.1 | 48.7 ± 11.2 | 224 ± 73.1 |
| Tmax | hours | 48.0 (12-168) | 60.0 (24-168) | 60.0 (24-168) |
| AUC(0-168) | pg·h/mL | 6028 ± 2043 | 6476 ± 1561 | 30345 ± 9864 |
| T½ | hours | 3.0 ± 0.67 | - | 28 ± 6.4 |
Tmax is expressed as the median (range).
Table 2: Summary of Mean (± SD) Pharmacokinetic Parameters for Estradiol, Estrone, and Levonorgestrel Following Multiple Applications of Climara Pro® in 44 Healthy Postmenopausal Women (at Week 4) [4]
| Parameter | Units | Estradiol | Estrone | Levonorgestrel |
| Cavg | pg/mL | 35.7 ± 10.1 | 39.5 ± 9.4 | 166 ± 52 |
| Cmax | pg/mL | 51.1 ± 17.5 | 50.8 ± 14.2 | 227 ± 78 |
| Cmin | pg/mL | 24.3 ± 8.0 | 30.6 ± 8.0 | 119 ± 42 |
Factors Influencing Bioavailability
The site of application can influence the absorption of estradiol from transdermal patches. Studies on estradiol-only patches have shown that application to the buttock can result in a higher peak plasma concentration (Cmax) and greater overall bioavailability (AUC) compared to application on the abdomen.[8] While specific data for Climara Pro® application sites is not detailed in the provided search results, it is a factor to consider in clinical practice. Adhesion of the patch is also critical for consistent drug delivery.[9][10]
Experimental Protocols for Bioavailability Assessment
The determination of estradiol and levonorgestrel bioavailability from the Climara Pro® patch involves a series of well-defined experimental protocols, including in vivo pharmacokinetic studies, in vitro skin permeation tests, and adhesion studies.
In Vivo Pharmacokinetic Study Protocol
A typical in vivo bioavailability study for a transdermal system like Climara Pro® follows a randomized, crossover design in a population of healthy, postmenopausal women.[5][11]
Study Design:
-
Participants: Healthy, non-smoking postmenopausal women.
-
Design: Single-dose or multiple-dose, two-treatment, two-period crossover study.[12]
-
Treatment: Application of the Climara Pro® patch to a specified anatomical site (e.g., lower abdomen or upper buttock) for 7 days.[12]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after patch application (e.g., -1, -0.5, 0, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-application) to determine the plasma concentrations of estradiol and levonorgestrel.[5]
-
Washout Period: A sufficient washout period is implemented between treatment periods in crossover studies.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½. Baseline correction is often applied for endogenous estradiol levels.[12]
Analytical Methodology: The quantification of the low concentrations of estradiol and levonorgestrel in human plasma requires highly sensitive and specific analytical methods. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a commonly employed technique.[4][8][13]
-
Sample Preparation: This typically involves protein precipitation followed by liquid-liquid extraction to isolate the analytes from the plasma matrix.[4][8][13]
-
Chromatographic Separation: A reverse-phase C18 column is used to separate estradiol, levonorgestrel, and an internal standard.[4][8][13]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive-ion mode is used for quantification. Multiple reaction monitoring (MRM) is employed for high selectivity.[4][8][13]
In Vitro Skin Permeation Testing
In vitro skin permeation studies are crucial for the development and characterization of transdermal delivery systems. These studies assess the rate at which the active ingredients permeate through a skin model.[3][14]
-
Skin Model: Excised human or animal (e.g., porcine or hairless mouse) skin is used as a membrane in a diffusion cell.[3][15]
-
Apparatus: Franz diffusion cells are commonly used. The patch is applied to the epidermal side of the skin, and the receptor chamber is filled with a suitable medium (e.g., phosphate-buffered saline).[15][16]
-
Sampling: Samples are withdrawn from the receptor medium at various time points and analyzed for the concentration of the permeated drug.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss).[15]
Adhesion and Skin Irritation Studies
The adhesion performance and skin tolerability of the patch are critical for patient compliance and consistent drug delivery.
-
Adhesion Assessment: Adhesion is typically evaluated visually at specified time points using a scoring system (e.g., a 0 to 4 scale, where 0 represents no lifting and 4 represents complete detachment).[9] These studies are often conducted with a placebo patch containing only the adhesive.[9]
-
Skin Irritation Assessment: Skin irritation is evaluated by trained investigators who assess for signs of erythema, edema, and other local skin reactions at the application site.[11]
Hormonal Signaling Pathways
Estradiol and levonorgestrel exert their physiological effects by binding to specific intracellular receptors, which in turn modulate the transcription of target genes.
Estradiol Signaling Pathway
Estradiol, the primary estrogenic component, mediates its effects through two main signaling pathways:
-
Nuclear-Initiated Signaling: Estradiol binds to estrogen receptors (ERα and ERβ) in the cytoplasm or nucleus. Upon binding, the receptor-ligand complex dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.
-
Membrane-Initiated Signaling: A subpopulation of estrogen receptors located at the plasma membrane can be activated by estradiol, leading to the rapid activation of various intracellular signaling cascades, including protein kinase pathways.
Caption: Estradiol signaling via nuclear and membrane-initiated pathways.
Levonorgestrel Signaling Pathway
Levonorgestrel, a progestin, primarily acts by binding to the progesterone (B1679170) receptor (PR). This interaction modulates the expression of genes involved in the female reproductive cycle. In the context of Climara Pro®, levonorgestrel's primary role is to counteract the proliferative effects of estrogen on the endometrium, thereby reducing the risk of endometrial hyperplasia.[9]
Caption: Levonorgestrel signaling through the progesterone receptor.
Integrated Hormonal Action Workflow
The combined action of estradiol and levonorgestrel in Climara Pro® results in a dual therapeutic effect. Estradiol alleviates menopausal symptoms, while levonorgestrel protects the endometrium. The following diagram illustrates the logical workflow of their combined action.
Caption: Combined therapeutic action of estradiol and levonorgestrel.
Conclusion
The Climara Pro® patch provides a reliable transdermal delivery system for the continuous administration of estradiol and levonorgestrel. The pharmacokinetic data demonstrates that the patch maintains steady-state serum concentrations of both hormones within the therapeutic range, offering an effective treatment for menopausal symptoms while ensuring endometrial protection. The well-established experimental protocols for assessing bioavailability, including in vivo pharmacokinetic studies and in vitro permeation tests, ensure the quality and efficacy of this transdermal therapy. The combined signaling pathways of estradiol and levonorgestrel result in a comprehensive therapeutic effect for postmenopausal women.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous estradiol and levonorgestrel transdermal delivery from a 7-day patch: in vitro and in vivo drug deliveries of three formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steady-state bioavailability of estradiol from two matrix transdermal delivery systems, Alora and Climara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethinyl estradiol and levonorgestrel pharmacokinetics with a low-dose transdermal contraceptive delivery system, AG200-15: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical experience with a seven-day estradiol transdermal system for estrogen replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]
- 11. Bioavailability of estradiol from two matrix transdermal delivery systems: Menorest and Climara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. scholar.ui.ac.id [scholar.ui.ac.id]
- 14. scielo.org.co [scielo.org.co]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
Unveiling the Steady-State: A Technical Guide to Estradiol Concentrations with the Weekly Climara Pro® Patch
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the steady-state pharmacokinetic profile of estradiol (B170435) delivered via the weekly Climara Pro® (estradiol/levonorgestrel (B1675169) transdermal system) patch. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and hormone therapy research.
Introduction
Climara Pro® is a combination transdermal patch that delivers a continuous dose of estradiol and levonorgestrel over a seven-day period. Understanding the steady-state concentration of estradiol is paramount for assessing its therapeutic efficacy and safety profile in the management of menopausal symptoms. This guide synthesizes available pharmacokinetic data, details the experimental methodologies used in key clinical trials, and presents this information in a clear and accessible format.
Steady-State Pharmacokinetics of Estradiol
The pharmacokinetic parameters of estradiol were evaluated in a clinical trial involving healthy postmenopausal women who applied the Climara Pro® patch weekly for four consecutive weeks. The data presented below reflects the steady-state concentrations achieved at the fourth week of administration.
Quantitative Data Summary
The following table summarizes the key steady-state pharmacokinetic parameters of estradiol when delivered by the Climara Pro® patch, which has a nominal delivery rate of 0.045 mg of estradiol per day.
| Parameter | Unit | Mean Value (± Standard Deviation) |
| Average Concentration (Cavg) | pg/mL | 35.7 (± 11.4) |
| Maximum Concentration (Cmax) | pg/mL | 50.7 (± 28.6) |
| Time to Maximum Concentration (Tmax) | hours | 36.0 |
| Minimum Concentration (Cmin) | pg/mL | 33.8 (± 28.7) |
| Area Under the Curve (AUC) | pg·h/mL | 6002 (± 1919) |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from well-controlled clinical trials. The following sections detail the methodologies employed in these pivotal studies.
Study Design and Participant Population
The primary pharmacokinetic study was a multiple-dose, open-label trial. A cohort of 44 healthy, non-smoking postmenopausal women, typically between the ages of 40 and 65, were enrolled. Participants underwent a screening process to ensure they met the inclusion criteria and did not have any contraindications for hormone therapy.
Dosing and Administration
Participants applied the Climara Pro® patch to a clean, dry area of the lower abdomen once a week for four consecutive 7-day periods. The application site was rotated to minimize skin irritation. Adhesion of the patch was monitored throughout the study period.
Blood Sampling and Bioanalysis
Serial blood samples were collected at predetermined time points over the seven-day dosing interval during the fourth week of the study to characterize the steady-state pharmacokinetic profile of estradiol.
While the specific bioanalytical method for the Climara Pro® pivotal trials is not publicly detailed, the standard and regulatory-accepted method for quantifying low concentrations of endogenous steroids like estradiol in serum is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . FDA reviews of similar transdermal estradiol products confirm the use of validated LC-MS/MS methods.[1]
A typical LC-MS/MS protocol for estradiol quantification would involve:
-
Sample Preparation: Estradiol is extracted from the serum samples using liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
Internal Standard: A deuterated form of estradiol is added to the samples before extraction to serve as an internal standard, ensuring accuracy and precision of the measurement.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The estradiol and the internal standard are separated from other components in the sample on a C18 column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both estradiol and its internal standard, allowing for highly selective and sensitive quantification.
-
Data Analysis: The concentration of estradiol in the original serum sample is determined by comparing the peak area ratio of estradiol to the internal standard against a calibration curve prepared with known concentrations of estradiol.
Visualizations
To further elucidate the experimental process and the underlying physiological mechanisms, the following diagrams are provided.
Pharmacokinetic Study Workflow
Estradiol Delivery and Action
References
An In-depth Technical Guide to the Physiological Effects of Low-Dose Estradiol and Levonorgestrel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physiological effects of low-dose estradiol (B170435) and levonorgestrel (B1675169), a combination commonly used in hormonal contraceptives and hormone replacement therapy. This document delves into their mechanisms of action, signaling pathways, and quantifiable effects on various physiological systems. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.
Mechanisms of Action
Low-dose estradiol, a synthetic estrogen, and levonorgestrel, a synthetic progestin, exert their primary physiological effects by interacting with their respective nuclear hormone receptors: the estrogen receptor (ER) and the progesterone (B1679170) receptor (PR). This interaction modulates the transcription of target genes, leading to a wide range of cellular responses.
Estradiol's primary mechanism involves binding to ERα and ERβ. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[1] Beyond this classical genomic pathway, estradiol can also initiate rapid, non-genomic signaling through membrane-associated ERs (mERs) and G-protein coupled estrogen receptor (GPER), activating intracellular signaling cascades like the PI3K and MAPK pathways.[2]
Levonorgestrel acts as a potent agonist of the progesterone receptor (PR). Similar to estradiol, its binding to PR induces receptor dimerization and translocation to the nucleus, where it binds to progesterone response elements (PREs) on target genes to modulate their expression. Levonorgestrel also exhibits some androgenic activity by binding to the androgen receptor (AR). While levonorgestrel itself does not bind to the estrogen receptor, some of its metabolites have been shown to have weak estrogenic activity, primarily through ERα.[3]
In combination, low-dose estradiol and levonorgestrel work synergistically to suppress ovulation. This is achieved through negative feedback on the hypothalamus and pituitary gland, leading to reduced secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[4] The progestogenic action of levonorgestrel also thickens cervical mucus, hindering sperm penetration, and alters the endometrium to make it less receptive to implantation.
Signaling Pathways
The physiological effects of estradiol and levonorgestrel are mediated by complex signaling pathways that involve both genomic and non-genomic actions, as well as significant crosstalk between the estrogen and progesterone receptor pathways.
Estrogen Receptor Signaling Pathway
dot
Caption: Estrogen Receptor Signaling Pathway.
Progesterone Receptor Signaling Pathway and Crosstalk
dot
Caption: Progesterone Receptor Signaling and Crosstalk.
There is significant crosstalk between the ER and PR signaling pathways. Progesterone receptors can modulate the transcriptional activity of estrogen receptors.[5] For instance, both PR-A and PR-B isoforms can suppress estradiol-stimulated ER activity.[5] Furthermore, progestins can activate the Src/p21ras/Erk signaling pathway in an ER-dependent manner, highlighting a non-genomic interaction between the two receptor systems.[6]
Quantitative Physiological Effects
The administration of low-dose estradiol and levonorgestrel leads to measurable changes in various physiological parameters. The following tables summarize key quantitative data from clinical studies.
Table 1: Effects on Gonadotropins and Ovarian Hormones
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Change | Reference |
| LH (IU/L) | 30µg EE + 125µg LNG | 4.5 ± 1.8 | 1.8 ± 0.7 | -60% | [4] |
| FSH (IU/L) | 30µg EE + 125µg LNG | 6.2 ± 2.1 | 3.1 ± 1.0 | -50% | [4] |
| Estradiol (pmol/L) | 30µg EE + 125µg LNG | 150 ± 55 | 80 ± 30 | -47% | [4] |
| Progesterone (nmol/L) | 30µg EE + 125µg LNG | <3 | <3 | No significant change | [4] |
EE: Ethinyl Estradiol; LNG: Levonorgestrel
Table 2: Effects on Sex Hormone-Binding Globulin (SHBG) and Androgens
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Change | Reference |
| SHBG (nmol/L) | 30µg EE + 150µg LNG | 45 ± 15 | 86.4 ± 28.8 | +92% | [7] |
| Total Testosterone (B1683101) (nmol/L) | 30µg EE + 150µg LNG | 1.2 ± 0.4 | 1.0 ± 0.3 | -16% | [7] |
| Free Testosterone (pmol/L) | 30µg EE + 150µg LNG | 15 ± 5 | 9.8 ± 3.5 | -35% | [7] |
EE: Ethinyl Estradiol; LNG: Levonorgestrel
Table 3: Effects on Lipid Profile
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Change | Reference |
| Total Cholesterol (mg/dL) | 20µg EE + 100µg LNG | 175 ± 30 | 178 ± 32 | +1.7% | [8] |
| HDL Cholesterol (mg/dL) | 20µg EE + 100µg LNG | 55 ± 12 | 56 ± 13 | +1.8% | [8] |
| LDL Cholesterol (mg/dL) | 20µg EE + 100µg LNG | 100 ± 25 | 103 ± 26 | +3.0% | [8] |
| Triglycerides (mg/dL) | 20µg EE + 100µg LNG | 90 ± 40 | 98 ± 45 | +8.9% | [8] |
EE: Ethinyl Estradiol; LNG: Levonorgestrel
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the physiological effects of low-dose estradiol and levonorgestrel.
Steroid Receptor Binding Assay
This assay determines the affinity of estradiol and levonorgestrel for their respective receptors.
Materials:
-
Radiolabeled ligand ([³H]-estradiol or [³H]-levonorgestrel)
-
Unlabeled competitor ligands (estradiol, levonorgestrel)
-
Receptor source (e.g., purified recombinant receptor, tissue cytosol)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation vials and cocktail
-
Filter paper and filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In assay tubes, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Plot the percentage of specifically bound radioligand against the concentration of the unlabeled competitor to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
Luciferase Reporter Gene Assay
This assay measures the ability of estradiol and levonorgestrel to activate transcription through their respective receptors.[9][10]
Materials:
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Expression vectors for ERα, ERβ, or PR
-
Reporter plasmid containing a luciferase gene downstream of EREs or PREs
-
Transfection reagent
-
Cell culture medium and supplements
-
Estradiol and levonorgestrel
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the appropriate receptor expression vector and the reporter plasmid using a suitable transfection reagent.
-
After an incubation period, treat the cells with varying concentrations of estradiol or levonorgestrel.
-
Incubate for a further period to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the hormone concentration to determine the EC50 value.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify changes in the expression and phosphorylation of key proteins in signaling pathways following treatment with estradiol and levonorgestrel.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies specific to the target proteins (e.g., p-Akt, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates and determine the protein concentration.
-
Denature the protein samples and separate them by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression or phosphorylation levels.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the physiological effects of low-dose estradiol and levonorgestrel.
dot
Caption: General Experimental Workflow.
References
- 1. Effects of two low-dose oral contraceptives on serum lipids and lipoproteins: differential changes in high-density lipoprotein subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The intrinsic transcriptional estrogenic activity of a non-phenolic derivative of levonorgestrel is mediated via the estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of two low-dose oral contraceptives on pulsatile gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action and cross-talk between estrogen receptor and progesterone receptor pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent effects of two low-dose oral contraceptives on sex hormone-binding globulin and free testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of low-dose monophasic levonorgestrel with ethinyl estradiol preparation on serum lipid levels: A twenty-four month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity [pubmed.ncbi.nlm.nih.gov]
- 10. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
An In-depth Technical Guide to ClimaraPro®'s Impact on Hormone Levels in Postmenopausal Women
For Researchers, Scientists, and Drug Development Professionals
Abstract
ClimaraPro® is a transdermal combination hormone therapy patch containing estradiol (B170435) and levonorgestrel (B1675169), designed to alleviate vasomotor symptoms and prevent osteoporosis in postmenopausal women with an intact uterus. This guide provides a comprehensive technical overview of its mechanism of action, its quantitative effects on key hormone levels, the experimental protocols of pivotal clinical trials, and the underlying signaling pathways. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and study of hormone therapies.
Introduction
Menopause is characterized by a significant decline in ovarian estrogen production, leading to a cascade of physiological changes. The resulting hormonal imbalance often manifests in vasomotor symptoms such as hot flashes and night sweats, as well as an increased risk of osteoporosis. Hormone replacement therapy (HRT) aims to mitigate these effects by supplementing the body with estrogens. This compound® delivers a continuous, transdermal dose of 0.045 mg/day of estradiol, a bioidentical estrogen, and 0.015 mg/day of levonorgestrel, a progestin.[1] The inclusion of a progestin is crucial for women with a uterus to prevent estrogen-induced endometrial hyperplasia.[2] This document will delve into the technical details of this compound®'s hormonal impact.
Mechanism of Action
This compound® functions by restoring circulating levels of estrogen and providing a progestin to protect the endometrium.
-
Estradiol: As the primary active estrogen, estradiol binds to estrogen receptors (ERs), primarily ERα and ERβ, which are located in various tissues. This binding initiates a cascade of genomic and non-genomic signaling pathways. In the context of postmenopausal symptoms, the key action of estradiol is its negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis. By signaling to the hypothalamus and pituitary gland, estradiol reduces the secretion of Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH), which are typically elevated in postmenopausal women.[3][4]
-
Levonorgestrel: This synthetic progestin primarily acts on progesterone (B1679170) receptors (PRs). Its main role in this compound® is to counteract the proliferative effects of estradiol on the endometrium, thereby reducing the risk of endometrial hyperplasia and cancer.[3] Levonorgestrel also contributes to the negative feedback on the HPG axis, further suppressing gonadotropin production.[3] Some research also suggests that levonorgestrel and its metabolites may have some weak interactions with estrogen receptors, potentially modulating the overall estrogenic effect.[5]
Impact on Hormone Levels: Quantitative Data
The administration of this compound® leads to significant and predictable changes in the hormonal milieu of postmenopausal women. The following tables summarize the pharmacokinetic parameters of estradiol, estrone (B1671321) (a metabolite of estradiol), and levonorgestrel, as well as the impact on gonadotropins.
Pharmacokinetics of Estradiol, Estrone, and Levonorgestrel
A clinical pharmacology study in 44 healthy postmenopausal women who wore the this compound® patch for four consecutive 7-day periods provided the following steady-state pharmacokinetic data at week 4.
| Hormone | Cmax (pg/mL) | Cmin (pg/mL) | Cave (pg/mL) | Tmax (hours) | AUC (pg·h/mL) |
| Estradiol | 50.7 ± 28.6 | 33.8 ± 28.7 | 35.7 ± 11.4 | 36 | 6002 ± 1919 |
| Estrone | 81.6 ± 252 | 72.5 ± 253 | 45.5 ± 62.6 | 48 | 7642 ± 10518 |
| Levonorgestrel | 194 ± 111 | 153 ± 69.6 | 166 ± 97.8 | 48 | 27948 ± 16426 |
| Data presented as mean ± standard deviation. Cmax = Maximum serum concentration; Cmin = Minimum serum concentration; Cave = Average serum concentration; Tmax = Time to maximum concentration; AUC = Area under the curve. | |||||
| Source: this compound® Prescribing Information[6] |
Impact on Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH)
While the prescribing information for this compound® states that estrogens act to reduce the elevated levels of FSH and LH seen in postmenopausal women, specific quantitative data from pivotal trials are not detailed.[3] However, the mechanism of negative feedback on the HPG axis is well-established. The continuous delivery of estradiol and levonorgestrel is expected to lead to a significant suppression of both FSH and LH levels from the elevated baseline typical of menopause.
Experimental Protocols of Key Clinical Trials
The efficacy and safety of this compound® have been established in several key clinical trials. Below are the detailed methodologies for some of these pivotal studies.
Trial for Vasomotor Symptoms (NCT00206622)
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[7][8]
-
Participants: 183 postmenopausal women (average age 52 years) experiencing a minimum of 7 moderate to severe hot flushes per day or a minimum of 50 moderate to severe hot flushes per week.[7][8]
-
Intervention: Participants were randomized to receive either a transdermal patch containing 0.045 mg/day estradiol and 0.03 mg/day levonorgestrel (a higher dose of levonorgestrel than the final marketed product but bioequivalent in terms of estradiol delivery) or a placebo patch, applied once weekly.[7]
-
Primary Efficacy Endpoints: The mean change from baseline in the frequency and severity of moderate to severe vasomotor symptoms at weeks 4 and 12.
-
Hormone Level Analysis: While the primary focus was on clinical symptoms, blood samples were collected at baseline and at specified intervals throughout the study. The specific analytical methods for hormone quantification in the final study report are not publicly detailed, however, standard methods for steroid hormone analysis in clinical trials include liquid chromatography with tandem mass spectrometry (LC-MS/MS) or validated immunoassays.[9][10]
Endometrial Safety Study
-
Study Design: A 1-year, randomized, controlled clinical trial.
-
Participants: 412 postmenopausal women with an intact uterus.
-
Intervention: Participants were treated with either this compound® (0.045 mg/day estradiol / 0.015 mg/day levonorgestrel) or a continuous estradiol-only transdermal system.
-
Primary Safety Endpoint: The incidence of endometrial hyperplasia at 1 year, assessed by endometrial biopsy.
-
Hormone Level Analysis: Serum hormone levels were likely monitored as part of the safety and pharmacokinetic assessments, utilizing methods such as LC-MS/MS or immunoassays.
Bone Mineral Density (BMD) Study
-
Study Design: A 2-year, randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 154 postmenopausal women with hysterectomies.
-
Intervention: Participants received weekly patches containing either 4.4 mg estradiol (the dose in this compound®) or placebo.
-
Primary Efficacy Endpoint: The change in bone mineral density of the hip and lumbar spine.
-
Hormone Level Analysis: Blood samples were collected to assess hormone levels and bone turnover markers. The analytical methods would be consistent with those used in other large-scale clinical trials for hormone therapies.
Signaling Pathways
The hormonal effects of this compound® are mediated through complex intracellular signaling pathways initiated by the binding of estradiol and levonorgestrel to their respective receptors.
Integrated Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
The following diagram illustrates the integrated negative feedback mechanism of estradiol and levonorgestrel on the HPG axis.
Caption: Negative feedback of this compound® on the HPG axis.
Cellular Signaling Pathways of Estradiol
Estradiol initiates signaling through both nuclear and membrane-associated estrogen receptors, leading to a variety of cellular responses.
Caption: Genomic and non-genomic signaling pathways of estradiol.
Conclusion
This compound® provides a stable and effective means of delivering estradiol and levonorgestrel for the management of postmenopausal symptoms and the prevention of osteoporosis. Its impact on hormone levels is characterized by the restoration of physiological estrogen levels and the suppression of elevated gonadotropins through negative feedback on the hypothalamic-pituitary-gonadal axis. The inclusion of levonorgestrel ensures endometrial protection. The data and experimental frameworks presented in this guide offer a detailed technical understanding of this compound®'s hormonal effects, providing a valuable resource for the scientific and drug development communities. Further research into the nuanced interactions of combined estradiol and levonorgestrel at the cellular level will continue to enhance our understanding of hormone therapy.
References
- 1. Bayer Global - Home | Bayer Global [bayer.com]
- 2. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Estrogenic Regulation of the GnRH Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intrinsic transcriptional estrogenic activity of a non-phenolic derivative of levonorgestrel is mediated via the estrogen receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 7. Clinical Trials | Climara Pro® (estradiol/levonorgestrel transdermal system) [hcp.this compound.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Targets of Estradiol and Levonorgestrel Combination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions and signaling pathways associated with the combined use of estradiol (B170435) and levonorgestrel (B1675169), a common formulation in hormonal contraceptives. This document delves into the specific molecular targets, quantitative binding affinities, and the downstream cellular effects that form the basis of their therapeutic action. Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area.
Core Molecular Targets and Binding Affinities
Estradiol, a potent natural estrogen, and levonorgestrel, a synthetic progestin, exert their primary effects by binding to and modulating the activity of specific nuclear hormone receptors. Estradiol's principal targets are the estrogen receptors alpha (ERα) and beta (ERβ), while levonorgestrel primarily targets the progesterone (B1679170) receptor (PR). In addition to its high affinity for the PR, levonorgestrel also exhibits significant cross-reactivity with other steroid receptors, notably the androgen receptor (AR), and to a lesser extent, the glucocorticoid (GR) and mineralocorticoid (MR) receptors. These off-target interactions contribute to the overall pharmacological profile of the combination.
Quantitative Binding Affinity Data
The following tables summarize the binding affinities of estradiol and levonorgestrel for their respective primary and secondary molecular targets. This data is crucial for understanding the potency and potential side-effect profile of this contraceptive combination.
Table 1: Binding Affinity of Estradiol for Estrogen Receptors
| Ligand | Receptor | Binding Affinity (Kd) |
| 17β-Estradiol | Human Estrogen Receptor α (ERα) | ~0.1 nM[1] |
| 17β-Estradiol | Rat Estrogen Receptor α (ERα) | ~0.1 nM[1] |
| 17β-Estradiol | Human Estrogen Receptor β (ERβ) | ~0.4 nM[1] |
| 17β-Estradiol | Rat Estrogen Receptor β (ERβ) | ~0.4 nM[1] |
| 17β-Estradiol | Human ERα66 isoform | 68.81 pM[2][3] |
| 17β-Estradiol | Human ERα46 isoform | 60.72 pM[2][3] |
Table 2: Relative Binding Affinity of Levonorgestrel for Steroid Receptors
| Ligand | Receptor | Relative Binding Affinity (%)* |
| Levonorgestrel | Progesterone Receptor (PR) | 323 |
| Levonorgestrel | Androgen Receptor (AR) | 58 |
| Levonorgestrel | Glucocorticoid Receptor (GR) | 7.5 |
| Levonorgestrel | Mineralocorticoid Receptor (MR) | 17 |
| Levonorgestrel | Estrogen Receptor (ER) | < 0.02 |
*Relative binding affinity is expressed as a percentage relative to the natural ligand for each receptor (Progesterone for PR, Testosterone/DHT for AR, Dexamethasone for GR, Aldosterone for MR, and Estradiol for ER), where the natural ligand's affinity is set to 100%. Data is compiled from studies using competitive binding assays.
Signaling Pathways
The binding of estradiol and levonorgestrel to their cognate receptors initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.
Estradiol Signaling Pathways
Estradiol's effects are mediated through both classical genomic and rapid non-genomic pathways. The genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves the rapid activation of intracellular signaling cascades.
Caption: Estradiol's dual signaling pathways.
Levonorgestrel Signaling Pathways
Levonorgestrel, as a progestin, primarily acts through the progesterone receptor to influence gene transcription. Its androgenic effects are mediated by its binding to the androgen receptor.
Caption: Levonorgestrel's progestogenic and androgenic pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the molecular interactions of estradiol and levonorgestrel.
Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a steroid hormone receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Receptor Preparation:
-
Obtain tissue rich in the target receptor (e.g., rat uteri for ER, MCF-7 cells for PR).[4]
-
Homogenize the tissue in an appropriate ice-cold buffer (e.g., Tris-EDTA buffer) and centrifuge to obtain a cytosolic fraction containing the soluble receptors.[4]
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a series of tubes, add a constant amount of the receptor preparation.
-
Add a constant concentration of the radiolabeled ligand (e.g., [³H]-estradiol for ER, [³H]-promegestone for PR).
-
Add increasing concentrations of the unlabeled test compound (e.g., levonorgestrel).
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled natural ligand).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Add a separation agent, such as dextran-coated charcoal or hydroxyapatite, to adsorb the free radioligand.
-
Centrifuge the tubes to pellet the adsorbent or the receptor-ligand complex.
-
-
Quantification:
-
Measure the radioactivity in the supernatant (if using charcoal) or the pellet (if using hydroxyapatite) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the affinity of the test compound for the receptor.
-
GAL4 Hybrid Reporter Gene Assay
This cell-based assay is used to determine the functional activity of a compound as an agonist or antagonist of a nuclear receptor.[5][6]
Caption: Workflow for a GAL4 hybrid reporter gene assay.
Methodology:
-
Plasmid Constructs:
-
Expression Plasmid: A plasmid encoding a fusion protein consisting of the DNA-binding domain (DBD) of the yeast GAL4 transcription factor and the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., ERα, PR).[5][6]
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple copies of the GAL4 Upstream Activating Sequence (UAS).[5][6]
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, HeLa) that has low endogenous expression of the target receptor.
-
Co-transfect the cells with the expression plasmid and the reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) can be used as an internal control for transfection efficiency.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of the test compound (estradiol or levonorgestrel).
-
For antagonist testing, co-treat the cells with a known agonist and the test compound.
-
Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the treated cells for a period sufficient to allow for gene transcription and protein expression (typically 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
If using a dual-luciferase system, measure the activity of both firefly and Renilla luciferase.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) to quantify the potency of the compound.
-
Conclusion
The combination of estradiol and levonorgestrel provides effective contraception through a multi-faceted mechanism of action, primarily targeting estrogen and progesterone receptors. This guide has detailed the specific molecular interactions, including quantitative binding affinities and the downstream signaling pathways. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of these and other hormonal agents. A thorough understanding of these fundamental molecular mechanisms is paramount for the development of new and improved hormonal therapies with enhanced efficacy and safety profiles.
References
- 1. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
initial studies on the efficacy of Climarapro for vasomotor symptoms
An In-depth Technical Guide on the Initial Efficacy Studies of Climarapro for Vasomotor Symptoms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical studies on the efficacy of this compound® (estradiol/levonorgestrel (B1675169) transdermal system) for the treatment of moderate to severe vasomotor symptoms associated with menopause. The data presented is derived from a pivotal 12-week, randomized, double-blind, placebo-controlled, multicenter clinical trial.
Data Presentation: Efficacy in Reducing Vasomotor Symptoms
The primary efficacy of this compound was evaluated by the reduction in the frequency and severity of moderate to severe hot flushes compared to a placebo. The following tables summarize the quantitative data from the key clinical trial.[1]
Table 1: Mean Daily Number of Moderate to Severe Hot Flushes (Intent-to-Treat Population)
| Timepoint | This compound (0.045 mg estradiol (B170435) / 0.015 mg levonorgestrel per day) | Placebo |
| Baseline | 10.13 (n=92) | 10.8 (n=88) |
| Week 4 | 2.74 (73% reduction from baseline) | 6.16 (43% reduction from baseline) |
| Week 8 | 1.22 (n=80) | 5.35 (n=73) |
| Week 12 | 1.01 (90% reduction from baseline) | 5.62 (48% reduction from baseline) |
P-value for comparison with placebo was <0.001 at weeks 4 and 12.[1]
Table 2: Mean Daily Severity of Moderate to Severe Hot Flushes (Intent-to-Treat Population)
| Timepoint | This compound (0.045 mg estradiol / 0.015 mg levonorgestrel per day) | Placebo |
| Baseline | 2.48 (n=92) | 2.42 (n=89) |
| Week 12 | Statistically significant reduction from baseline | - |
This compound demonstrated a statistically significant reduction in the severity of moderate to severe hot flushes at week 12 compared to placebo (P<0.001).[1]
Experimental Protocols
The pivotal study was a 12-week, randomized, double-blind, multicenter clinical trial designed to assess the efficacy of this compound in postmenopausal women experiencing moderate to severe vasomotor symptoms.
Study Design:
-
Participants: 183 postmenopausal women with an average age of 52 years were enrolled.[1]
-
Inclusion Criteria: Participants were experiencing moderate to severe vasomotor symptoms.
-
Treatment Arms:
-
Active Treatment Group: Application of the this compound transdermal system, delivering a nominal 0.045 mg of estradiol and 0.015 mg of levonorgestrel per day.[2]
-
Placebo Group: Application of a matching placebo transdermal system.
-
-
Randomization and Blinding: Subjects were randomly assigned to either the active treatment or placebo group in a double-blind fashion, meaning neither the participants nor the investigators knew which treatment was being administered.
-
Duration: The treatment period was 12 weeks.[1]
-
Primary Endpoints: The co-primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate to severe vasomotor symptoms at weeks 4 and 12.
-
Data Collection: Participants recorded the frequency and severity of their hot flushes in a daily diary.
Mechanism of Action and Experimental Workflow
This compound is a hormone replacement therapy that combines estradiol, an estrogen, and levonorgestrel, a progestin.[3] The therapeutic effect on vasomotor symptoms is achieved by restoring circulating levels of estrogen, which are diminished during menopause. Estrogen plays a crucial role in the thermoregulatory centers of the brain. The decline in estrogen is thought to lead to a narrowing of the thermoneutral zone, making women more sensitive to slight changes in core body temperature and triggering the physiological responses of hot flushes and sweating. By replenishing estrogen levels, this compound helps to stabilize the thermoregulatory center and alleviate these symptoms. The addition of levonorgestrel is to prevent endometrial hyperplasia in women with a uterus.
Below is a diagram illustrating the workflow of the pivotal 12-week clinical trial.
Caption: Workflow of the 12-week pivotal clinical trial of this compound.
References
Methodological & Application
Application Notes and Protocols for Clinical Trial Design in Hormone Replacement Therapy
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide to the design and implementation of clinical trials for hormone replacement therapy (HRT), including detailed protocols for key experiments and data presentation standards.
Introduction
Hormone replacement therapy remains a cornerstone for managing menopausal symptoms and has been investigated for the prevention of chronic diseases. The design of clinical trials for HRT is critical to rigorously evaluate the efficacy and safety of new therapeutic agents. These application notes provide a framework for designing such trials, with a focus on study design, patient selection, endpoint assessment, and data interpretation.
Clinical Trial Design Considerations
The design of an HRT clinical trial should be tailored to the specific indication and the phase of drug development. Key considerations include the choice of study population, the selection of appropriate endpoints, and the duration of the trial.
Study Phases
Clinical trials for HRT typically follow a phased approach:
-
Phase I: Primarily focused on safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.
-
Phase II: Designed to assess the preliminary efficacy and dose-response of the therapy in a larger group of patients with the target condition (e.g., moderate to severe vasomotor symptoms).
-
Phase III: Large-scale, multicenter, randomized controlled trials to confirm efficacy and safety in a diverse patient population. These trials are pivotal for regulatory approval.[1][2]
-
Phase IV: Post-marketing studies to monitor long-term safety and effectiveness in a real-world setting.[2]
Study Designs
Common study designs for HRT clinical trials include:
-
Randomized Controlled Trial (RCT): The gold standard for establishing causality, where participants are randomly assigned to either the investigational drug or a placebo/active comparator.[3]
-
Observational Studies: Useful for assessing long-term outcomes and rare adverse events that may not be captured in RCTs.
-
Cross-over Design: Each participant receives both the investigational drug and the comparator in a random sequence, serving as their own control.
-
Dose-Ranging Studies: Typically conducted in Phase II to identify the optimal dose that balances efficacy and safety.[4]
Patient Population and Eligibility Criteria
Defining the target population is crucial for the success of an HRT clinical trial.
Table 1: Example Inclusion and Exclusion Criteria for an HRT Clinical Trial for Vasomotor Symptoms
| Criteria | Description |
| Inclusion Criteria | |
| Age | Typically between 40 and 65 years.[5] |
| Menopausal Status | Postmenopausal, defined as at least 12 consecutive months of amenorrhea, or surgically menopausal.[6] |
| Symptom Severity | Moderate to severe vasomotor symptoms (e.g., a minimum number of hot flashes per day/week). |
| Uterine Status | For trials of estrogen plus progestin, women must have an intact uterus. For estrogen-only trials, women must have had a hysterectomy.[3] |
| Exclusion Criteria | |
| Medical History | History of hormone-sensitive cancers (e.g., breast cancer), venous thromboembolism, stroke, or myocardial infarction.[7] |
| Abnormal Uterine Bleeding | Undiagnosed abnormal uterine bleeding.[7] |
| Liver Disease | Active liver disease.[7] |
| Concomitant Medications | Use of other hormonal therapies or medications that may interfere with the study drug. |
Efficacy and Safety Endpoints
A combination of primary and secondary endpoints should be selected to comprehensively evaluate the investigational therapy.
Efficacy Endpoints
Table 2: Common Efficacy Endpoints in HRT Clinical Trials
| Endpoint | Assessment Method |
| Vasomotor Symptoms | |
| Frequency and Severity of Hot Flashes | Patient-reported diaries.[8] |
| Urogenital Atrophy | |
| Vaginal Dryness, Dyspareunia | Patient-reported outcomes. |
| Vaginal pH and Maturation Index | Laboratory analysis of vaginal swabs. |
| Osteoporosis Prevention | |
| Bone Mineral Density (BMD) | Dual-energy X-ray absorptiometry (DXA) of the lumbar spine and hip.[9] |
| Bone Turnover Markers | Serum and urine assays (e.g., CTX, P1NP). |
| Quality of Life | |
| Menopause-Specific Quality of Life | Standardized questionnaires (e.g., MENQOL, Greene Climacteric Scale).[2][7][8][10][11] |
Safety Endpoints
Table 3: Key Safety Endpoints in HRT Clinical Trials
| Endpoint | Assessment Method |
| Endometrial Safety | |
| Endometrial Hyperplasia/Carcinoma | Endometrial biopsy.[12][13][14] |
| Breast Safety | |
| Breast Cancer Incidence | Mammography and clinical breast exams. |
| Cardiovascular Safety | |
| Venous Thromboembolism (VTE) | Clinical monitoring and imaging as indicated. |
| Stroke and Myocardial Infarction | Adjudication of clinical events. |
| Lipid Profile | Measurement of total cholesterol, HDL-C, LDL-C, and triglycerides.[15][16][17][18] |
| General Safety | |
| Adverse Events | Spontaneous reporting and systematic collection. |
| Vital Signs and Laboratory Parameters | Regular monitoring throughout the trial. |
Experimental Protocols
Detailed and standardized protocols are essential for ensuring data quality and consistency across study sites.
Protocol for Serum Hormone Level Assessment
Objective: To quantify serum concentrations of key hormones such as estradiol (B170435) and progesterone (B1679170).
Materials:
-
Phlebotomy supplies
-
Serum separator tubes (SST)
-
Centrifuge
-
Freezer (-20°C or -80°C)
-
Validated immunoassay or mass spectrometry platform
Procedure:
-
Collect a fasting blood sample (approximately 5-10 mL) via venipuncture into an SST.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the sample at 1000-1300 x g for 15 minutes to separate the serum.
-
Aliquot the serum into labeled cryovials.
-
Store the serum samples at -20°C for short-term storage or -80°C for long-term storage until analysis.
-
Analyze the samples using a validated and quality-controlled assay for estradiol and progesterone.[19][20][21][22][23]
Table 4: Typical Serum Hormone Levels in Postmenopausal Women
| Hormone | Typical Postmenopausal Range |
| Estradiol (E2) | < 20 pg/mL[22] |
| Progesterone | < 1 ng/mL |
| Follicle-Stimulating Hormone (FSH) | > 30 mIU/mL |
Protocol for Assessment of Menopausal Symptoms
Objective: To quantitatively assess the frequency and severity of menopausal symptoms using a standardized questionnaire.
Instrument: Menopause-Specific Quality of Life (MENQOL) Questionnaire.[2][10]
Procedure:
-
Provide the participant with the MENQOL questionnaire at baseline and at specified follow-up visits.
-
Instruct the participant to read each question carefully and to circle the response that best describes their experience over the past month.
-
The questionnaire consists of 29 items across four domains: vasomotor, psychosocial, physical, and sexual.[10]
-
For each item, the participant first indicates if they have experienced the symptom (yes/no).
-
If "yes," they then rate how bothered they have been by the symptom on a scale from 0 (not at all bothered) to 6 (extremely bothered).[10]
-
Score each domain by calculating the mean of the item scores within that domain. Higher scores indicate a worse quality of life.
Protocol for Bone Mineral Density (BMD) Measurement
Objective: To measure BMD of the lumbar spine and total hip using Dual-energy X-ray absorptiometry (DXA).
Equipment: Calibrated DXA scanner.
Procedure:
-
Position the participant supine on the DXA table.
-
Lumbar Spine (L1-L4) Scan:
-
Elevate the participant's legs on a padded block to flatten the lumbar lordosis.[9]
-
Ensure the spine is centered and straight in the scan field.
-
Perform the scan according to the manufacturer's instructions.
-
-
Hip Scan:
-
Internally rotate the participant's femur and secure the foot in a positioning device to ensure a standardized view of the femoral neck.[9]
-
Perform the scan of the non-dominant hip unless there is a history of fracture.
-
-
Analyze the scans using the manufacturer's software to determine the BMD (in g/cm²) and calculate T-scores and Z-scores.[24]
Protocol for Endometrial Biopsy
Objective: To obtain an endometrial tissue sample for histological evaluation to rule out endometrial hyperplasia or carcinoma.
Materials:
-
Speculum
-
Antiseptic solution
-
Tenaculum
-
Uterine sound
-
Endometrial biopsy catheter (e.g., Pipelle)[13]
-
Formalin-filled specimen container
Procedure:
-
Position the patient in the lithotomy position.
-
Insert a speculum to visualize the cervix.
-
Cleanse the cervix with an antiseptic solution.[12]
-
A tenaculum may be used to stabilize the cervix.[13]
-
Gently pass a uterine sound to determine the depth of the uterine cavity.[12]
-
Insert the endometrial biopsy catheter through the cervix into the uterine cavity.
-
Apply suction and rotate the catheter while moving it from the fundus to the internal os to collect tissue from all quadrants of the endometrium.[12][13]
-
Withdraw the catheter and expel the tissue into a formalin-filled container.
-
Send the specimen to a pathology laboratory for histological processing and evaluation by a qualified pathologist.
Protocol for Lipid Profile Analysis
Objective: To measure the levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in the blood.
Materials:
-
Phlebotomy supplies
-
Serum or plasma collection tubes
-
Centrifuge
-
Automated clinical chemistry analyzer
Procedure:
-
Instruct the participant to fast for 9-12 hours prior to blood collection.[18]
-
Collect a blood sample via venipuncture.
-
Process the sample to obtain serum or plasma.
-
Analyze the sample on a calibrated and quality-controlled clinical chemistry analyzer to determine the concentrations of total cholesterol, HDL cholesterol, and triglycerides.[18]
-
Calculate the LDL cholesterol concentration using the Friedewald equation (for triglyceride levels <400 mg/dL): LDL-C = Total Cholesterol – HDL-C – (Triglycerides/5).[15]
Table 5: Desirable Lipid Levels for Cardiovascular Health
| Lipid Parameter | Desirable Level (mg/dL) |
| Total Cholesterol | < 200 |
| HDL Cholesterol | ≥ 60 |
| LDL Cholesterol | < 100 |
| Triglycerides | < 150[17] |
Data and Safety Monitoring
A robust Data and Safety Monitoring Plan (DSMP) is essential for all HRT clinical trials to ensure the safety of participants and the integrity of the trial data.[25] For large, long-term trials, an independent Data and Safety Monitoring Board (DSMB) should be established to periodically review accumulating data.[25]
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. Website [eprovide.mapi-trust.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. omjournal.org [omjournal.org]
- 8. MEASUREMENT SCALES FOR MENOPAUSE - Nonpharmacologic Treatments for Menopause-Associated Vasomotor Symptoms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Menopause-Specific Quality of Life (MENQOL) Questionnaire: Psychometric Evaluation among Breast Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. menodoctor.com [menodoctor.com]
- 12. hopkinsmedicine.org [hopkinsmedicine.org]
- 13. Endometrial biopsy - Wikipedia [en.wikipedia.org]
- 14. Endometrial Biopsy: Purpose, Procedure, and Risks [healthline.com]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. Consensus document for lipid profile determination and reporting in Spanish clinical laboratories | Clínica e Investigación en Arteriosclerosis (English Edition) [elsevier.es]
- 17. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Detailed Guide to Lipid Profile Test [ganeshdiagnostic.com]
- 19. Measuring serum estradiol and progesterone one day prior to frozen embryo transfer improves live birth rates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. Impact of Serum Estradiol Levels Prior to Progesterone Administration in Artificially Prepared Frozen Embryo Transfer Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Estradiol: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 23. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 24. radiopaedia.org [radiopaedia.org]
- 25. Updated practice guideline for dual-energy X-ray absorptiometry (DXA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Climarapro in Osteoporosis Prevention
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a framework for evaluating the efficacy of Climarapro, a transdermal patch delivering estradiol (B170435) and levonorgestrel (B1675169), in the prevention of postmenopausal osteoporosis. The following sections detail clinical trial data, in vivo and in vitro experimental protocols, and the underlying cellular signaling pathways.
Introduction
This compound is a hormone replacement therapy that combines 17β-estradiol (0.045 mg/day) and levonorgestrel (0.015 mg/day) in a once-weekly transdermal patch. It is indicated for the treatment of vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis.[1][2] Estradiol, the primary estrogenic component, is known to mitigate bone loss by inhibiting osteoclast activity and promoting osteoblast function. The addition of levonorgestrel, a progestin, is primarily to reduce the risk of endometrial hyperplasia in women with a uterus.[1]
Clinical Efficacy of Estradiol and Levonorgestrel in Osteoporosis Prevention
A 2-year, prospective, randomized, double-blind, placebo-controlled study involving 212 osteopenic postmenopausal women (aged 45-65 years) evaluated the efficacy of a transdermal patch delivering 45 µg of 17β-estradiol combined with either 30 µg or 40 µg of levonorgestrel daily for the prevention of osteoporosis. All participants also received a daily 500 mg calcium supplement.[3]
Data Presentation
The following tables summarize the key findings from this clinical trial, demonstrating a significant positive effect on bone mineral density (BMD) and a reduction in bone turnover markers.
Table 1: Percent Change in Bone Mineral Density (BMD) After 2 Years of Treatment [3]
| Treatment Group | Lumbar Spine (L2-L4) | Total Hip | Total Body |
| Estradiol/Levonorgestrel | +8% | +6% | +3% |
| Placebo | Data not provided, but significantly lower than treatment groups (p < 0.001) | Data not provided, but significantly lower than treatment groups (p < 0.001) | Data not provided, but significantly lower than treatment groups (p < 0.001) |
Table 2: Percent Change in Bone Turnover Markers from Baseline [3]
| Biomarker | Estradiol/Levonorgestrel Group |
| Serum Osteocalcin (sOC) | -37% |
| Serum Bone-Specific Alkaline Phosphatase (sBSAP) | -34% |
| Urinary CrossLaps (uCTX) | -65% |
Experimental Protocols
In Vivo Assessment: Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
The ovariectomized (OVX) rat is a well-established and widely used animal model that mimics the estrogen deficiency and subsequent bone loss seen in postmenopausal women.[3][4][5][6]
1. Animal Model
-
Species and Strain: Female Sprague-Dawley or Wistar rats are commonly used.[4]
-
Age: Rats should be skeletally mature, typically around 6 months of age, to best model the human condition.[4]
2. Ovariectomy Procedure (Dorsal Approach) [4][5][6][7]
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave the fur on the dorsal aspect of the rat, from the last rib to the hindlimb.
-
Make a single longitudinal incision (approximately 2-3 cm) through the skin in the midline of the back.
-
Move the skin incision to one side to visualize the underlying muscle.
-
Make a small incision through the muscle wall to enter the peritoneal cavity. The ovary, surrounded by a fat pad, should be visible.
-
Gently exteriorize the ovary and uterine horn.
-
Ligate the uterine horn and ovarian blood vessels with absorbable suture material.
-
Excise the ovary.
-
Return the uterine horn to the abdominal cavity.
-
Close the muscle incision with absorbable sutures.
-
Repeat the procedure on the contralateral side to remove the second ovary.
-
Close the skin incision with wound clips or non-absorbable sutures.
-
Administer post-operative analgesics as per institutional guidelines.
3. Experimental Design
-
Sham Group: Undergoes the same surgical procedure, but the ovaries are located and then returned to the abdominal cavity without being removed. This group serves as the control for normal bone metabolism.
-
OVX Control Group: Ovariectomized rats that receive a placebo treatment. This group demonstrates the extent of bone loss due to estrogen deficiency.
-
OVX + this compound Group: Ovariectomized rats treated with a transdermal patch delivering a dose of estradiol and levonorgestrel scaled to the rat's body weight.
4. Endpoint Analysis
-
Bone Mineral Density (BMD) Measurement: BMD of the femur, tibia, and lumbar spine can be measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT).
-
Micro-Computed Tomography (micro-CT) Analysis: Provides detailed 3D analysis of bone microarchitecture.[8][9][10][11][12]
-
Sample Preparation: Excised femurs or tibiae are fixed in 4% paraformaldehyde.
-
Scanning Parameters: Use a high-resolution micro-CT system with appropriate energy settings (e.g., 55 kV and 145 µA) and voxel size (e.g., 10-20 µm).
-
Analysis: Quantify trabecular bone parameters (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp)) and cortical bone parameters (e.g., cortical thickness (Ct.Th) and bone area/total area (BA/TA)).
-
-
Biochemical Markers of Bone Turnover: Serum and urine can be collected to measure markers of bone formation (e.g., osteocalcin, P1NP) and bone resorption (e.g., CTX, TRAP).
-
Histomorphometry: Undecalcified bone sections can be stained to visualize and quantify cellular activity (e.g., osteoblast and osteoclast numbers and surface).
Workflow for In Vivo Ovariectomized Rat Model
Caption: Workflow for the in vivo ovariectomized rat model.
In Vitro Assessment of Osteoblast and Osteoclast Activity
1. Osteoblast Differentiation and Mineralization Assay (Alizarin Red S Staining) [13][14][15][16]
This assay assesses the ability of this compound to promote the differentiation of pre-osteoblastic cells and their subsequent mineralization of the extracellular matrix.
-
Cell Line: MC3T3-E1 (mouse pre-osteoblastic cell line) or primary mesenchymal stem cells (MSCs).
-
Protocol:
-
Seed cells in a 24-well plate and culture until confluent.
-
Induce osteogenic differentiation by switching to an osteogenic medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treat cells with varying concentrations of estradiol and levonorgestrel, alone or in combination, dissolved in the osteogenic medium. Include a vehicle control.
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
Alizarin Red S Staining: a. Wash cells with PBS. b. Fix cells with 4% paraformaldehyde for 15 minutes. c. Wash with deionized water. d. Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature. e. Wash with deionized water to remove excess stain. f. Visualize and capture images of the red-orange mineralized nodules.
-
-
Quantification:
-
Destain the wells by adding 10% cetylpyridinium (B1207926) chloride solution and incubating for 1 hour.
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Osteoclast Differentiation and Activity Assay (TRAP Staining) [17][18][19]
This assay evaluates the inhibitory effect of this compound on the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.
-
Cell Line: RAW 264.7 (mouse monocyte/macrophage cell line) or primary bone marrow-derived macrophages (BMMs).
-
Protocol:
-
Seed cells in a 96-well plate.
-
Induce osteoclast differentiation by culturing in the presence of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) (e.g., 50 ng/mL).
-
Treat cells with varying concentrations of estradiol and levonorgestrel, alone or in combination. Include a vehicle control.
-
Culture for 5-7 days until multinucleated osteoclasts are visible.
-
TRAP Staining: a. Fix the cells with a fixative solution (e.g., 10% formalin). b. Wash with deionized water. c. Stain with a TRAP staining solution containing naphthol AS-MX phosphate (B84403) and Fast Red Violet LB salt in a tartrate-containing buffer. d. Incubate at 37°C for 30-60 minutes. e. Wash with deionized water. f. Identify and count TRAP-positive (red/purple) multinucleated (≥3 nuclei) cells as mature osteoclasts.
-
Workflow for In Vitro Cellular Assays
Caption: Workflow for in vitro osteoblast and osteoclast assays.
Signaling Pathways
The therapeutic effects of this compound on bone are mediated through distinct signaling pathways in osteoblasts and osteoclasts.
Estrogen and Wnt/β-catenin Signaling in Osteoblasts
Estradiol enhances bone formation by promoting the differentiation and survival of osteoblasts. One of the key mechanisms is its crosstalk with the Wnt/β-catenin signaling pathway, a critical regulator of osteogenesis.[20][21][22][23][24]
Caption: Estrogen and Wnt/β-catenin signaling in osteoblasts.
Estrogen and RANKL Signaling in Osteoclasts
Estradiol's primary anti-resorptive effect is the inhibition of osteoclastogenesis. It achieves this by modulating the RANKL/RANK/OPG signaling axis, which is central to osteoclast formation and activation. Levonorgestrel, through its androgenic properties, may also influence this pathway.[25][26][27]
References
- 1. Estradiol and levonorgestrel (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Clinical Trials | Climara Pro® (estradiol/levonorgestrel transdermal system) [hcp.this compound.com]
- 3. Levonorgestrel and 17beta-estradiol given transdermally for the prevention of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open Veterinary Journal [openveterinaryjournal.com]
- 5. Hilltop Lab Animals, Inc. | Ovariectomy (OVX) [hilltoplabs.com]
- 6. queensu.ca [queensu.ca]
- 7. Dorsal Approach Ovariectomy in Rat | Animals in Science [queensu.ca]
- 8. Micro-CT measurements of rat femurs [bio-protocol.org]
- 9. Quantitative analysis of bone and soft tissue by micro-computed tomography: applications to ex vivo and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microcomputed tomography of the femur of diabetic rats: alterations of trabecular and cortical bone microarchitecture and vasculature—a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. bio.umass.edu [bio.umass.edu]
- 16. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. biocat.com [biocat.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Wnt/beta-catenin signaling is a component of osteoblastic bone cell early responses to load-bearing and requires estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ERβ induces the differentiation of cultured osteoblasts by both Wnt/β-catenin signaling pathway and estrogen signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Crosstalk between Wnt/β-Catenin and Estrogen Receptor Signaling Synergistically Promotes Osteogenic Differentiation of Mesenchymal Progenitor Cells | PLOS One [journals.plos.org]
- 25. Contraceptive progestins with androgenic properties stimulate breast epithelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The role of estrogen and androgen receptors in bone health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The role of estrogen and androgen receptors in bone health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Bone Mineral Density in Climarapro® Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for measuring bone mineral density (BMD) in clinical trials investigating Climarapro® (estradiol/levonorgestrel (B1675169) transdermal system). The protocols outlined below are based on established best practices in the field of bone densitometry and findings from clinical studies on the effects of hormone therapy on bone health.
Introduction
This compound®, a transdermal patch delivering a continuous dose of estradiol (B170435) (an estrogen) and levonorgestrel (a progestin), is indicated for the prevention of postmenopausal osteoporosis.[1][2] Clinical trials have demonstrated its efficacy in significantly increasing bone mineral density in postmenopausal women.[1][3] This document details the standardized procedures for assessing BMD in such trials, ensuring data accuracy, reproducibility, and comparability across studies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from a pivotal two-year, prospective, randomized, double-blind, placebo-controlled clinical trial assessing the efficacy of a transdermal combination of 17β-estradiol and levonorgestrel for the prevention of postmenopausal osteoporosis.[1] The study included 212 osteopenic postmenopausal women.[1]
Table 1: Mean Percent Change in Bone Mineral Density (BMD) Over 2 Years [1]
| Skeletal Site | Hormone Therapy Group (Estradiol/Levonorgestrel) | Placebo Group |
| Lumbar Spine (L2-L4) | +8.0% | - |
| Hip | +6.0% | - |
| Total Body | +3.0% | - |
Note: All increases in the hormone therapy group were statistically significant (P < 0.001) compared to placebo.[1]
Table 2: Mean Percent Change in Bone Turnover Markers from Baseline [1]
| Biomarker | Hormone Therapy Group (Estradiol/Levonorgestrel) |
| Serum Osteocalcin (sOC) | -37% |
| Serum Bone-Specific Alkaline Phosphatase (sBSAP) | -34% |
| Urinary CrossLaps (uCTX) | -65% |
Note: All decreases were statistically significant (P < 0.001).[1]
Signaling Pathways in Bone Metabolism
The components of this compound®, estradiol and levonorgestrel, exert their effects on bone through distinct signaling pathways, ultimately leading to a net increase in bone mass.
Estradiol Signaling Pathway
Estradiol primarily acts to inhibit bone resorption by modulating the RANKL/RANK/OPG signaling pathway. It increases the production of osteoprotegerin (OPG), a decoy receptor that binds to RANKL, thereby preventing RANKL from binding to its receptor RANK on osteoclast precursors.[4][5][6] This inhibition of osteoclast differentiation and activation leads to decreased bone breakdown.[7][8][9]
Levonorgestrel (Progestin) Signaling Pathway
Progestins, like levonorgestrel, are understood to promote bone formation.[10][11][12] Progesterone receptors are present on osteoblasts, the bone-building cells.[11] Activation of these receptors is thought to stimulate osteoblast differentiation and activity, leading to increased bone matrix deposition.[1][9]
Experimental Protocols
Clinical Trial Workflow for BMD Measurement
A typical clinical trial assessing the effect of this compound® on BMD follows a structured workflow to ensure consistency and data integrity.
Patient Recruitment and Selection Criteria
-
Inclusion Criteria:
-
Postmenopausal women (typically defined as at least 12 months of amenorrhea).
-
Age range (e.g., 45-65 years).[1]
-
Osteopenic status, as defined by a bone mineral density T-score between -1.0 and -2.5 at the lumbar spine or hip.[1][13]
-
Willingness to provide informed consent and adhere to the study protocol.[7]
-
-
Exclusion Criteria:
-
History of metabolic bone disease other than postmenopausal osteoporosis.
-
Use of medications known to affect bone metabolism within a specified period before the trial.
-
Conditions that would contraindicate the use of hormone therapy.
-
Inability to undergo DXA scanning.
-
Current enrollment in another clinical trial.[7]
-
Dual-Energy X-ray Absorptiometry (DXA) Protocol
Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD in clinical trials.[14][15][16] Adherence to a strict protocol is crucial for minimizing measurement error.
4.3.1. Patient Preparation
-
Patients should be instructed to wear loose-fitting clothing without metal zippers, buttons, or buckles.[17][18]
-
Patients should refrain from taking calcium supplements for 24 hours prior to the scan.[17][18][19]
-
A medical history questionnaire should be completed to identify any factors that could interfere with the scan or its interpretation.[17]
-
The patient's height and weight should be measured at each visit.[8]
4.3.2. DXA Scanner Quality Control and Calibration
-
Daily quality control procedures must be performed on the DXA scanner using a manufacturer-supplied phantom.[3][20][21]
-
The scanner must be calibrated according to the manufacturer's specifications.[3][20]
-
For multi-center trials, cross-calibration of all DXA instruments is mandatory to ensure data consistency.[3][20][22]
-
Longitudinal monitoring of the scanner's performance using phantom scans should be conducted throughout the trial.[3][22]
4.3.3. Scan Acquisition
-
Standardized positioning of the patient is critical for reproducibility.[8][23]
-
Lumbar Spine (Posteroanterior): The patient lies supine with their legs elevated on a padded block to flatten the lumbar curve.
-
Proximal Femur (Hip): The patient is positioned supine with the foot of the measured leg placed in a brace to ensure internal rotation.
-
-
The scan should be performed by a certified and trained technologist.[24][25]
-
The same DXA machine should be used for all follow-up scans for a given participant.[26]
4.3.4. Data Analysis
-
The regions of interest (ROI) for analysis (e.g., L1-L4 vertebrae, femoral neck, total hip) must be consistently defined at baseline and all subsequent scans.[25]
-
The analysis should be performed by a trained and certified densitometrist.[24]
-
Any vertebrae with abnormalities such as fractures or degenerative changes that could artificially inflate the BMD measurement should be excluded from the analysis.
-
The primary outcome is typically the percentage change in BMD from baseline.
Data Management and Statistical Analysis
-
A detailed Data Management Plan (DMP) should be established before the trial begins, outlining procedures for data collection, entry, validation, and storage.[27][28]
-
The Statistical Analysis Plan (SAP) should be finalized prior to unblinding the study data and should pre-specify the primary and secondary endpoints, statistical methods to be used, and handling of missing data.[29][30][31]
-
The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the percentage change in BMD from baseline to the final visit, with treatment group as the main factor and baseline BMD as a covariate.
Conclusion
The accurate and precise measurement of bone mineral density is paramount in clinical trials evaluating the efficacy of treatments for postmenopausal osteoporosis, such as this compound®. The protocols detailed in these application notes provide a framework for conducting high-quality BMD assessments, ensuring the reliability and validity of the clinical trial results. Adherence to these standardized procedures is essential for advancing our understanding of bone health and developing effective therapies for the prevention of osteoporotic fractures.
References
- 1. Progesterone and Bone: Actions Promoting Bone Health in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality control of DXA instruments in multicenter trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral contraceptives on circulating osteoprotegerin and soluble RANK ligand serum levels in healthy young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogens and androgens inhibit association of RANKL with the pre-osteoblast membrane through post-translational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Updated practice guideline for dual-energy X-ray absorptiometry (DXA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. umawell.fr [umawell.fr]
- 10. Progesterone as a bone-trophic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. womeninbalance.org [womeninbalance.org]
- 12. researchgate.net [researchgate.net]
- 13. Table 4, Study inclusion criteria - Long-Term Drug Therapy and Drug Holidays for Osteoporosis Fracture Prevention: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The role of DXA bone density scans in the diagnosis and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DXA For Bone Mineral Density Testing: A Safety Measure For Your Clinical Trial [clinicalleader.com]
- 16. Bone Density Clinical Research Trials | CenterWatch [centerwatch.com]
- 17. How Do I Prepare for a Dexa Scan? | Dexacan [dexacan.ca]
- 18. ospreypolyclinic.com [ospreypolyclinic.com]
- 19. Patient Preparations | DEXA Bone Density Scan | Midstate Radiology [midstateradiology.com]
- 20. Quality Control of DXA System and Precision Test of Radio-technologists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quality Control of Dual Energy X-Ray Absorptiometry [scirp.org]
- 22. Quality control of DXA instruments in multicenter trials | Semantic Scholar [semanticscholar.org]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. iscd.org [iscd.org]
- 25. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. acdmglobal.org [acdmglobal.org]
- 28. A guide to creating a clinical trial data management plan | Clinical Trials Hub [clinicaltrialshub.htq.org.au]
- 29. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 30. ijtsrd.com [ijtsrd.com]
- 31. How to Develop a Statistical Analysis Plan (SAP) For Clinical Trials [kolabtree.com]
Application Notes and Protocols: Patient-Reported Outcome Measures for Menopausal Symptom Relief with Climarapro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Climarapro® is a transdermal patch containing estradiol (B170435) and levonorgestrel (B1675169), indicated for the treatment of moderate to severe vasomotor symptoms associated with menopause in women with an intact uterus.[1][2] The assessment of treatment efficacy for menopausal symptoms relies heavily on patient-reported outcome measures (PROMs), which capture the patient's perspective on their health status and the impact of treatment on their daily life.[3] This document provides detailed application notes and protocols for two widely recognized PROMs for menopausal symptoms: the Greene Climacteric Scale (GCS) and the Menopause-Specific Quality of Life (MENQOL) questionnaire. Additionally, it presents quantitative data from a clinical trial of this compound and a diagrammatic representation of a typical clinical trial workflow.
Key Patient-Reported Outcome Measures for Menopausal Symptoms
Greene Climacteric Scale (GCS)
The Greene Climacteric Scale is a well-established PROM designed to provide a brief and comprehensive measure of climacteric symptomatology.[4] It is widely used in clinical trials of hormone replacement therapy to assess changes in different categories of symptoms in response to treatment.[4]
Protocol for Administration and Scoring:
The GCS is a self-administered questionnaire consisting of 21 items that assess the frequency and severity of menopausal symptoms.[4] Each symptom is rated on a 4-point Likert scale:
-
0 = Not at all
-
1 = A little
-
2 = Quite a bit
-
3 = Extremely
The 21 items are categorized into three main domains:
-
Psychological: Consists of 11 items assessing symptoms such as anxiety, depression, and loss of interest.
-
Somatic: Comprises 7 items related to physical symptoms like headaches, muscle and joint pains.
-
Vasomotor: Includes 2 items focusing on hot flushes and night sweats.
An additional item assesses sexual dysfunction.[5] A total score is calculated by summing the scores for all 21 items, with higher scores indicating more severe symptomatology.[5]
Menopause-Specific Quality of Life (MENQOL) Questionnaire
The MENQOL questionnaire is a self-administered instrument specifically designed to measure the impact of menopausal symptoms on a woman's quality of life.[6] It is a valuable tool in clinical research to evaluate the effectiveness of interventions for menopausal symptoms.[6][7]
Protocol for Administration and Scoring:
The MENQOL consists of 29 items divided into four domains:[1]
-
Vasomotor: 3 items
-
Psychosocial: 7 items
-
Physical: 16 items
-
Sexual: 3 items
For each item, the respondent indicates whether they have experienced the symptom in the past month. If they have, they then rate how bothersome the symptom has been on a scale from 0 (not bothersome) to 6 (extremely bothersome).[1] The scores for each domain are calculated by averaging the scores of the items within that domain.[1] A higher score indicates a greater negative impact on the quality of life.[1]
Quantitative Data from this compound Clinical Trial
A 12-week, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of this compound in treating moderate to severe vasomotor symptoms in postmenopausal women.[8] The primary patient-reported outcomes were the frequency and severity of hot flushes, recorded in patient diaries.[8][9]
Table 1: Reduction in Moderate to Severe Hot Flushes with this compound vs. Placebo [8]
| Timepoint | Outcome Measure | This compound (0.045 mg estradiol/0.015 mg levonorgestrel per day) | Placebo | p-value |
| Baseline | Mean Number of Hot Flushes per Day | 10.13 | 10.80 | - |
| Mean Severity of Hot Flushes | 2.48 | 2.42 | - | |
| Week 4 | % Reduction in Mean Number of Hot Flushes from Baseline | 73% | 43% | <0.001 |
| Week 8 | Mean Number of Hot Flushes per Day | 1.22 | 5.35 | - |
| Week 12 | % Reduction in Mean Number of Hot Flushes from Baseline | 90% | 48% | <0.001 |
| % Reduction in Mean Severity of Hot Flushes from Baseline | 74% | 36% | <0.001 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for a clinical trial of this compound and the logical relationship of patient-reported outcomes.
References
- 1. The Menopause-Specific Quality of Life (MENQOL) Questionnaire: Psychometric Evaluation among Breast Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. DSpace [iris.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Use of the Menopause-Specific Quality of Life (MENQOL) questionnaire in research and clinical practice: a comprehensive scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trials | Climara Pro® (estradiol/levonorgestrel transdermal system) [hcp.this compound.com]
- 9. Efficacy and safety of a seven-day, transdermal estradiol drug-delivery system: comparison with conjugated estrogens and placebo. The Transdermal Estradiol Patch Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Hormone Levels in Patients Using Climara Pro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Climara Pro® is a transdermal patch that delivers a continuous combination of estradiol (B170435) and levonorgestrel (B1675169) for the management of menopausal symptoms and the prevention of postmenopausal osteoporosis.[1][2] This document provides detailed application notes and protocols for monitoring the serum levels of these hormones in patients using Climara Pro. Accurate monitoring is crucial for optimizing therapeutic efficacy, minimizing potential side effects, and ensuring patient safety.[3] The methodologies described herein are intended for research, clinical trials, and drug development settings.
Climara Pro is designed to provide a nominal delivery rate of 0.045 mg of estradiol and 0.015 mg of levonorgestrel per day.[2][4] Steady-state concentrations of these hormones are typically achieved after the first few applications of the once-weekly patch.[1][4] Monitoring serum levels can help verify appropriate systemic exposure and adherence to therapy.
Pharmacokinetic Profile of Climara Pro
Following the application of the Climara Pro transdermal system, serum concentrations of estradiol and levonorgestrel rise to therapeutic levels. Estradiol concentrations equivalent to the normal ranges observed in the early follicular phase of premenopausal women are typically reached within 12-24 hours after the first application.[2][4]
Table 1: Steady-State Serum Concentrations of Estradiol and Levonorgestrel with Climara Pro
| Hormone | Average Serum Concentration (pg/mL) | Time to Maximum Concentration (Cmax) |
| Estradiol | 35.7 | Approximately 2 to 2.5 days[2][4] |
| Levonorgestrel | 166 | Approximately 2.5 days[4] |
Note: These values represent average concentrations at steady state and can vary among individuals.
Experimental Protocols for Hormone Level Monitoring
The accurate quantification of serum estradiol and levonorgestrel is essential for effective therapeutic drug monitoring. The choice of analytical method depends on the required sensitivity, specificity, and the clinical or research context.
Specimen Collection and Handling
-
Sample Type: Serum is the preferred specimen for measuring estradiol and levonorgestrel levels.
-
Collection Tube: Use a standard red-top tube (without anticoagulant) or a serum separator tube (SST).
-
Timing of Collection: For routine monitoring, blood samples can be drawn at any point during the 7-day patch application interval once steady state is achieved (typically after 4 weeks of continuous use).[5] For pharmacokinetic studies, a series of timed blood draws will be necessary.
-
Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 3000 rpm for 10 minutes.[6]
-
Storage: Separate the serum and store it in aliquots at -80°C until analysis to ensure stability.[6]
Analytical Methods
LC-MS/MS is considered the gold standard for measuring steroid hormones due to its high sensitivity and specificity.[7][8] It is particularly recommended for low estradiol concentrations, as are often seen in postmenopausal women.[9]
Protocol for Estradiol and Levonorgestrel Quantification by LC-MS/MS:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum, add an internal standard (e.g., deuterated estradiol and levonorgestrel).[6][10]
-
Perform a two-step liquid-liquid extraction using a suitable organic solvent like a mixture of ethyl acetate (B1210297) and hexane (B92381) or diethyl ether.[11][12]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.[10]
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an HPLC or UPLC system.
-
Employ a gradient elution with a mobile phase consisting of solvents like methanol (B129727) and water with a formic acid modifier.[10][12]
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor for specific precursor-to-product ion transitions for estradiol, levonorgestrel, and their respective internal standards.[10] For example, for estradiol, a transition of m/z 271 to 145 might be used.[10]
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of each hormone in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Table 2: Performance Characteristics of LC-MS/MS for Hormone Analysis
| Parameter | Estradiol | Levonorgestrel |
| Lower Limit of Quantification (LLOQ) | ~1-10 pg/mL[7][10] | ~0.05 ng/mL[6][12] |
| Intra-assay Coefficient of Variation (CV) | < 10% | < 10%[6][12] |
| Inter-assay Coefficient of Variation (CV) | < 15% | < 15%[6][12] |
Immunoassays, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are widely available and can be automated for high-throughput analysis.[11] However, they may be less specific than LC-MS/MS and can show cross-reactivity with hormone metabolites, potentially leading to overestimated results, especially at low concentrations.[7][9]
General Protocol for Immunoassay:
-
Assay Principle: These methods utilize the competitive binding of the hormone in the sample and a labeled hormone to a limited number of antibody binding sites.
-
Procedure: Follow the specific instructions provided by the commercial immunoassay kit manufacturer. This typically involves:
-
Incubating the serum sample with the specific antibody and a labeled tracer (e.g., radioactive isotope for RIA, enzyme for ELISA).
-
Separating the antibody-bound and free hormone.
-
Measuring the signal from the label.
-
-
Quantification: Calculate the hormone concentration based on a standard curve generated with known concentrations of the hormone.
Signaling Pathways of Estradiol and Levonorgestrel
Understanding the signaling pathways of estradiol and levonorgestrel provides a molecular basis for their therapeutic effects.
Estradiol Signaling
Estradiol exerts its effects primarily through two pathways: a nuclear-initiated pathway that regulates gene expression and a membrane-initiated pathway that activates rapid signaling cascades.[13][14]
Caption: Estradiol signaling pathways.
Levonorgestrel Signaling
Levonorgestrel, a progestin, primarily acts by binding to progesterone (B1679170) receptors (PR), which in turn regulate the transcription of target genes. It can also interact with other steroid receptors.
Caption: Levonorgestrel signaling pathway.
Experimental Workflow for Therapeutic Drug Monitoring
The following diagram illustrates a typical workflow for monitoring hormone levels in patients receiving Climara Pro.
Caption: Therapeutic Drug Monitoring (TDM) workflow.
Clinical Considerations
-
Monitoring Thyroid Function: For patients on thyroid hormone replacement therapy, estrogen can increase thyroid-binding globulin levels, potentially requiring an adjustment in their thyroid medication dose. Therefore, monitoring thyroid function is recommended.[2][15]
-
Individual Variability: The metabolism and response to hormone therapy can vary significantly among individuals. Therapeutic drug monitoring can aid in personalizing treatment.[3]
-
Interpretation of Results: Hormone levels should be interpreted in the context of the patient's clinical symptoms and treatment goals. The relief of menopausal symptoms and the absence of adverse effects are key indicators of therapeutic success.[16]
References
- 1. Articles [globalrx.com]
- 2. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]
- 3. Therapeutic Drug Monitoring of Hormones and Their Analogues - Creative Diagnostics [reagents.creative-diagnostics.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. Pharmacokinetics of continuous once-a-week combination 17β-Estradiol/Low- or high-dose levonorgestrel transdermal delivery systems in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimating Systemic Exposure to Levonorgestrel from an Oral Contraceptive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
- 14. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Hormone Replacement Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of ClimaraPro® in Studies of Endometrial Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ClimaraPro® is a transdermal patch that delivers a continuous combination of estradiol (B170435) and levonorgestrel (B1675169). This combination hormone therapy is designed for postmenopausal women with an intact uterus to manage vasomotor symptoms and prevent osteoporosis, while critically providing endometrial protection. Unopposed estrogen therapy in women with a uterus is known to increase the risk of endometrial hyperplasia, a potential precursor to endometrial cancer.[1][2][3] The addition of a progestin, such as the levonorgestrel in this compound®, counteracts the proliferative effects of estrogen on the endometrium, significantly reducing this risk.[1][2][3] These application notes provide a comprehensive overview of the use of this compound® in clinical studies focused on endometrial protection, including detailed experimental protocols and a summary of key clinical trial data.
Mechanism of Action: Endometrial Protection
Estradiol, an estrogen, alleviates menopausal symptoms by replacing declining endogenous estrogen levels. However, it also stimulates the proliferation of the endometrial lining. Levonorgestrel, a synthetic progestin, is included in this compound® to provide endometrial protection by opposing the proliferative effects of estradiol.
The protective mechanism of levonorgestrel is primarily mediated through its interaction with progesterone (B1679170) receptors (PRs) in the endometrial cells. This interaction triggers a cascade of signaling events that lead to:
-
Downregulation of Estrogen Receptors: Levonorgestrel reduces the expression of estrogen receptors in the endometrium, thereby decreasing its sensitivity to the proliferative stimuli of estradiol.
-
Induction of a Secretory Endometrium: Levonorgestrel promotes the differentiation of the endometrium from a proliferative to a secretory state, which is less prone to hyperplastic changes.
-
Stromal Decidualization: Prolonged exposure to levonorgestrel induces decidualization of the endometrial stroma, a transformation that further stabilizes the endometrium and inhibits excessive growth.
-
Inhibition of Cell Proliferation and Induction of Apoptosis: Levonorgestrel can directly inhibit the proliferation of endometrial cells and promote programmed cell death (apoptosis), further contributing to the maintenance of a thin and inactive endometrium.
The following diagram illustrates the key signaling pathway involved in the protective effect of levonorgestrel on the endometrium.
Clinical Trial Data on Endometrial Protection
The efficacy of this compound® in protecting the endometrium has been demonstrated in a 1-year, prospective, multicenter, double-blind, randomized, controlled clinical trial.[1] The primary endpoint of this study was the incidence of endometrial hyperplasia.
| Treatment Group | Number of Participants (N) | Incidence of Endometrial Hyperplasia |
| This compound® (Estradiol 0.045 mg/day + Levonorgestrel 0.015 mg/day) | 212 | 0 |
| Estradiol Only (0.045 mg/day) | 204 | 19 (12.8%) |
| Table 1: Incidence of Endometrial Hyperplasia in a 1-Year Clinical Trial.[4] |
These results clearly demonstrate that the continuous delivery of levonorgestrel in this compound® effectively prevents the development of endometrial hyperplasia in postmenopausal women receiving estrogen therapy.
While the primary endpoint was the absence of hyperplasia, histological examination of endometrial biopsies in women using continuous combined hormone therapy, like this compound®, typically reveals an atrophic or weakly secretory endometrium.[5]
Experimental Protocols
The following protocols outline the key methodologies used in clinical trials to assess the endometrial safety of products like this compound®.
Experimental Workflow
Participant Selection
-
Inclusion Criteria: Healthy, postmenopausal women with an intact uterus.
-
Exclusion Criteria: History of hormone-sensitive malignancies, undiagnosed abnormal genital bleeding, active or history of thromboembolic disorders, and severe hepatic disease.
Baseline Assessments
-
Complete medical history and physical examination.
-
Screening endometrial biopsy to rule out pre-existing endometrial pathology.
-
Transvaginal ultrasound to measure baseline endometrial thickness.
Randomization and Treatment
-
Participants are randomized in a double-blind manner to receive either this compound® or an estradiol-only patch.
-
Patches are applied once weekly for the duration of the study (typically 1 year).
Monitoring
-
Adverse Events: All adverse events are recorded throughout the study. Common side effects of this compound® include application site reactions, vaginal bleeding or spotting, and breast pain.[6][7]
-
Bleeding Patterns: Participants maintain daily diaries to record the incidence and characteristics of any vaginal bleeding or spotting.
Endpoint Assessments
a) Transvaginal Ultrasound for Endometrial Thickness
-
Procedure: A transvaginal ultrasound is performed at the end of the study to measure the thickness of the endometrial stripe.
-
Technique: The transducer is inserted into the vagina, and the endometrial thickness is measured in the sagittal plane at its thickest point, from the anterior to the posterior myometrial-endometrial interfaces.
-
Interpretation: An increase in endometrial thickness can be indicative of endometrial proliferation.
b) Endometrial Biopsy and Histological Assessment
-
Procedure: An endometrial biopsy is performed at the end of the study to obtain a tissue sample for histological analysis. A flexible, disposable endometrial suction catheter is typically used.
-
Sample Processing: The obtained tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin.
-
Histological Evaluation: A qualified pathologist, blinded to the treatment allocation, examines the slides to assess the endometrial morphology. The endometrium is classified into one of the following categories:
-
Atrophic: Thin, inactive endometrium.
-
Secretory: Endometrium showing progestational effects.
-
Proliferative: Endometrium showing estrogenic stimulation.
-
Endometrial Hyperplasia: Abnormal proliferation of the endometrium, which is further classified as simple or complex, with or without atypia.
-
Endometrial Carcinoma: Malignant changes in the endometrium.
-
Insufficient Tissue: Inadequate sample for diagnosis.
-
Conclusion
This compound®, a continuous-delivery transdermal patch of estradiol and levonorgestrel, provides effective endometrial protection in postmenopausal women receiving hormone therapy. Clinical trial data robustly demonstrates that the addition of levonorgestrel significantly reduces the risk of endometrial hyperplasia. The experimental protocols outlined in these application notes provide a framework for the rigorous assessment of endometrial safety in the development of hormone therapy products. For researchers and drug development professionals, understanding these methodologies is crucial for designing and interpreting studies on endometrial protection.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Climara Pro®: Frequently Asked Questions [this compound.com]
- 3. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 4. Safety and efficacy of a continuous once-a-week 17beta-estradiol/levonorgestrel transdermal system and its effects on vasomotor symptoms and endometrial safety in postmenopausal women: the results of two multicenter, double-blind, randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endometrial histology following 1 year of a continuous daily regimen of levonorgestrel 90 micro g/ethinyl estradiol 20 micro g - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Climara Pro: Uses, Alternatives, Side Effects & More - GoodRx [goodrx.com]
- 7. Climara Pro (estradiol/levonorgestrel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Evaluating Transdermal Drug Delivery Systems: A Guide to Research Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the evaluation of transdermal drug delivery systems (TDDS). The methodologies outlined here are essential for characterizing the performance, efficacy, and safety of transdermal patches and other topical formulations.
Introduction to Transdermal Drug Delivery Evaluation
The successful development of a TDDS hinges on its ability to deliver a drug across the skin barrier at a controlled rate to achieve a therapeutic concentration in the systemic circulation or the target tissue. A thorough evaluation of a TDDS involves a multi-faceted approach encompassing in vitro, ex vivo, and in vivo studies. These studies are crucial for formulation optimization, quality control, and regulatory submissions.
Overall Workflow for TDDS Evaluation
The evaluation of a transdermal drug delivery system typically follows a structured workflow, progressing from initial in vitro characterization to more complex in vivo studies. This phased approach allows for early screening of formulations and provides a comprehensive understanding of the drug product's performance.
Figure 1: General workflow for the evaluation of transdermal drug delivery systems.
In Vitro Research Methodologies
In vitro methods are fundamental for the initial characterization and quality control of TDDS. They provide a rapid and cost-effective means to assess drug release from the formulation.
Physicochemical Evaluation
Before assessing drug release, it is essential to characterize the physical properties of the transdermal patch to ensure consistency and quality.[1][2]
Table 1: Physicochemical Evaluation Parameters for Transdermal Patches
| Parameter | Method | Acceptance Criteria |
| Thickness | Measured at multiple points using a micrometer screw gauge or digital caliper. | Uniform thickness across the patch. |
| Weight Uniformity | Individual patches are weighed, and the average weight is calculated. | Individual weights should not deviate significantly from the average weight. |
| Drug Content | A defined area of the patch is dissolved in a suitable solvent, and the drug concentration is determined by a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).[1] | 90-110% of the labeled amount. |
| Moisture Content | The patch is weighed before and after drying in a desiccator containing calcium chloride. | Low moisture content to ensure stability. |
| Adhesion Properties | Peel adhesion, tack, and shear strength are evaluated using standardized tests. | Adequate adhesion to ensure the patch remains affixed to the skin for the intended duration. |
In Vitro Drug Release Testing (IVRT)
IVRT measures the rate at which the drug is released from the TDDS into a dissolution medium. This is a critical quality control test to ensure batch-to-batch consistency. The United States Pharmacopeia (USP) specifies several apparatuses for this purpose, with Apparatus 5 (Paddle over Disk) and Apparatus 6 (Rotating Cylinder) being the most common.[3]
Objective: To determine the in vitro drug release profile of a transdermal patch.
Materials:
-
Transdermal patches
-
Disk assembly (stainless steel)
-
Dissolution vessels
-
Dissolution medium (e.g., phosphate (B84403) buffer pH 5.5-7.4, to simulate skin surface pH)[3]
-
Water bath maintained at 32 ± 0.5°C[3]
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Prepare the dissolution medium and deaerate it.
-
Assemble the dissolution apparatus and equilibrate the medium to 32 ± 0.5°C.[3]
-
Cut the transdermal patch to the specified size.
-
Place the patch on the disk assembly with the release liner facing up. Remove the release liner.
-
Place the disk assembly at the bottom of the dissolution vessel.
-
Lower the paddle to a distance of 25 ± 2 mm from the surface of the patch.[3]
-
Start the paddle rotation at a specified speed (typically 50 or 100 rpm).[3]
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative amount of drug released per unit area over time.
Data Presentation: The results are typically presented as a plot of the cumulative amount of drug released per unit area (e.g., µg/cm²) versus time.
Table 2: Example of In Vitro Release Data for Two Fentanyl Patch Formulations [6]
| Time (hours) | Formulation A - Cumulative Release (µg/cm²) | Formulation B - Cumulative Release (µg/cm²) |
| 1 | 15.2 ± 1.8 | 12.5 ± 1.5 |
| 2 | 28.9 ± 2.5 | 24.1 ± 2.1 |
| 4 | 55.1 ± 4.1 | 46.8 ± 3.9 |
| 8 | 98.6 ± 6.7 | 85.3 ± 5.8 |
| 12 | 135.4 ± 8.9 | 118.7 ± 7.9 |
| 24 | 210.8 ± 12.3 | 195.2 ± 11.4 |
Data are presented as mean ± standard deviation (n=6).
Ex Vivo Research Methodologies
Ex vivo studies bridge the gap between in vitro release and in vivo performance by using excised animal or human skin to assess drug permeation. These studies provide a more biologically relevant model for predicting in vivo absorption.
Ex Vivo Skin Permeation Studies
These studies are typically conducted using Franz diffusion cells, which consist of a donor chamber and a receptor chamber separated by a piece of excised skin.[7][8]
Figure 2: Schematic of a Franz diffusion cell for ex vivo skin permeation studies.
Objective: To determine the rate and extent of drug permeation through excised skin.
Materials:
-
Franz diffusion cells[7]
-
Excised skin (e.g., human cadaver skin, porcine ear skin, rat abdominal skin)[8][9]
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if needed to maintain sink conditions)[7]
-
Water bath or heating block to maintain the skin surface temperature at 32 ± 1°C[7]
-
Magnetic stirrers
-
Transdermal patches
-
Analytical instrument for drug quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor chamber and the dermal side in contact with the receptor fluid.[8]
-
Fill the receptor chamber with deaerated receptor fluid, ensuring there are no air bubbles under the skin.
-
Equilibrate the system for approximately 30 minutes.
-
Apply the transdermal patch to the surface of the skin in the donor chamber.
-
At predetermined time intervals, withdraw a sample from the receptor chamber through the sampling port and replace it with an equal volume of fresh, pre-warmed receptor fluid.[10]
-
Analyze the drug concentration in the collected samples.
-
At the end of the study, dismount the skin, and analyze the drug content in the skin and the remaining formulation in the donor chamber to perform a mass balance calculation.
Data Presentation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be calculated from the linear portion of the plot.
Table 3: Ex Vivo Skin Permeation Parameters for Different Diclofenac Formulations [11]
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |
| Diclofenac Gel (Control) | 15.8 ± 2.1 | 1.58 ± 0.21 | 2.5 ± 0.3 |
| Diclofenac Patch A | 25.4 ± 3.5 | 2.54 ± 0.35 | 1.8 ± 0.2 |
| Diclofenac Patch B (with enhancer) | 42.1 ± 5.3 | 4.21 ± 0.53 | 1.2 ± 0.1 |
Data are presented as mean ± standard deviation (n=6).
In Vivo Research Methodologies
In vivo studies in animal models are essential for evaluating the pharmacokinetic profile, local tolerance, and overall performance of a TDDS in a living system.[12]
In Vivo Pharmacokinetic Studies in Animal Models
These studies aim to determine the systemic absorption of the drug from the TDDS. Rats, rabbits, and hairless guinea pigs are commonly used models.[1][13]
Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of a drug delivered via a transdermal patch.
Materials:
-
Laboratory rats (e.g., Wistar, Sprague-Dawley)
-
Transdermal patches
-
Hair clippers and depilatory cream
-
Blood collection supplies (e.g., syringes, capillary tubes, collection tubes with anticoagulant)
-
Centrifuge
-
Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Anesthetize the rat and shave the hair from the application site (typically the dorsal or abdominal region).
-
Apply the transdermal patch to the prepared skin area.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), collect blood samples from a suitable site (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -20°C or lower until analysis.
-
Analyze the drug concentration in the plasma samples using a validated bioanalytical method.
-
Plot the plasma drug concentration versus time and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC).
Data Presentation: The mean plasma concentration-time profile is plotted. Key pharmacokinetic parameters are summarized in a table.
Table 4: Pharmacokinetic Parameters of a Fentanyl Transdermal Patch in Rabbits [13]
| Parameter | Transdermal Patch | Intravenous Bolus |
| Cmax (ng/mL) | 1.8 ± 0.3 | 15.2 ± 2.1 |
| Tmax (h) | 12.0 ± 2.5 | 0.1 ± 0.05 |
| AUC₀₋₇₂ (ng·h/mL) | 75.6 ± 10.2 | 85.3 ± 9.8 |
| Relative Bioavailability (%) | 88.6 | - |
Data are presented as mean ± standard deviation (n=6).
Tape Stripping
Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum to quantify the amount of drug that has penetrated into this outermost layer of the skin.[14][15][16] This method is valuable for assessing the drug reservoir function of the stratum corneum.
Figure 3: Workflow for the tape stripping technique.
Objective: To determine the concentration profile of a drug within the stratum corneum.
Materials:
-
Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Forceps
-
Vials for tape strips
-
Solvent for drug extraction
-
Vortex mixer and/or sonicator
-
Analytical instrument for drug quantification
Procedure:
-
After in vivo application and removal of the transdermal patch, the treated skin area is gently cleaned.
-
A piece of adhesive tape is firmly applied to the skin and then rapidly removed.
-
The first tape strip is discarded as it may contain residual formulation from the skin surface.
-
A series of subsequent tape strips (e.g., 10-20) are collected from the same skin site.
-
Each tape strip is placed in a separate vial containing a suitable extraction solvent.
-
The drug is extracted from the tape strips by vortexing or sonication.
-
The amount of drug in each extract is quantified using a validated analytical method.
-
The amount of stratum corneum removed on each tape strip can be determined gravimetrically or by protein assay.[17]
-
A concentration profile of the drug within the stratum corneum is generated by plotting the amount of drug per unit area against the cumulative amount of stratum corneum removed.
Confocal Laser Scanning Microscopy (CLSM)
CLSM is a non-invasive imaging technique that allows for the visualization of drug penetration and distribution within the different layers of the skin.[18][19][20] This technique is particularly useful for understanding the mechanism of action of penetration enhancers and for visualizing the pathways of drug delivery.[21][22]
Objective: To visualize the penetration pathway and distribution of a fluorescently labeled drug or formulation in the skin.
Materials:
-
Confocal laser scanning microscope
-
Fluorescently labeled drug or a fluorescent dye incorporated into the formulation
-
Excised skin samples
-
Franz diffusion cells (for ex vivo studies) or animal model (for in vivo studies)
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Prepare the skin sample (either from an ex vivo permeation study or an in vivo study).
-
Apply the fluorescently labeled formulation to the skin.
-
At various time points, the skin sample is excised and mounted on a microscope slide.
-
The skin is then scanned using the CLSM at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
Optical sections (z-stacks) are acquired to create a three-dimensional reconstruction of the skin, showing the distribution of the fluorescent signal within the different skin layers.
Data Presentation: The results are presented as fluorescence images showing the localization of the drug or formulation in the stratum corneum, viable epidermis, and dermis. The depth of penetration can also be quantified.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. japsonline.com [japsonline.com]
- 3. ondrugdelivery.com [ondrugdelivery.com]
- 4. Paddle over Disk - Apparatus 5 | Dissolution Accessories [dissolutionaccessories.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A New Drug Release Method in Early Development of Transdermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alterlab.co.id [alterlab.co.id]
- 8. researchgate.net [researchgate.net]
- 9. sciensage.info [sciensage.info]
- 10. youtube.com [youtube.com]
- 11. skemman.is [skemman.is]
- 12. Evaluating In Vivo Pharmacokinetics for Transdermal Drugs Strategies and Methods - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation, in vitro and in vivo evaluation of transdermal patches containing risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The tape-stripping technique as a method for drug quantification in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medicaljournalssweden.se [medicaljournalssweden.se]
- 18. Visualization of skin penetration using confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. scispace.com [scispace.com]
- 22. Confocal laser scanning microscopy to estimate nanoparticles’ human skin penetration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
guidelines for initiating and titrating Climarapro therapy in a research setting
Application Notes and Protocols for Climara Pro® Therapy in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive framework for the initiation and titration of Climara Pro® (estradiol/levonorgestrel (B1675169) transdermal system) therapy within a research context. The protocols outlined are intended to serve as a foundational resource for designing studies that investigate the pharmacokinetics, pharmacodynamics, safety, and efficacy of this combination hormone therapy.
Introduction to Climara Pro® in Research
Climara Pro® is a transdermal patch that delivers a continuous dose of estradiol (B170435) (an estrogen) and levonorgestrel (a progestin). In clinical practice, it is primarily used for the treatment of moderate to severe vasomotor symptoms due to menopause and for the prevention of postmenopausal osteoporosis.[1] For research purposes, Climara Pro® offers a non-invasive, controlled-release system for studying the effects of combined estrogen and progestin therapy. The standard commercially available patch delivers a nominal dose of 0.045 mg/day of estradiol and 0.015 mg/day of levonorgestrel.[2]
Pharmacokinetic and Pharmacodynamic Profile
Understanding the pharmacokinetic and pharmacodynamic properties of Climara Pro® is essential for designing robust research protocols.
Pharmacokinetic Data
The transdermal delivery of estradiol and levonorgestrel avoids first-pass metabolism in the liver, leading to more stable serum concentrations compared to oral administration.[3]
| Parameter | Estradiol (E2) | Levonorgestrel (LNG) | Reference |
| Nominal Delivery Rate | 0.045 mg/day | 0.015 mg/day | [2] |
| Time to Maximum Concentration (Tmax) | 2 to 2.5 days | Not specified in provided results | [2] |
| Mean Maximum Concentration (Cmax) | Varies by study | Varies by study | [2][4] |
| Area Under the Curve (AUC) | Bioequivalent across different formulations with the same E2 dose | Not specified in provided results | [2] |
Note: Specific Cmax and AUC values can vary based on the application site and individual patient characteristics. Researchers should establish baseline pharmacokinetic profiles within their study population.
Mechanism of Action and Signaling Pathways
Estradiol and levonorgestrel exert their effects by binding to specific intracellular receptors, which then act as transcription factors to regulate gene expression.
-
Estradiol: Primarily binds to estrogen receptors (ERα and ERβ), influencing the development and maintenance of the female reproductive system and other tissues.[2]
-
Levonorgestrel: A synthetic progestin that counteracts the proliferative effects of estrogen on the endometrium by binding to progesterone (B1679170) receptors (PR).[2]
Below are diagrams illustrating the primary signaling pathways for estrogen and progesterone receptors.
Experimental Protocols
Participant Screening and Washout Period
A crucial first step in any research study involving hormone therapy is the careful screening of participants and the implementation of an adequate washout period to eliminate the effects of prior hormone use.
| Screening Parameter | Assessment Method | Inclusion/Exclusion Criteria Example |
| Hormonal Status | Serum FSH and estradiol levels | Postmenopausal status confirmed by FSH > 40 mIU/mL and estradiol < 20 pg/mL |
| Endometrial Health | Transvaginal ultrasound, endometrial biopsy | Endometrial thickness < 5 mm, no evidence of hyperplasia or carcinoma |
| Cardiovascular Health | Blood pressure, lipid profile, medical history | Absence of uncontrolled hypertension, history of thromboembolic events |
| Cancer History | Mammogram, medical history | No personal history of breast, endometrial, or other hormone-sensitive cancers |
| Prior Hormone Use | Detailed medical history | Discontinuation of all exogenous hormone therapy |
Washout Period: The duration of the washout period should be determined based on the half-life of previously used hormonal medications. A standard washout period is typically 2 to 6 weeks.[5] For depot injections, a longer washout of up to 12 months may be necessary.[6]
Initiation of Climara Pro® Therapy
For treatment-naive participants, therapy can be initiated at any time. For participants transitioning from a previous continuous estrogen-progestin therapy, it is recommended to complete the current cycle. Therapy with Climara Pro® can then begin on the first day of withdrawal bleeding.[7]
Titration of Climara Pro® Therapy in a Research Setting
While Climara Pro® is available in a single standard dose, research studies, particularly dose-finding or dose-response studies, may require different dosages. This can be achieved by using multiple patches or patches with different release rates if available.
Example Dose-Titration Protocol (Hypothetical):
| Phase | Duration | Dosage (Estradiol/Levonorgestrel mg/day) | Rationale |
| Baseline | 2 weeks | Placebo Patch | Establish baseline measurements |
| Dose Level 1 | 4 weeks | 0.025 / 0.015 (or nearest available) | Evaluate response to a lower dose |
| Dose Level 2 | 4 weeks | 0.045 / 0.015 (Standard Dose) | Assess response to the standard clinical dose |
| Dose Level 3 | 4 weeks | 0.060 / 0.015 (or nearest available) | Investigate the effects of a higher estrogen dose |
This is a hypothetical protocol and should be adapted based on the specific research question and ethical considerations.
Monitoring During Therapy
Regular monitoring is critical to ensure participant safety and to collect data for the research objectives.
| Monitoring Parameter | Frequency | Rationale |
| Hormone Levels | Baseline, and at steady-state for each dose level | To correlate hormone concentrations with clinical effects |
| Biomarkers of Efficacy | Baseline and at regular intervals | To assess the biological response to therapy (e.g., bone turnover markers, lipid profiles) |
| Endometrial Thickness | Baseline and at the end of the study | To monitor for endometrial hyperplasia |
| Adverse Events | Continuously | To ensure participant safety |
| Vital Signs | At each study visit | To monitor cardiovascular safety |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating Climara Pro® therapy.
Conclusion
These application notes and protocols provide a detailed guide for researchers and scientists interested in conducting studies with Climara Pro®. By adhering to these guidelines, researchers can design and execute scientifically sound and ethically responsible studies to further elucidate the therapeutic potential and underlying mechanisms of this combination hormone therapy. It is imperative that all research be conducted in accordance with institutional review board (IRB) regulations and good clinical practice (GCP) guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Clinical experience with a seven-day estradiol transdermal system for estrogen replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic activity of biological samples as a biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acrohealth.org [acrohealth.org]
- 7. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the Use of ClimaraPro® in Postmenopausal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ClimaraPro® (estradiol/levonorgestrel (B1675169) transdermal system) in clinical research settings for specific postmenopausal populations. This document includes summaries of key clinical trial data, detailed experimental protocols derived from published studies, and visualizations of the relevant signaling pathways.
Introduction
This compound® is a transdermal patch that delivers a continuous daily dose of 0.045 mg estradiol (B170435) (an estrogen) and 0.015 mg levonorgestrel (a progestin).[1][2] It is indicated for the treatment of moderate to severe vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis in women with an intact uterus.[3][4][5] The combination of estrogen and progestin is intended to mitigate the risk of endometrial hyperplasia that can occur with unopposed estrogen therapy in women with a uterus.[6] These notes are designed to guide researchers in designing studies utilizing this compound® in various postmenopausal populations.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize quantitative data from key clinical trials investigating the efficacy and safety of this compound® and its components in postmenopausal women.
Table 1: Efficacy of Estradiol/Levonorgestrel in Treating Vasomotor Symptoms [3][7][8]
| Study Population | Treatment Group (n) | Placebo Group (n) | Duration | Baseline Mean Daily Hot Flushes | Mean Reduction from Baseline (Week 12) | p-value vs. Placebo |
| Postmenopausal women with moderate to severe vasomotor symptoms (average age 52) | 92 | 88 | 12 weeks | 10.13 | 90% | <0.001 |
| 10.8 | 48% |
Table 2: Efficacy of Estradiol in Preventing Postmenopausal Osteoporosis
| Study Population | Treatment Group (Estradiol 4.4 mg patch) | Placebo Group | Duration | Baseline Bone Mineral Density (BMD) | Mean % Change in Lumbar Spine BMD | Mean % Change in Hip BMD |
| Postmenopausal women with hysterectomies (mean age 51.4 years) | Data not specified | Data not specified | 2 years | Not specified | Statistically significant increase vs. placebo | Statistically significant increase vs. placebo |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the research of this compound® and similar hormone therapies.
Protocol 1: A 12-Week, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy of this compound® in Treating Moderate to Severe Vasomotor Symptoms in Postmenopausal Women.[7][8][9]
1. Study Objective: To assess the efficacy of a weekly transdermal patch delivering 0.045 mg/day of estradiol and 0.03 mg/day of levonorgestrel (a dosage bioequivalent in estradiol delivery to this compound®) compared to a placebo in reducing the frequency and severity of moderate to severe hot flushes.[7]
2. Study Population:
- Inclusion Criteria: Postmenopausal women, average age 52 years, experiencing a minimum of 7 moderate to severe hot flushes per day, or a minimum of 50 per week.[7][9]
- Exclusion Criteria: Women with a history of or active deep vein thrombosis, pulmonary embolism, arterial thromboembolic disease, breast cancer, or estrogen-dependent tumors. Undiagnosed abnormal genital bleeding. Liver dysfunction or disease. Known hypersensitivity to any of the components.
3. Study Design:
- A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Participants are randomized to receive either the active transdermal patch or a matching placebo patch.
4. Treatment Administration:
- The transdermal patch (active or placebo) is applied once weekly to a clean, dry, and intact area of the skin on the lower abdomen or buttock.[2]
- The application site should be rotated, with an interval of at least one week between applications to the same site.
5. Efficacy Endpoints:
- Primary: Mean change from baseline in the daily frequency of moderate to severe vasomotor symptoms at week 12.
- Secondary: Mean change from baseline in the daily severity score of vasomotor symptoms at week 12.
6. Data Collection:
- Participants maintain a daily diary to record the frequency and severity of hot flushes.
- Severity is typically rated on a scale (e.g., 1=Mild, 2=Moderate, 3=Severe).
- Data is collected at baseline and at specified intervals throughout the 12-week study period (e.g., weeks 4, 8, and 12).
7. Statistical Analysis:
- The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.
- An analysis of covariance (ANCOVA) model can be used to compare the treatment groups, with baseline values as a covariate.
Protocol 2: A 2-Year, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy of Transdermal Estradiol in Preventing Postmenopausal Osteoporosis.
1. Study Objective: To determine the effect of a weekly transdermal estradiol patch on bone mineral density (BMD) in postmenopausal women.
2. Study Population:
- Inclusion Criteria: Postmenopausal women who have undergone a hysterectomy.
- Exclusion Criteria: Pre-existing conditions known to affect bone metabolism, use of medications that significantly impact bone density.
3. Study Design:
- A 2-year, randomized, double-blind, placebo-controlled study.
- Participants are randomized to receive a transdermal patch containing estradiol or a placebo patch.
4. Treatment Administration:
- The transdermal patch is applied once weekly.
- All participants may receive calcium supplementation.
5. Efficacy Endpoints:
- Primary: Mean percent change from baseline in BMD of the lumbar spine at 2 years.
- Secondary: Mean percent change from baseline in BMD of the hip at 2 years.
6. Data Collection:
- BMD is measured at baseline and at regular intervals (e.g., annually) using dual-energy X-ray absorptiometry (DXA).
- Biochemical markers of bone turnover may also be assessed from blood or urine samples.
7. Statistical Analysis:
- The primary analysis is performed on the per-protocol population.
- An ANCOVA model can be used to compare the mean percent change in BMD between the active treatment and placebo groups.
Signaling Pathways and Mechanisms of Action
This compound® exerts its effects through the actions of its two components, estradiol and levonorgestrel, on their respective receptors.
Estradiol Signaling
Estradiol, the primary estrogenic component, binds to estrogen receptors (ERα and ERβ), which are located in the nucleus, cytoplasm, and on the cell membrane.[10] This binding initiates both genomic and non-genomic signaling pathways.
-
Genomic Pathway: The estradiol-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, regulating the transcription of target genes. This is the classical mechanism of estrogen action.[7][11]
-
Non-Genomic Pathway: Membrane-bound ERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to more immediate cellular responses.[12][13]
Levonorgestrel Signaling
Levonorgestrel is a progestin that acts by binding to progesterone (B1679170) receptors (PR-A and PR-B).[14] Similar to estrogen receptors, progesterone receptors are intracellular transcription factors.
-
Genomic Pathway: Upon binding levonorgestrel, the PR undergoes a conformational change, dimerizes, and translocates to the nucleus to bind to progesterone response elements (PREs) on target genes, thereby modulating gene expression.[15] In the endometrium, this action counteracts the proliferative effects of estrogen.
-
Non-Genomic Pathway: Membrane-associated PRs can also initiate rapid signaling events through pathways like the Src/Ras/Raf/MEK/ERK pathway.[16]
Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for a clinical trial involving this compound®.
Caption: Estrogen Signaling Pathway.
Caption: Progesterone Signaling Pathway.
Caption: Clinical Trial Workflow.
References
- 1. Climara Pro (estradiol/levonorgestrel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Estradiol and levonorgestrel (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Bayer Global - Home | Bayer Global [bayer.com]
- 4. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]
- 5. bayer.com [bayer.com]
- 6. labeling.bayerhealthcare.com [labeling.bayerhealthcare.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Clinical Trials | Climara Pro® (estradiol/levonorgestrel transdermal system) [hcp.this compound.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. biochemia-medica.com [biochemia-medica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Managing Side Effects of the Climara Pro Patch in Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Climara Pro (estradiol/levonorgestrel) transdermal system in clinical studies. The information is designed to address specific side effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed in clinical trials of the Climara Pro patch?
A1: Based on clinical trial data, the most frequently reported adverse reactions include application site reactions, vaginal bleeding, breast pain, and headaches. The incidence of these and other side effects are detailed in the table below.[1]
Q2: What is the mechanism of action of the Climara Pro patch?
A2: Climara Pro is a combination hormone therapy patch that continuously releases estradiol (B170435) and levonorgestrel. Estradiol, an estrogen, works to supplement the declining estrogen levels in menopausal women, thereby alleviating symptoms like hot flashes. Levonorgestrel, a progestin, is included to counteract the effects of estrogen on the uterine lining, reducing the risk of endometrial hyperplasia.[2]
Q3: Are there any serious but less common side effects to be aware of during clinical trials?
A3: Yes, while less common, serious side effects have been reported with hormone replacement therapy. These include an increased risk of heart attack, stroke, blood clots, dementia, breast cancer, and cancer of the uterine lining.[3] Close monitoring of all study participants for signs and symptoms of these conditions is crucial.
Troubleshooting Guides for Common Side Effects
This section provides structured guidance for managing the most common side effects encountered during clinical studies with the Climara Pro patch.
Application Site Reactions
Application site reactions, such as redness, itching, and irritation, are the most common side effect.[1]
Incidence of Common Side Effects in Climara Pro Clinical Trials
| Side Effect | Incidence Rate |
| Application Site Reaction | 41% |
| Vaginal Bleeding or Spotting | 37% |
| Breast Pain | 19% |
| Upper Respiratory Infection | 13% |
| Depression | 6% |
| Back Pain | 6% |
| General Pain | 5% |
| Headache | 5% |
| Flu-like Symptoms | 5% |
Source: GoodRx, based on clinical trial data.[1]
Troubleshooting Protocol for Application Site Reactions:
-
Confirm Proper Application Technique: Ensure the patch is applied to a clean, dry, and intact area of the skin on the lower abdomen or buttock. Avoid oily, damaged, or irritated skin.
-
Systematic Site Rotation: Instruct participants to rotate the application site with each new patch, ensuring that the same site is not used more than once a week. This is a crucial step in minimizing skin irritation.
-
Assess for Irritant vs. Allergic Dermatitis: Most reactions are irritant contact dermatitis.[4] Allergic contact dermatitis is less common but possible. Patch testing may be warranted in persistent or severe cases.
-
Management of Mild to Moderate Irritation:
-
Topical Corticosteroids: For mild to moderate redness and itching, a low- to mid-potency topical corticosteroid can be applied to the affected area after patch removal.
-
Emollients: The use of moisturizers on the skin can help maintain the skin barrier. Apply at a different time than the patch to ensure proper adhesion.
-
-
Consider Alternative Formulations (if applicable in the study): Different transdermal patches may use different adhesives. If irritation persists and is attributed to the adhesive, exploring alternative patch formulations could be a consideration for future studies.
Headache
Headaches are another frequently reported side effect.[1] The fluctuating hormone levels can trigger headaches, particularly in individuals with a history of migraines.[5][6][7][8]
Troubleshooting Protocol for Headaches:
-
Assess Headache Characteristics: Determine the type, frequency, and severity of the headaches. A headache diary can be a useful tool for participants to track their symptoms in relation to the patch application cycle.
-
Ensure Stable Hormone Delivery: Verify that the patch is adhering correctly to maintain a steady release of hormones, as fluctuations can be a trigger.
-
Management Strategies:
-
Non-steroidal Anti-inflammatory Drugs (NSAIDs): For acute headaches, NSAIDs like ibuprofen (B1674241) or naproxen (B1676952) can be effective.
-
Triptans: For participants with a history of migraine, triptans may be prescribed for acute attacks.
-
Preventative Measures: If headaches are frequent and debilitating, prophylactic treatment could be considered, although this may be a confounding factor in some study designs. Options can include beta-blockers or certain antidepressants.
-
-
Dose Adjustment (as per study protocol): In some cases, a lower dose of transdermal estrogen may reduce the incidence and severity of headaches.[5]
Breast Tenderness (Mastalgia)
Breast pain or tenderness is a known side effect of hormone therapy.[1]
Troubleshooting Protocol for Breast Tenderness:
-
Clinical Evaluation: A thorough clinical breast exam is recommended to rule out any underlying pathology, especially with new-onset breast tenderness.
-
Management Strategies:
-
Supportive Measures: Wearing a well-fitting and supportive bra can often alleviate discomfort.
-
Dietary Modifications: Some evidence suggests that reducing caffeine (B1668208) and salt intake may help reduce breast tenderness.
-
Topical NSAIDs: Topical non-steroidal anti-inflammatory drugs can be applied directly to the breasts for localized pain relief.
-
-
Time for Acclimatization: Breast tenderness is often a temporary side effect that may resolve on its own as the body adjusts to the new hormone levels.[9]
Experimental Protocols
Protocol for Assessing Skin Irritation
This protocol is adapted from FDA guidance for assessing dermal reactions to transdermal systems.
-
Objective: To quantitatively assess the level of skin irritation at the application site of the Climara Pro patch.
-
Materials:
-
Climara Pro patches
-
Visual scoring scale (see table below)
-
Participant diary
-
-
Procedure:
-
Participants will be trained on the correct application and removal of the patch.
-
A trained and blinded observer will score the skin reaction at the application site at predetermined intervals (e.g., 24 and 48 hours after application, and 30 minutes after patch removal).
-
Scores for erythema, edema, and other reactions will be recorded.
-
Participants will also record any subjective symptoms such as itching or burning in their diary.
-
-
Scoring System:
| Score | Description of Erythema | Description of Edema | Other Dermal Reactions |
| 0 | No erythema | No edema | No other reaction |
| 1 | Slight erythema (barely perceptible) | Slight edema (barely perceptible) | |
| 2 | Well-defined erythema | Well-defined edema | |
| 3 | Moderate erythema | Moderate edema (raised ~1mm) | Papules |
| 4 | Severe erythema (beet-redness) | Severe edema (raised >1mm and extending beyond the application site) | Vesicles |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of estradiol and levonorgestrel, the active components of the Climara Pro patch.
Caption: Estradiol Signaling Pathways.
Caption: Levonorgestrel Signaling Pathway.
References
- 1. Climara Pro: Uses, Alternatives, Side Effects & More - GoodRx [goodrx.com]
- 2. Clinical Trials | Climara Pro® (estradiol/levonorgestrel transdermal system) [hcp.this compound.com]
- 3. bayer.com [bayer.com]
- 4. Life after patch testing: Allergic contact dermatitis caused by propylene glycol in Vivelle transdermal estradiol patch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Migraine, menopause and hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transdermal hormonal therapy in perimenstrual migraine: why, when and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Headache in individuals undergoing hormone therapy for gender transition: A cross-sectional, observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Considerations for hormonal therapy in migraine patients: a critical review of current practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antigravitywellness.com [antigravitywellness.com]
skin irritation and adhesion issues with the Climarapro patch in trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ClimaraPro® (estradiol/levonorgestrel transdermal system) patch in their experiments. The following information addresses common challenges related to skin irritation and adhesion observed in trials.
Troubleshooting Guides & FAQs
Adhesion Issues
Question: What are the common causes of this compound® patch detachment or poor adhesion?
Answer: Based on clinical trial data and patient-reported outcomes, several factors can contribute to adhesion failure:
-
Improper Application: Failure to apply the patch to a clean, dry, and oil-free skin surface is a primary cause of poor adhesion. The area must be free of powders, lotions, or oils.[1]
-
Application Site: Application to areas with hair, at the waistline where clothing may rub against it, or on irritated or broken skin can compromise adhesion.[1] It is recommended to apply the patch to the lower abdomen or the upper quadrant of the buttock.[1]
-
Environmental Factors: Exposure to water (swimming, bathing) or high heat (saunas) may decrease the adhesion of the patch.[2] Patient reviews have also indicated that patches may lose stickiness during hot summer months.[3]
-
Patch Integrity: Patients have reported issues with the patch backing not coming off easily, potentially damaging the adhesive layer before application.[3]
Question: What is the recommended protocol for applying the this compound® patch to maximize adhesion?
Answer: To ensure optimal adhesion, follow this recommended application protocol:
-
Site Selection: Choose a clean, dry, and intact area of skin on the lower abdomen or upper buttocks. Avoid the waistline, hairy areas, and sites with any irritation, tattoos, or birthmarks.[1] Rotate the application site each week, with at least a one-week interval before using the same site again.[1][4]
-
Skin Preparation: Wash the selected area with soap and water, then dry thoroughly. Do not use moisturizers, lotions, or powders on the area where the patch will be applied.[5] Some users have found cleaning the area with rubbing alcohol to be effective.[5]
-
Patch Application:
-
Carefully remove the patch from its pouch.
-
Peel off the protective liner.
-
Apply the patch immediately to the prepared skin area.
-
Press the patch firmly in place with the palm of your hand for about 10 seconds, ensuring the edges are well-sealed.[5]
-
-
Post-Application: Avoid prolonged exposure of the patch to direct sunlight.[6] If a patch falls off, it may be reapplied to a different skin area. If it cannot be reapplied, a new patch should be used, and the original treatment schedule maintained.[2]
Question: Are there any adjunctive methods to improve patch adhesion during a study?
Answer: While not part of the standard protocol, some users have reported success with using a transparent film dressing, such as Tegaderm, over the this compound® patch to enhance adhesion, particularly during physical activity or exposure to moisture.[5]
Skin Irritation
Question: What is the reported incidence of skin irritation with the this compound® patch in clinical trials?
Answer: Application site reactions are a common adverse event associated with the this compound® patch. In a 1-year endometrial protection study, application site reactions occurred in 40.6% of subjects.[7] In other studies, adverse skin reactions were the cause for withdrawal from the studies in 6.8% of subjects.[8]
Question: How is skin irritation typically assessed in clinical trials for transdermal patches?
Answer: Skin irritation is commonly evaluated using a visual scoring system. For instance, a 3-week irritation study for a this compound® placebo patch utilized a 7-point scale to assess irritation, ranging from 0 (no evidence of irritation) to 7 (strong extensive reaction).[7]
Question: What are the recommended steps to manage skin irritation during a trial?
Answer: If a subject experiences skin irritation, the following steps are recommended:
-
Verify Proper Application: Ensure the subject is rotating application sites and applying the patch to healthy, non-irritated skin.[1][4]
-
Assess Severity: Evaluate the severity of the irritation. Mild, transient redness is common.[6][9]
-
Symptomatic Relief: After patch removal, if adhesive residue remains, it can be gently removed with an oil-based cream or lotion after the area has dried for 15 minutes.[1][10]
-
Consider Discontinuation: In cases of severe or persistent skin reactions, discontinuation of the patch may be necessary. In clinical trials, 2.1% of women in a 12-week study and 8.5% in a 1-year study withdrew due to application site reactions.[7]
Quantitative Data from Clinical Trials
Table 1: Incidence of Application Site Reactions
| Study Type | Percentage of Subjects with Application Site Reactions | Source |
| 1-Year Endometrial Protection Study | 40.6% | [7] |
| 12-Week Symptom Study | 2.1% (Withdrawal due to reaction) | [7] |
| 1-Year Endometrial Protection Study | 8.5% (Withdrawal due to reaction) | [7] |
| Combined Multicenter Trials | 6.8% (Withdrawal due to adverse skin reactions) | [8] |
Table 2: Comparative Skin Irritation and Adhesion Data
| Patch Comparison | Key Finding | Source |
| Climara® vs. Estraderm | Skin irritation was similar between the two patches. | [8] |
| Climara® vs. Estraderm | Adhesion was significantly better with Climara®. | [8] |
| 5-cm² patch vs. 12.5-cm² patch | The 5-cm² patch was associated with less skin irritation. | [11] |
| 5-cm² patch vs. 12.5-cm² patch | The 5-cm² patch had better adherence, though not statistically significant. | [11] |
Experimental Protocols
Protocol: Assessment of Skin Irritation
This protocol is based on the methodology described in a 3-week irritation study for a this compound® placebo patch.[7]
Objective: To visually assess and score the level of skin irritation at the patch application site.
Materials:
-
This compound® patch or placebo patch
-
7-point visual assessment scale for skin irritation (see below)
-
Subject diary for recording observations
Procedure:
-
A placebo patch is applied to the subject's skin and worn for a 7-day period.
-
On Day 7, approximately 30 minutes after patch removal, a trained observer visually assesses the application site.
-
The level of irritation is scored using the following 7-point scale:
-
0 = No evidence of irritation
-
1 = Minimal erythema, barely perceptible
-
2 = Definite erythema, readily visible, or minimal edema, or minimal papular response
-
3-7 = Increasing severity of erythema, papules, edema, vesicles, and strong extensive reactions.
-
-
The irritation score is recorded for each subject at the end of each wear period.
-
This procedure is repeated for a total of 3 weeks, with a new patch applied each week to a different skin site.
Visualizations
References
- 1. Climara Pro (estradiol/levonorgestrel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]
- 3. Climara Pro (estradiol/levonorgestrel) Reviews & Ratings by Patients â WebMD [reviews.webmd.com]
- 4. droracle.ai [droracle.ai]
- 5. reddit.com [reddit.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Clinical experience with a seven-day estradiol transdermal system for estrogen replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. Climara Pro®: Using Climara Pro® [this compound.com]
- 11. Comparative study to evaluate skin irritation and adhesion of Estradot and Climara in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Climarapro (Estradiol/Levonorgestrel) Dosage
This technical support center provides guidance for researchers, scientists, and drug development professionals on designing and troubleshooting experiments to optimize Estradiol (B170435)/Levonorgestrel (B1675169) dosage for individual patient profiles. The information herein is intended for research purposes only and is not a substitute for clinical advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary active components of the Climarapro transdermal system and their standard delivery rates?
A1: this compound is a transdermal patch that continuously releases two active pharmaceutical ingredients: estradiol, an estrogen, and levonorgestrel, a progestin.[1][2] The standard system is designed to deliver a nominal rate of 0.045 mg of estradiol and 0.015 mg of levonorgestrel per day.[1][2]
Q2: What is the fundamental mechanism of action for estradiol and levonorgestrel?
A2: Estradiol acts as an agonist for estrogen receptors (ERα and ERβ), which are transcription factors that regulate gene expression.[3][4] This interaction can occur through direct binding to Estrogen Response Elements (EREs) on DNA (genomic pathway) or through faster, non-genomic pathways involving membrane-bound receptors and kinase cascades.[5][6][7] Levonorgestrel is a progestin that acts as an agonist for the progesterone (B1679170) receptor (PR).[8][9] Its primary function in this combination therapy is to counteract the proliferative effects of estrogen on the endometrium.[1][2]
Q3: How can we model individualized responses to estradiol and levonorgestrel in a laboratory setting?
A3: Individual responses can be investigated by considering genetic variations in hormone metabolism. A key area of research is the pharmacogenomics of enzymes involved in steroid metabolism, such as the Cytochrome P450 family, particularly CYP3A4.[8][10][11][12] Polymorphisms in these genes can lead to inter-individual differences in hormone clearance, affecting systemic exposure and therapeutic effect.[13][14][15] Experiments can be designed using cell lines expressing different genetic variants of these enzymes or by analyzing genetic data from in vivo studies.
Q4: What are the recommended in vitro cell models for assessing the activity of estradiol and levonorgestrel?
A4: Several human cell lines are suitable for these studies. For estrogenic activity, breast cancer cell lines like MCF-7 (ERα positive) and T47D are commonly used.[2][16] For progestogenic activity, the T47D cell line, which expresses progesterone receptors, is a well-established model.[17] Human embryonic kidney (HEK293) cells are often used for reporter gene assays as they provide a "clean" background and can be transfected to express specific hormone receptors.[2]
Q5: Which assays are standard for quantifying the biological activity of these hormones?
A5: The primary assays include:
-
Reporter Gene Assays: To measure the activation of estrogen and progesterone receptors. This typically involves cells transfected with a reporter gene (e.g., luciferase) under the control of hormone response elements.[2][9][18]
-
Cell Proliferation Assays: To assess the mitogenic effects of estradiol and the anti-proliferative effects of levonorgestrel. Common methods include the MTT or WST-1 assays.[16][19][20]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of estradiol or other biomarkers in cell culture supernatants or serum from in vivo studies.[21]
Troubleshooting Guides
Issue 1: High Variability in Luciferase Reporter Gene Assay Results
| Possible Cause | Troubleshooting Step |
| Cell Health/Passage Number | Ensure cells are healthy, not overgrown, and within a consistent, low passage number range. High passage numbers can lead to altered receptor expression and signaling. |
| Inconsistent Seeding Density | Use a cell counter to ensure uniform cell seeding density across all wells of the microplate. Variations in cell number will directly impact luminescence output. |
| Presence of Phenol (B47542) Red | Phenol red in cell culture media has weak estrogenic activity. For estrogen-sensitive assays, switch to phenol red-free media to reduce background signal and improve sensitivity. |
| Serum Contamination | Fetal Bovine Serum (FBS) contains endogenous steroids. Use charcoal-stripped FBS to remove these hormones before treating cells with experimental compounds. |
| Incomplete Cell Lysis | Ensure complete cell lysis by following the lysis buffer incubation time specified in the protocol. Incomplete lysis will result in an underestimation of luciferase activity. |
Issue 2: Low Signal-to-Noise Ratio in Cell Proliferation (MTT) Assay
| Possible Cause | Troubleshooting Step |
| Suboptimal Cell Number | Perform a cell titration experiment to determine the optimal seeding density that allows for a robust proliferative response over the time course of the experiment without cells becoming confluent. |
| Incorrect Incubation Time | Optimize the incubation time with the MTT reagent. Insufficient time will lead to incomplete formazan (B1609692) crystal formation, while excessive time can lead to crystal degradation and cytotoxicity. |
| Incomplete Solubilization | Ensure formazan crystals are completely dissolved by the solubilization solution. Pipette up and down gently or use a plate shaker to ensure a homogenous solution before reading absorbance. |
| Contamination | Check for microbial contamination, which can affect cell metabolism and viability, leading to spurious results. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for Estradiol in an ERα Luciferase Reporter Assay
| Estradiol Conc. (nM) | Log Concentration | Mean Luminescence (RLU) | % Max Response |
| 0.001 | -3.00 | 15,500 | 2.5% |
| 0.010 | -2.00 | 110,000 | 17.6% |
| 0.100 | -1.00 | 325,000 | 52.0% |
| 1.000 | 0.00 | 580,000 | 92.8% |
| 10.000 | 1.00 | 625,000 | 100.0% |
| 100.000 | 2.00 | 622,000 | 99.5% |
| EC50 | ~0.09 nM |
Table 2: Pharmacokinetic Parameters of this compound Components (Literature Values)
| Parameter | Estradiol | Levonorgestrel |
| Nominal Delivery Rate | 0.045 mg/day | 0.015 mg/day |
| Mean Serum Conc. (pg/mL) | 35.7 | 166 |
| Time to Max. Conc. (Tmax) | ~2 - 2.5 days | ~2.5 days |
| Terminal Half-life (t1/2) | ~13-20 hours (oral) | ~28 hours |
(Note: Half-life data can vary significantly based on the route of administration; transdermal values may differ.[1][2][4])
Experimental Protocols
Protocol 1: Estrogen Receptor Alpha (ERα) Luciferase Reporter Gene Assay
This protocol is designed to quantify the activation of ERα by estradiol in a HEK293 cell line stably expressing the receptor and an ERE-driven luciferase reporter gene.
Materials:
-
HEK293-ERα-Luc cells
-
DMEM (phenol red-free)
-
10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS)
-
17β-Estradiol
-
96-well white, clear-bottom tissue culture plates
-
Luciferase Assay Reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: Suspend HEK293-ERα-Luc cells in phenol red-free DMEM with 10% CS-FBS. Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of 17β-estradiol in phenol red-free DMEM. A typical concentration range would be from 1 pM to 100 nM.
-
Cell Treatment: Carefully remove the media from the cells and replace it with the media containing the various concentrations of estradiol. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Luminescence Reading: Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
-
Reagent Addition: Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Signal Measurement: Place the plate on a shaker for 2 minutes to ensure complete lysis and then measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of estradiol. Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of Genomic and Non-Genomic Estradiol Signaling Pathways.
Caption: Standard workflow for an in vitro dose-response experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. womentech.net [womentech.net]
- 11. suzanneelkind.com [suzanneelkind.com]
- 12. Pharmacogenomics in personalized medicine: menopause perspectives - International Menopause Society [imsociety.org]
- 13. The CYP3A4*18 genotype in the cytochrome P450 3A4 gene, a rapid metabolizer of sex steroids, is associated with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acmcasereport.org [acmcasereport.org]
- 15. The effect of genetic variation in estrogen transportation and metabolism on the severity of menopause symptoms: a study from the RIGHT 10K cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estrogenic and progestagenic activities coexisting in steroidal drugs: quantitative evaluation by in vitro bioassays with human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rndsystems.com [rndsystems.com]
Technical Support Center: Investigating Breakthrough Bleeding with Continuous Climara Pro Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering breakthrough bleeding in subjects using Climara Pro, a continuous combined hormone replacement therapy (HRT).
Troubleshooting Guide: Addressing Breakthrough Bleeding
This guide provides a systematic approach to investigating unscheduled bleeding in users of Climara Pro.
Initial Assessment
Question: What are the first steps when a subject reports breakthrough bleeding with continuous Climara Pro use?
Answer:
-
Confirm Regimen Adherence: Verify that the subject is applying the Climara Pro patch correctly, once a week, and on a consistent schedule.[1] Irregular application can lead to hormonal fluctuations and bleeding.[2][3]
-
Characterize the Bleeding: Document the onset, duration, frequency, and volume of the bleeding. It's also crucial to note any associated symptoms like pelvic pain.[3][4]
-
Review Medical History: Assess for any underlying conditions or new medications that could contribute to bleeding.[2] Certain drugs can interfere with hormone metabolism.[2]
-
Initial Timeframe: Unscheduled bleeding is common within the first 3-6 months of initiating continuous combined HRT as the body adjusts.[5] Reassurance and continued monitoring are appropriate during this period if the bleeding is not heavy or persistent.[6]
Investigational Workflow
If bleeding persists beyond the initial adjustment period (typically 3-6 months), or presents with concerning features, a more thorough investigation is warranted.[5][7]
Question: What is the recommended workflow for investigating persistent breakthrough bleeding?
Answer: The following diagram outlines the general investigational workflow.
References
- 1. drugs.com [drugs.com]
- 2. Understanding Bleeding During Continuous HRT in Menopause [mymenopausecentre.com]
- 3. menopausespecialists.com [menopausespecialists.com]
- 4. Management of unscheduled bleeding on hormone replacement therapy (HRT) - British Menopause Society [thebms.org.uk]
- 5. Unexpected Bleeding on HRT: What You Need to Know [healthinmenopause.co.uk]
- 6. wisdom.nhs.wales [wisdom.nhs.wales]
- 7. ijrcog.org [ijrcog.org]
Technical Support Center: Estradiol Absorption from Climara Pro® Patch
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors influencing the absorption of estradiol (B170435) from the Climara Pro® transdermal patch.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments involving the Climara Pro® patch, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Inconsistent or Lower-than-Expected Estradiol Permeation in In Vitro Studies
-
Question: Our in vitro skin permeation studies using Franz diffusion cells show highly variable or unexpectedly low estradiol flux from the Climara Pro® patch. What are the potential causes and how can we troubleshoot this?
-
Answer: Inconsistent in vitro permeation results can stem from several factors related to the experimental setup and execution. Here’s a systematic approach to troubleshooting:
-
Membrane Integrity and Variability:
-
Problem: The skin membrane (human or animal) may have variable thickness, integrity, or inherent biological differences between donors.
-
Solution: Ensure consistent membrane preparation. For animal models, use skin from the same anatomical location and of a consistent thickness. For all membranes, perform a barrier integrity test (e.g., transepidermal water loss - TEWL) before the experiment to discard compromised samples.
-
-
Air Bubbles:
-
Problem: Air bubbles trapped between the patch and the membrane, or within the receptor chamber, can impede diffusion.
-
Solution: Carefully apply the patch to the membrane, ensuring full contact. When filling the receptor chamber, tilt the Franz cell and fill slowly to prevent bubble formation. Visually inspect for bubbles before and during the experiment.
-
-
Receptor Fluid and Sink Conditions:
-
Problem: The receptor fluid may not be maintaining "sink conditions," where the concentration of estradiol is well below its saturation point. This can lead to a reduced concentration gradient and slower diffusion.
-
Solution: Ensure the receptor fluid has adequate solubility for estradiol. The addition of a solubilizing agent like cyclodextrin (B1172386) may be necessary. Increase the sampling frequency or the volume of the receptor chamber to ensure the estradiol concentration remains below 10% of its solubility in the medium.
-
-
Temperature Control:
-
Problem: Inconsistent temperature control of the Franz cells can significantly impact diffusion rates.
-
Solution: Use a circulating water bath to maintain a constant temperature of 32°C ± 1°C on the skin surface. Regularly monitor the temperature throughout the experiment.
-
-
Issue 2: Poor Patch Adhesion During In Vivo or In Vitro Experiments
-
Question: We are experiencing issues with the Climara Pro® patch detaching or showing significant lifting during our studies. What factors could be causing this and what are the best practices to ensure proper adhesion?
-
Answer: Proper adhesion is critical for consistent drug delivery. Adhesion problems can be multifactorial:
-
Skin/Membrane Surface Preparation:
-
Problem: The presence of oils, lotions, or excessive hair on the skin surface can interfere with the adhesive.
-
Solution: For in vivo studies, select an application site that is clean, dry, and free of hair, oils, and lotions. For in vitro studies, ensure the membrane surface is clean and dry before patch application.
-
-
Application Technique:
-
Problem: Incorrect application can lead to incomplete contact between the adhesive and the skin/membrane.
-
Solution: Apply the patch immediately after removing it from the protective pouch. Press the patch firmly in place with the palm of the hand for about 30 seconds to ensure the edges are well-adhered. Do not apply to areas with folds or creases.
-
-
Environmental Conditions:
-
Problem: High humidity and temperature can affect adhesive performance.
-
Solution: In a laboratory setting, control the ambient temperature and humidity. For in vivo studies, be aware that activities causing excessive sweating can impact adhesion.
-
-
Adhesive Properties:
-
Problem: The adhesive itself may have inherent limitations.
-
Solution: If consistent adhesion issues persist across multiple experiments and with proper technique, it may be a characteristic of the patch formulation. Document the degree of detachment at regular intervals using a standardized scoring system.
-
-
Issue 3: Estradiol Crystallization on the Patch Surface
-
Question: We have observed crystal formation on the surface of the Climara Pro® patch during storage or in the course of our experiments. How does this affect our results and how can it be prevented?
-
Answer: Estradiol crystallization indicates that the drug is no longer in a dissolved state within the patch matrix, which can significantly reduce the rate of absorption.
-
Cause: Crystallization can be triggered by fluctuations in temperature and humidity during storage, or if the drug concentration in the adhesive matrix exceeds its solubility limit.
-
Impact: The formation of crystals reduces the thermodynamic activity of the drug, leading to a decrease in the diffusion gradient and consequently, lower permeation rates.
-
Prevention and Mitigation:
-
Store patches according to the manufacturer's instructions, avoiding exposure to extreme temperatures.
-
During in vitro release studies, if crystallization is observed, it may be indicative of an issue with the formulation's stability under the experimental conditions. Document these observations as they are critical to understanding the product's performance.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the factors that influence estradiol absorption from the Climara Pro® patch.
Physiological Factors
-
Q1: How does the application site affect estradiol absorption?
-
A1: The anatomical site of application significantly influences estradiol absorption. Studies have shown that application to the buttocks results in a higher peak plasma concentration (Cmax) and greater overall bioavailability (AUC) compared to application on the abdomen[1]. This is likely due to differences in skin thickness, blood flow, and lipid content.
-
-
Q2: What is the impact of skin temperature on estradiol absorption?
-
A2: Increased skin temperature can enhance the absorption of estradiol. Heat causes vasodilation, increasing blood flow to the skin, and can also increase the fluidity of the stratum corneum, making it more permeable to the drug. While specific quantitative data for estradiol is limited, studies on other transdermal systems have demonstrated increased drug absorption with elevated temperatures[2]. One study on estradiol matrix patches showed that storage at +35°C led to a significant decrease in the estradiol concentration in one brand of patches, indicating potential for altered delivery at higher temperatures[2].
-
-
Q3: Does skin hydration play a role in estradiol absorption?
-
A3: Yes, increased skin hydration can enhance the percutaneous absorption of drugs, including estradiol. A well-hydrated stratum corneum is more permeable than dry skin. Occlusion of the skin by the patch itself helps to trap moisture, which can facilitate drug absorption over the application period.
-
-
Q4: How does Body Mass Index (BMI) influence estradiol absorption from a patch?
-
A4: The relationship between BMI and transdermal estradiol absorption is not definitively established and may be complex. Some studies suggest a weak positive correlation between estradiol dose and serum concentration, with no significant correlation between BMI and the estradiol concentration achieved[3][4]. Another study in postmenopausal women also found no significant correlation between serum estradiol levels and BMI[5]. Therefore, adjusting patch dosage based solely on BMI is not currently supported by strong evidence.
-
Patch and Formulation Factors
-
Q5: What is the composition of the Climara Pro® patch and how does it influence drug release?
-
A5: Climara Pro® is a matrix-style transdermal system. It consists of a translucent polyethylene (B3416737) backing film, an acrylate (B77674) adhesive matrix containing both estradiol and levonorgestrel, and a protective liner that is removed before application[6][7]. In this drug-in-adhesive design, the drug is uniformly dispersed within the adhesive matrix. The release of estradiol is controlled by diffusion from the matrix to the skin, driven by the concentration gradient[8].
-
-
Q6: How do the adhesive properties of the patch affect estradiol absorption?
-
A6: The adhesive plays a crucial role beyond just keeping the patch on the skin. It must allow for the efficient release of the drug. The physicochemical properties of the adhesive can influence the solubility and diffusion of estradiol within the matrix. The adhesive's ability to maintain intimate contact with the skin is also critical for consistent drug absorption[9].
-
External Factors
-
Q7: Can exercise affect the absorption of estradiol from the patch?
-
A7: Exercise can potentially increase the absorption of drugs from transdermal patches. This is attributed to increased skin temperature and blood flow. However, studies on a contraceptive patch containing ethinyl estradiol and gestodene (B1671452) found that hormone delivery under conditions of exercise corresponded to delivery under normal conditions[8]. It is important to note that excessive sweating during exercise may compromise patch adhesion.
-
-
Q8: What is the effect of washing the application site on estradiol absorption?
-
A8: A study on a transdermal estradiol spray showed that washing the application site one hour after application did not significantly affect the absorption of estradiol[10]. However, it is generally recommended to avoid washing the area immediately after patch application to ensure optimal initial adhesion and absorption.
-
III. Data Presentation
Table 1: Influence of Application Site on Estradiol Pharmacokinetics
| Pharmacokinetic Parameter | Application on Buttocks (relative to Abdomen) | Reference |
| Mean Peak Plasma Concentration (Cmax) | 125.1% | [1] |
| Mean Relative Bioavailability (AUC₀₋₁₆₈) | 117.2% | [1] |
Table 2: Stability of Estradiol in Different Matrix Patches at Various Temperatures (after 1 month)
| Patch Brand | Storage Temperature | Estradiol Concentration Change | Reference |
| Estraderm MX | +21°C | No significant change | [2] |
| Estraderm MX | +35°C | No significant change | [2] |
| Systen | +21°C | No significant change | [2] |
| Systen | +35°C | No significant change | [2] |
| Oesclim | +21°C | No significant change | [2] |
| Oesclim | +35°C | No significant change | [2] |
| Estradot | +21°C | No significant change | [2] |
| Estradot | +35°C | -57% (±1%) | [2] |
IV. Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a standard method for assessing the permeation of estradiol from a Climara Pro® patch through an excised skin membrane.
-
Materials:
-
Franz diffusion cells (static or flow-through)
-
Excised human or animal (e.g., porcine) skin
-
Climara Pro® patch
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
Circulating water bath
-
Magnetic stirrers
-
Syringes and collection vials
-
High-Performance Liquid Chromatography (HPLC) system for estradiol quantification
-
-
Methodology:
-
Membrane Preparation:
-
Excise full-thickness skin and remove subcutaneous fat.
-
Cut the skin to a size that fits the Franz diffusion cell.
-
Perform a membrane integrity test (e.g., TEWL measurement).
-
Equilibrate the skin membrane in the receptor solution for a defined period before mounting.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are present.
-
Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.
-
Clamp the chambers together securely.
-
-
Patch Application and Temperature Control:
-
Cut the Climara Pro® patch to the size of the diffusion area.
-
Apply the patch to the surface of the skin membrane in the donor chamber.
-
Place the assembled Franz cells in a circulating water bath set to maintain a skin surface temperature of 32°C ± 1°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of estradiol permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
-
2. Evaluation of Patch Adhesion
This protocol outlines methods to quantify the adhesion of the Climara Pro® patch.
-
Methods:
-
Peel Adhesion Test: Measures the force required to peel the patch from a substrate (e.g., stainless steel or a skin-like synthetic material) at a controlled angle and speed.
-
Tack Test: Measures the initial stickiness of the adhesive by determining the force required to separate a probe from the adhesive surface immediately after contact.
-
Shear Adhesion (Creep Resistance) Test: Assesses the adhesive's ability to resist shear forces. A weight is attached to the patch, and the time it takes for the patch to slide off the substrate is measured.
-
-
In Vivo Adhesion Scoring:
-
During clinical or preclinical studies, patch adhesion can be visually assessed at regular intervals using a scoring system (e.g., 0 = ≥90% adhered; 1 = ≥75% to <90% adhered; 2 = ≥50% to <75% adhered; 3 = <50% adhered but not detached; 4 = completely detached).
-
V. Visualization of Estradiol Signaling in Skin
Estradiol exerts its effects on skin cells through two primary signaling pathways: a genomic (nuclear) pathway and a non-genomic (membrane-initiated) pathway.
Caption: Estradiol signaling pathways in skin cells.
This diagram illustrates the dual signaling mechanisms of estradiol in skin cells. In the genomic pathway, estradiol binds to nuclear estrogen receptors (ERα/β), which then dimerize, bind to estrogen response elements (ERE) on DNA, and modulate gene transcription. In the non-genomic pathway, estradiol activates membrane-associated estrogen receptors (mERα/β) and G-protein coupled estrogen receptor (GPER), leading to rapid activation of intracellular signaling cascades like the MAPK and PI3K pathways, ultimately influencing cellular processes such as proliferation[13][14][15][16][17].
References
- 1. researchgate.net [researchgate.net]
- 2. Estradiol matrix patches for pubertal induction: stability of cut pieces at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationships between body mass index with oral estradiol dose and serum estradiol concentration in transgender adults undergoing feminising hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships between body mass index with oral estradiol dose and serum estradiol concentration in transgender adults undergoing feminising hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Effect of Adhesive Layer Thickness and Drug Loading on Estradiol Crystallization in a Transdermal Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adhesive properties: a critical issue in transdermal patch development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of skin-to-skin contact, application site washing, and sunscreen use on the pharmacokinetics of estradiol from a metered-dose transdermal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Targeting estrogen signaling and biosynthesis for aged skin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estradiol induces proliferation of keratinocytes via a receptor mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estrogen and growth factor signaling pathway: basic approaches for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Drug Interactions with Climara Pro in a Clinical Research Context
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug interactions with Climara Pro®.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for the components of Climara Pro® (estradiol and levonorgestrel)?
A1: Both estradiol (B170435) and levonorgestrel (B1675169), the active components of Climara Pro®, are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, estradiol is partially metabolized by CYP3A4[1][2][3][4]. Levonorgestrel's metabolism also involves CYP3A4[5]. Understanding this is crucial as co-administered drugs that affect CYP3A4 activity can alter the plasma concentrations of estradiol and levonorgestrel.
Q2: What are the expected effects of co-administering a CYP3A4 inducer with Climara Pro®?
A2: Co-administration of a CYP3A4 inducer can increase the metabolism of estradiol and levonorgestrel, leading to lower plasma concentrations of these hormones[1][3]. This may result in a decrease in the therapeutic effects of Climara Pro® and potentially alter uterine bleeding patterns[1][3]. For instance, concomitant use of efavirenz, a CYP3A4 inducer, has been shown to reduce the plasma area under the curve (AUC) of levonorgestrel by approximately 50% to 56%[6][7].
Q3: What are the expected effects of co-administering a CYP3A4 inhibitor with Climara Pro®?
A3: Conversely, co-administering a CYP3A4 inhibitor may decrease the metabolism of estradiol and levonorgestrel, leading to increased plasma concentrations[1]. This could potentially increase the risk of side effects[1]. For example, strong CYP3A4 inhibitors like ketoconazole (B1673606) and itraconazole (B105839) may elevate estrogen levels[1].
Q4: Are there any food or supplement interactions to be aware of when conducting clinical research with Climara Pro®?
A4: Yes, certain foods and herbal supplements can interact with Climara Pro®. Grapefruit juice is a known inhibitor of CYP3A4 and may increase the plasma concentrations of estrogens[1][8]. St. John's Wort is a known inducer of CYP3A4 and can reduce the plasma concentrations of estrogens, potentially decreasing the efficacy of the therapy[1][3][6].
Troubleshooting Guides
Issue 1: Unexpectedly low plasma concentrations of estradiol and/or levonorgestrel in study subjects.
-
Possible Cause: Concomitant use of a CYP3A4-inducing medication or supplement.
-
Troubleshooting Steps:
-
Review the subject's medication and supplement history for known CYP3A4 inducers. Common inducers include certain antiepileptics (e.g., carbamazepine, phenytoin, phenobarbital), rifampin, and the herbal supplement St. John's Wort[1][3][6][9].
-
If a CYP3A4 inducer is identified, consider if its use is essential for the subject's well-being. If possible and ethically permissible, a washout period for the inducing agent may be necessary before re-evaluating the pharmacokinetics of Climara Pro®.
-
If the inducer cannot be discontinued, document the co-administration and consider its potential impact on the study outcomes. Future study designs might need to exclude subjects on strong CYP3A4 inducers.
-
Issue 2: Higher than expected incidence of estrogen-related side effects (e.g., breast tenderness, nausea).
-
Possible Cause: Concomitant use of a CYP3A4-inhibiting medication or food.
-
Troubleshooting Steps:
-
Scrutinize the subject's concomitant medications for known CYP3A4 inhibitors. Examples include certain antibiotics (e.g., erythromycin, clarithromycin), antifungal agents (e.g., ketoconazole, itraconazole), and some antiretroviral drugs (e.g., ritonavir)[1].
-
Inquire about the subject's dietary habits, specifically regarding the consumption of grapefruit or grapefruit juice[1][8].
-
If a CYP3A4 inhibitor is identified, assess the clinical significance of the side effects. Dose adjustments of Climara Pro® are not typically feasible with a transdermal patch, so careful monitoring is essential. For future studies, consider excluding subjects who regularly consume significant amounts of grapefruit or are on strong CYP3A4 inhibitors.
-
Data Presentation
Table 1: Impact of CYP3A4 Inducers on Levonorgestrel Pharmacokinetics
| Interacting Drug | Inducer Strength | Effect on Levonorgestrel AUC | Effect on Levonorgestrel Cmax | Reference(s) |
| Efavirenz | Strong | ↓ 56% | ↓ 41% | [7] |
| Rifampin | Strong | Predicted ↓ 2-fold | Not specified | [5] |
| Carbamazepine | Strong | Decreased exposure | Not specified | [5] |
Table 2: Predicted Impact of a CYP3A4 Inhibitor on Levonorgestrel Pharmacokinetics
| Interacting Drug | Inhibitor Strength | Predicted Effect on Levonorgestrel AUC | Predicted Effect on Levonorgestrel Cmax | Reference(s) |
| Itraconazole | Strong | Predicted ↑ 1.5-fold | Not specified | [5] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Drug Interaction Potential using Human Liver Microsomes
-
Objective: To determine the potential of a test compound to inhibit or induce the CYP3A4-mediated metabolism of estradiol and levonorgestrel.
-
Methodology:
-
Incubation: Incubate pooled human liver microsomes with estradiol or levonorgestrel (as substrates) in the presence and absence of the test compound. Include positive controls (e.g., ketoconazole for inhibition, rifampicin (B610482) for induction) and negative controls.
-
Metabolite Quantification: After a specified incubation time, terminate the reaction and quantify the formation of a specific metabolite (e.g., 2-hydroxyestradiol (B1664083) for estradiol) using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the control. For inhibition studies, calculate the IC50 value. For induction studies, measure changes in CYP3A4 enzyme expression or activity.
-
Protocol 2: In Vivo Pharmacokinetic Drug Interaction Study (Crossover Design)
-
Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of estradiol and levonorgestrel from the Climara Pro® patch in healthy postmenopausal women.
-
Methodology:
-
Study Design: A randomized, two-period, two-sequence crossover study.
-
Period 1: Administer Climara Pro® alone for a specified duration (e.g., one week). Collect serial blood samples over a defined pharmacokinetic sampling schedule to determine the plasma concentrations of estradiol and levonorgestrel.
-
Washout Period: A sufficient washout period is required between treatments.
-
Period 2: Administer Climara Pro® concomitantly with the interacting drug. Repeat the same pharmacokinetic blood sampling schedule.
-
Pharmacokinetic Analysis: Analyze plasma samples for estradiol and levonorgestrel concentrations using a validated bioanalytical method. Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
-
Statistical Analysis: Compare the pharmacokinetic parameters of estradiol and levonorgestrel with and without the co-administered drug to determine the presence and magnitude of a drug interaction.
-
Mandatory Visualization
Caption: Metabolic pathways of Estradiol and Levonorgestrel.
Caption: Troubleshooting workflow for unexpected pharmacokinetic data.
References
- 1. drugs.com [drugs.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Assessment of Levonorgestrel Binding Partner Interplay and Drug‐Drug Interactions Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]
- 7. Pharmacokinetic Interactions between the Hormonal Emergency Contraception, Levonorgestrel (Plan B), and Efavirenz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of contraceptive failures associated with CYP3A4-inducing drug-drug interactions by route of hormonal contraceptive in an adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the interactions between drugs and estrogen. III. Inhibitory effects of 29 drugs reported to induce gynecomastia on the glucuronidation of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adherence to Weekly Climarapro® Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing patient adherence challenges associated with the weekly application of Climarapro® (estradiol/levonorgestrel (B1675169) transdermal system).
Troubleshooting Guides
This section offers step-by-step guidance for resolving specific issues that may arise during the use of transdermal patches like this compound®.
Issue 1: Poor Patch Adhesion or Detachment
Problem: The transdermal patch does not remain adhered to the skin for the full seven-day duration. This can be influenced by environmental factors, patient activities, and application technique.[1][2]
Troubleshooting Steps:
-
Verify Correct Application Technique:
-
Site Selection: Confirm the patch is applied to a clean, dry, and intact area of skin on the lower abdomen or upper buttocks.[3][4][5] Avoid the waistline, where clothing may cause friction, and do not apply to the breasts.[3][6][7] The selected area should be free of oils, lotions, or powders.[3][4][6]
-
Application Process: The patch should be applied immediately after removal from its protective pouch.[5] Press the patch firmly in place with the palm of the hand for at least 10 seconds to ensure good contact, especially around the edges.[4][5]
-
Site Rotation: Ensure the application site is rotated weekly, with at least a one-week interval before reusing a specific site to reduce the risk of skin irritation that could affect adhesion.[1][4][7]
-
-
Address Environmental and Patient-Specific Factors:
-
Moisture: While showering and bathing are generally permissible, prolonged water exposure, such as in swimming or saunas, may compromise adhesion.[3][6] If a patch detaches, it may be reapplied to a different clean, dry area. If it cannot be reapplied, a new patch should be used, but the original weekly change schedule should be maintained.[4][6][7]
-
Skin Type: For patients with oily skin, consider cleansing the application site with a mild, non-moisturizing soap and water, ensuring the area is completely dry before application.[8]
-
Hair: Application sites with excessive hair should be avoided. If necessary, hair can be trimmed, but shaving is not recommended as it may cause skin irritation.[8]
-
-
Consider Adhesion Aids (with caution):
Issue 2: Application Site Reactions (e.g., Redness, Itching, Irritation)
Problem: The patient experiences dermatological reactions at the application site, which can range from mild redness to more severe contact dermatitis.[9][10][11]
Troubleshooting Steps:
-
Assess the Nature of the Reaction:
-
Irritant Contact Dermatitis: Typically confined to the area of patch application and resolves after removal.[1] This is the more common reaction.[1]
-
Allergic Contact Dermatitis: May extend beyond the patch area and persist or worsen after removal.[1] This may be a reaction to the adhesive or the active pharmaceutical ingredients.[1][9]
-
-
Implement Management Strategies:
-
Patch Removal and Site Care: Remove the patch and cleanse the affected area with mild soap and water.[9] Applying a cold compress can help alleviate itching.[9] Over-the-counter anti-itch creams may be beneficial.[9]
-
Site Rotation: Strict adherence to application site rotation is crucial to allow the skin to heal.[1]
-
Moisturization: Apply moisturizers or emollients to the previously used sites after patch removal, but not immediately before applying a new patch.[1]
-
-
Investigate Alternative Formulations:
Frequently Asked Questions (FAQs)
Application and Adhesion
-
Q1: What is the optimal method for applying the this compound® patch to ensure maximum adhesion? A1: Apply the patch to a clean, dry, hair-free area on the lower abdomen or upper buttocks.[4] Avoid areas with folds, oil, lotion, or potential for friction from clothing.[4][6][7] Press firmly for at least 10 seconds upon application.[4][5]
-
Q2: What should be done if a patch falls off before the scheduled weekly change? A2: Attempt to reapply the same patch to a different clean, dry area.[3][6] If it does not adhere properly, apply a new patch but continue to follow the original weekly change schedule.[4][6][7]
-
Q3: Can external aids like tapes or dressings be used to secure a loose patch? A3: Yes, medical tape around the edges or a non-occlusive transparent dressing can be used if a patch begins to lift.[1] However, do not completely cover the patch with an opaque dressing.[1]
Skin Reactions and Side Effects
-
Q4: What are the common skin reactions associated with this compound® and how can they be managed? A4: Common reactions include redness, itching, and irritation at the application site.[6][10][12] Management includes rotating application sites, keeping the skin clean and dry, and applying moisturizers to the area after patch removal.[1] For persistent irritation, a topical corticosteroid may be considered under medical supervision.[11]
-
Q5: How can one differentiate between irritant and allergic contact dermatitis from the patch? A5: Irritant contact dermatitis is typically localized to the patch area and subsides after removal.[1] Allergic contact dermatitis may spread beyond the patch area and persist or worsen after removal.[1]
Patient Education and Adherence
-
Q6: What are key educational points to improve patient adherence? A6: Simplify the regimen by establishing a consistent day of the week for patch changes.[6][13] Provide clear written and verbal instructions on proper application and site rotation.[14] Setting a calendar reminder can also be helpful.[6][13] Empowering patients to self-manage their treatment by understanding the importance of consistent application is also crucial.[14]
Data Presentation
Table 1: Strategies to Mitigate Common Issues with this compound® Application
| Issue | Preventative Strategy | Reactive Strategy |
| Poor Adhesion | - Proper site selection (clean, dry, hair-free, no oils/lotions)[3][4][8]- Firm pressure for 10+ seconds upon application[4][5]- Avoid waistline and areas of friction[3][6][7]- Rotate application sites weekly[4][7] | - Reapply detached patch to a new site[3][6]- If reapplication fails, apply a new patch and maintain original schedule[4][7]- Use non-occlusive dressing or tape at edges[1] |
| Skin Irritation | - Consistent rotation of application sites[1][4]- Ensure skin is completely dry before application[3][4]- Avoid application to broken or irritated skin[3][4] | - Remove patch and clean the area[9]- Apply a cold compress or anti-itch cream[9]- Apply moisturizers after patch removal[1] |
| Forgetfulness | - Set a recurring weekly reminder (e.g., calendar, app)[6][13]- Choose a memorable day of the week for changes[4] | - Apply a new patch as soon as remembered[3]- Continue with the original weekly change schedule |
Experimental Protocols
Protocol 1: Standardized Assessment of Transdermal Patch Adhesion
-
Objective: To quantitatively assess the adhesion performance of a transdermal patch over a 7-day wear period.
-
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy volunteers representative of the target patient population.
-
Site Preparation: The application site (e.g., lower abdomen) is cleaned with a standard, non-moisturizing soap and water, then thoroughly dried.
-
Patch Application: The patch is applied by trained personnel, pressing firmly for 10 seconds. The time and date of application are recorded.
-
Adhesion Scoring: Adhesion is visually assessed at predetermined intervals (e.g., days 2, 4, 5, 6, and 7) using a standardized 5-point scale (e.g., 0 = >90% adhered, 1 = 75-90% adhered, 2 = 50-75% adhered, 3 = <50% adhered, 4 = detached).
-
Data Analysis: Mean adhesion scores are calculated for each time point. The percentage of subjects maintaining a score of 0 or 1 throughout the study is determined.
-
Protocol 2: Evaluation of Cutaneous Irritation Potential
-
Objective: To evaluate the potential for a transdermal patch to cause skin irritation.
-
Methodology:
-
Subject Recruitment: Recruit healthy volunteers with no history of skin conditions.
-
Patch Application and Removal: A patch is applied to a designated site and worn for the intended duration (e.g., 7 days). After removal, the site is evaluated.
-
Irritation Scoring: The application site is scored for erythema (redness) and edema (swelling) at specified time points post-removal (e.g., 30 minutes, 24 hours, 48 hours) using a standardized scale (e.g., 0 = no reaction, 1 = slight, 2 = moderate, 3 = severe).
-
Data Analysis: The mean irritation score for the cohort is calculated at each time point. The incidence of any score greater than 1 is reported.
-
Mandatory Visualization
Caption: Workflow for addressing patch detachment.
Caption: Decision pathway for managing skin irritation.
References
- 1. Managing problems when using transdermal patches – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 2. youtube.com [youtube.com]
- 3. bayer.com [bayer.com]
- 4. Estradiol and levonorgestrel (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. About Climara Pro® Treatment for Menopausal VMS | HCP Site [hcp.this compound.com]
- 6. Climara Pro (estradiol/levonorgestrel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. drugs.com [drugs.com]
- 8. hytape.com [hytape.com]
- 9. My patch is itchy - what should I do? | SH:24 [sh24.org.uk]
- 10. Climara Pro (Estradiol, Levonorgestrel Transdermal): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. droracle.ai [droracle.ai]
- 12. bayer.com [bayer.com]
- 13. Climara Pro: Uses, Alternatives, Side Effects & More - GoodRx [goodrx.com]
- 14. providernews.anthem.com [providernews.anthem.com]
troubleshooting inconsistent hormone levels with transdermal patches
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent hormone levels during experiments with transdermal patches.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to variability in systemic hormone concentrations when using transdermal patches.
Question: We are observing high inter-subject and intra-subject variability in plasma hormone concentrations. What are the primary contributing factors?
Answer: High variability is a common challenge in transdermal delivery. The primary factors can be categorized into three main areas:
-
Physiological and Site-Dependent Factors: The skin is a complex and variable barrier.[1][2]
-
Skin Permeability: Factors such as skin age, hydration level, thickness of the stratum corneum, and ethnicity can significantly alter drug absorption.[1][3][4][5] Younger, more hydrated skin tends to be more permeable.[3]
-
Application Site: The anatomical location of patch application matters. Skin permeability varies across the body, with areas like the abdomen and thigh having different absorption characteristics.[4]
-
Skin Condition: Damaged, inflamed, or diseased skin can absorb drugs more rapidly, while very thick skin (e.g., on the palms) can slow absorption.[3]
-
Metabolism: The skin itself can metabolize hormones, leading to variations in the amount of active compound reaching systemic circulation.[6]
-
-
Patch and Formulation Factors: The design of the transdermal patch is critical for consistent delivery.
-
Adhesion Issues: Inadequate adhesion is a primary cause of delivery failure.[7] If a patch lifts or detaches, the surface area for drug delivery is reduced, leading to underdosing.[8][9] Factors like sweat can compromise adhesion.[7]
-
Formulation Components: The type of adhesive, the drug reservoir design (matrix vs. reservoir), and the presence of permeation enhancers all influence the rate and extent of drug release.[1][10] An adhesive that is too thick can block drug delivery, while one that is too thin might release the drug too quickly.[8][9]
-
-
External and Application-Related Factors:
-
Environmental Conditions: Elevated temperature and humidity can increase skin permeability and enhance drug absorption.[3][4]
-
Application Technique: Improper application can lead to air bubbles, incomplete contact, or wrinkling of the patch, all of which reduce the effective surface area for absorption.
-
Question: Our patches are showing poor adhesion in vivo. How can we troubleshoot this?
Answer: Poor adhesion is a critical failure point.[7] Here are steps to troubleshoot this issue:
-
Review Skin Preparation Protocol: Ensure the application site is clean, dry, and free of lotions, oils, or hair that could interfere with the adhesive.
-
Evaluate Adhesive Properties: The adhesive must balance tack (initial stickiness), peel adhesion (force to remove), and shear resistance (resistance to sliding).[10][11] Consider performing in vitro adhesion tests to quantify these properties.
-
Investigate Environmental Impact: Assess if high humidity or subject activity (leading to sweat) is compromising adhesion.[7] Some adhesives are more resistant to moisture than others.[8]
-
Check for Formulation-Adhesive Interaction: Ensure the active hormone or other excipients in the formulation are not plasticizing or degrading the adhesive over time.
A logical workflow can help diagnose the root cause of inconsistent hormone levels, starting from the most common and easiest-to-verify issues.
Question: What in vitro tests should we perform to ensure our patch provides consistent hormone delivery before moving to in vivo studies?
Answer: In vitro testing is crucial for characterizing patch performance and ensuring batch-to-batch consistency.
-
In Vitro Permeation Test (IVPT): This is a key experiment to estimate in vivo permeation.[12] It measures the rate and extent of the hormone crossing a skin barrier model.[13]
-
In Vitro Release Test (IVRT): This test measures the rate at which the hormone is released from the patch formulation itself, which is a critical quality attribute.
-
Apparatus: Standard dissolution apparatus or Franz cells can be used.[12]
-
Purpose: Useful for quality control and comparing different formulations or batches.
-
-
Adhesive Performance Tests: As discussed, adhesion is critical. Standard tests include:
II. Data Presentation
When troubleshooting, it's essential to quantify performance. The following table provides an example of how to structure data from an in vitro permeation study comparing different patch formulations.
| Formulation ID | Adhesive Type | Permeation Enhancer | Mean Flux (µg/cm²/hr) | Cumulative Permeation at 24hr (µg/cm²) | Lag Time (hours) |
| F1-Control | Acrylic | None | 1.25 ± 0.15 | 28.5 ± 3.1 | 2.1 ± 0.3 |
| F2-EnhancerA | Acrylic | Oleic Acid (5%) | 2.50 ± 0.21 | 55.2 ± 4.5 | 1.8 ± 0.2 |
| F3-EnhancerB | Silicone | Propylene Glycol (10%) | 1.95 ± 0.18 | 43.8 ± 3.9 | 2.0 ± 0.4 |
| F4-AdhesiveX | Polyisobutylene | None | 1.10 ± 0.13 | 24.9 ± 2.8 | 2.5 ± 0.5 |
Data are hypothetical examples for illustrative purposes.
This structured comparison helps identify which formulation variables (e.g., adhesive or enhancer) have the most significant impact on hormone delivery rates.
III. Experimental Protocols
Detailed and standardized protocols are necessary for reproducible results.
Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
Objective: To measure the flux of a hormone from a transdermal patch across an excised skin membrane.
Methodology:
-
Apparatus Setup:
-
Assemble Franz Diffusion Cells. The receptor compartment is typically filled with a phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.[14]
-
Maintain the temperature at 37 ± 1°C using a circulating water jacket to simulate skin surface temperature.[14]
-
Ensure the receptor medium is continuously stirred with a magnetic stir bar.[14]
-
-
Skin Membrane Preparation:
-
Use excised human or animal (e.g., porcine or rodent) skin.
-
Carefully remove subcutaneous fat and mount the skin on the diffusion cell with the stratum corneum facing the donor compartment. The diffusion area should be precisely known.[14]
-
-
Patch Application:
-
Cut the transdermal patch to a size that fits the donor compartment.
-
Apply the patch to the surface of the skin membrane, ensuring full contact without air bubbles.
-
-
Sampling:
-
Sample Analysis:
-
Quantify the hormone concentration in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the cumulative amount of hormone permeated per unit area (µg/cm²) against time.
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Protocol 2: Quantification of Hormone Levels in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of the target hormone in plasma samples obtained from in vivo studies.
Methodology:
-
Blood Sample Collection & Processing:
-
Collect blood samples at specified time points post-patch application. For patches, a blood test the day after a patch change is often recommended.[15]
-
Draw blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Extraction):
-
Thaw plasma samples.
-
Perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the hormone from the plasma matrix.[16][17]
-
Add an internal standard (preferably a stable isotope-labeled version of the hormone) at the beginning of the extraction process to correct for recovery.[16]
-
Evaporate the solvent and reconstitute the dried residue in the mobile phase for injection.[17]
-
-
LC-MS/MS Analysis:
-
Instrumentation: Use a liquid chromatography system coupled to a triple-quadrupole mass spectrometer (LC-MS/MS).[16][18] This provides high sensitivity and specificity.[17]
-
Chromatography: Employ a suitable column (e.g., C18) and mobile phase gradient to achieve separation of the hormone from other endogenous compounds.[17][18]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[16] This involves monitoring specific precursor-to-product ion transitions for the target hormone and the internal standard, ensuring highly selective quantification.
-
-
Quantification:
-
Generate a calibration curve using a blank matrix (e.g., charcoal-stripped plasma) spiked with known concentrations of the hormone.
-
Calculate the hormone concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
IV. Visualizations
Understanding the multiple factors that influence transdermal delivery is key to designing robust experiments and products.
References
- 1. strouse.com [strouse.com]
- 2. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transdermal Patches: Mechanisms, Types & Patient Benefits [arxpharma.com]
- 4. What Are The Influencing Factors of Drug Percutaneous Absorption - CD Bioparticles Blog [cd-bioparticles.net]
- 5. Ethnic variation in estradiol metabolism in reproductive age Asian and white women treated with transdermal estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transdermal hormone therapy in postmenopausal women: A review of metabolic effects and drug delivery technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transdermal drug delivery systems: Analysis of adhesion failure | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 8. youtube.com [youtube.com]
- 9. strouse.com [strouse.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Adhesive properties: a critical issue in transdermal patch development | Semantic Scholar [semanticscholar.org]
- 12. In vitro transdermal drug permeation tests: a regulatory scenario evaluation [scielo.org.co]
- 13. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Optimization of In-vitro Permeation Pattern of Ketorolac Tromethamine Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blood tests — Trans Harm Reduction [transharmreduction.org]
- 16. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Mitigating the Risks of Long-Term Climarapro Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on mitigating the potential long-term risks associated with Climarapro (estradiol/levonorgestrel) therapy. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term risks associated with the components of this compound, estradiol (B170435) and levonorgestrel (B1675169), that we should investigate in our preclinical studies?
A1: Long-term therapy with estradiol and levonorgestrel, the active components of this compound, has been associated with several potential risks that warrant investigation. Your preclinical research should focus on assessing the following key areas:
-
Cardiovascular Events: An increased risk of venous thromboembolism (VTE), including deep vein thrombosis (DVT) and pulmonary embolism (PE), has been reported.[1][2][3][4] Some studies also suggest a potential for an early increase in the risk of coronary heart disease (CHD) and stroke, particularly with oral formulations.[5][6]
-
Carcinogenesis: The primary concerns are an increased risk of breast cancer and, with unopposed estrogen, endometrial cancer.[7][8][9] The addition of a progestin like levonorgestrel mitigates the risk of endometrial cancer.[10] The molecular mechanisms of estrogen-induced carcinogenesis are thought to involve both receptor-mediated cell proliferation and genotoxic effects from estrogen metabolites.[7][8][9][11][12]
-
Dementia: The risk of dementia, particularly in older postmenopausal women, has been a concern with some forms of hormone replacement therapy.[13][14] However, recent evidence suggests that the timing of initiation of therapy is crucial, with some studies indicating a potential reduced risk when started in early menopause.[15][16][17]
-
Gallbladder Disease: An increased risk of gallbladder disease has been observed with hormone therapy.
Q2: How does the inclusion of levonorgestrel in this compound mitigate the risk of endometrial cancer?
A2: Estrogen, when administered alone (unopposed), stimulates the proliferation of the endometrium (the lining of the uterus).[10] This prolonged stimulation can lead to endometrial hyperplasia, a precursor to endometrial cancer. Levonorgestrel, a progestin, counteracts this effect by promoting the differentiation and shedding of the endometrium, thereby reducing the risk of hyperplasia and subsequent cancer.[10] This is a critical safety consideration for women with an intact uterus.
Q3: What are the key signaling pathways to investigate when assessing the carcinogenic potential of estradiol and the modulatory effects of levonorgestrel?
A3: When investigating the carcinogenic potential, it is crucial to examine both genomic and non-genomic signaling pathways of estrogen and progesterone (B1679170) receptors. Key pathways include:
-
Estrogen Receptor (ER) Signaling: Estradiol binds to ERα and ERβ, which act as ligand-activated transcription factors, leading to the expression of genes involved in cell proliferation and survival.
-
Progesterone Receptor (PR) Signaling: Levonorgestrel acts on the progesterone receptors (PR-A and PR-B), which can modulate ER signaling and have independent effects on cell growth and differentiation.[18][19][20] Progesterone signaling can influence breast cancer cell proliferation through both genomic and non-genomic pathways.[21][22]
-
Growth Factor Receptor Signaling: Estrogen can activate membrane-associated ERs, leading to the rapid activation of downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are also involved in cell growth and survival.
-
Metabolic Activation and Genotoxicity: Estradiol can be metabolized to catechol estrogens and subsequently to quinones, which can form DNA adducts and generate reactive oxygen species (ROS), leading to genotoxic damage and initiating carcinogenesis.[7][8][12]
Troubleshooting Guides
Problem 1: Inconsistent results in in vitro cell proliferation assays for assessing carcinogenic risk.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure the use of well-characterized cell lines (e.g., MCF-7 for estrogen-responsive breast cancer). Regularly perform cell line authentication. |
| Serum stripping efficiency | Optimize serum stripping protocols to remove endogenous hormones that could interfere with the assay. Validate the effectiveness of stripping by measuring hormone levels in the media. |
| Passage number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a defined low passage number range for all experiments. |
| Assay endpoint selection | Proliferation can be measured by various methods (e.g., MTT, BrdU incorporation, direct cell counting). Select the most appropriate and sensitive endpoint for your specific research question and validate its performance. |
Problem 2: Difficulty in establishing a relevant animal model for long-term risk assessment.
| Possible Cause | Troubleshooting Step |
| Species-specific differences in hormone metabolism and response | The SCID mouse model with subcutaneously grafted human endometrial tissue has been successfully used to study the effects of levonorgestrel.[10][23][24] For other endpoints, consider animal models known to be responsive to estrogens, such as specific rat strains for mammary carcinogenesis studies.[25][26] |
| Route and dose of administration do not mimic clinical use | Utilize delivery systems that provide sustained release of estradiol and levonorgestrel, such as subcutaneous pellets or implants, to better mimic the transdermal delivery of this compound.[10][24] Perform dose-ranging studies to identify a dose that results in clinically relevant plasma concentrations. |
| Lack of appropriate endpoints for long-term studies | For carcinogenicity studies, monitor for tumor incidence, latency, and multiplicity. For cardiovascular studies, assess for thrombotic events and changes in relevant biomarkers. Histopathological analysis of target organs is crucial. |
Quantitative Data on Long-Term Risks
The following tables summarize quantitative data from various studies on the potential long-term risks associated with hormone replacement therapy. It is important to note that risks can vary based on the specific hormones used, the route of administration, the dose, and the population studied.
Table 1: Cardiovascular and Thromboembolic Risks
| Risk | Hormone Regimen | Relative Risk (RR) or Hazard Ratio (HR) (95% CI) | Reference |
| Venous Thromboembolism (VTE) | Oral combined continuous estrogen-progestin | HR: 1.61 (1.35 to 1.92) | [27] |
| Venous Thromboembolism (VTE) | Transdermal combined estrogen-progestin | HR: 1.46 (1.09 to 1.95) | [27] |
| Venous Thromboembolism (VTE) | Oral estrogen vs. non-use | OR: 4.2 (1.5 to 11.6) | |
| Venous Thromboembolism (VTE) | Transdermal estrogen vs. non-use | OR: 0.9 (0.4 to 2.1) | |
| Heart Attack | Oral combined estrogen-progestin (first year) | 81% increased risk | [5] |
| Ischemic Heart Disease | Oral combined continuous estrogen-progestin | HR: 1.27 (1.01 to 1.60) | [27] |
Table 2: Cancer Risks
| Risk | Hormone Regimen | Relative Risk (RR) or Hazard Ratio (HR) (95% CI) | Reference |
| Breast Cancer | Combined estrogen-progestin | Increased risk with long-term use | [21] |
| Endometrial Cancer | Unopposed Estrogen | Significantly increased risk | [10] |
| Endometrial Cancer | Estrogen + Progestin | Risk reduction compared to unopposed estrogen | [10] |
Table 3: Dementia Risk
| Risk | Hormone Regimen & Timing | Relative Risk (RR) or Hazard Ratio (HR) (95% CI) | Reference |
| All-cause Dementia | HRT use (in women with surgical menopause) | HR: 0.76 (0.67-0.85) | [16] |
| All-cause Dementia | HRT initiation between 46-56 years | Reduced risk | [16] |
| Alzheimer's Disease | Estrogen therapy initiated in midlife | RR: 0.685 (0.513–0.915) | [17] |
| Dementia | Estrogen-progestogen therapy initiated in late-life | RR: 1.323 (0.979–1.789) | [17] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Estrogenic and Progestogenic Activity
Objective: To determine the estrogenic and progestogenic activity of test compounds and to assess their potential for cell proliferation in hormone-responsive cell lines.
Methodology:
-
Cell Culture:
-
Maintain MCF-7 (estrogen-responsive breast cancer) and T47D (progesterone-responsive breast cancer) cell lines in appropriate growth medium.
-
Prior to the experiment, culture cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for 48-72 hours to deplete endogenous hormones.
-
-
Treatment:
-
Seed cells in 96-well plates.
-
Treat cells with a range of concentrations of estradiol (positive control for estrogenicity), levonorgestrel (positive control for progestogenic activity), and the test compound(s). Include a vehicle control.
-
-
Proliferation Assay (E-SCREEN):
-
After 6 days of incubation, quantify cell proliferation using a suitable method such as the sulforhodamine B (SRB) assay or by direct cell counting.
-
-
Reporter Gene Assay:
-
Transfect cells with a plasmid containing an estrogen response element (ERE) or a progesterone response element (PRE) upstream of a luciferase reporter gene.
-
Treat transfected cells with the compounds as described above.
-
After 24-48 hours, measure luciferase activity to determine the transcriptional activation of the respective hormone receptors.
-
Protocol 2: Animal Model for Assessing Endometrial Effects
Objective: To evaluate the in vivo effects of long-term estradiol and levonorgestrel administration on the endometrium.
Methodology:
-
Animal Model:
-
Tissue Transplantation:
-
Hormone Treatment:
-
Implant mice with subcutaneous pellets that provide sustained release of estradiol.
-
For the treatment group, also implant pellets that release levonorgestrel.
-
-
Endpoint Analysis:
-
At various time points (e.g., 1, 2, 4, and 8 weeks), euthanize the mice and excise the endometrial grafts.
-
Perform histological analysis of the grafts to assess endometrial morphology, including glandular and stromal changes.
-
Conduct immunohistochemistry to evaluate the expression of markers for cell proliferation (e.g., Ki-67), estrogen receptors (ERα), and progesterone receptors (PR).
-
Visualizations
Caption: Molecular mechanisms of estrogen-induced carcinogenesis.
Caption: Experimental workflow for assessing thrombotic risk.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Venous thromboembolism in the hormonal milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmj.com [bmj.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Combination Hormone Replacement Therapy Increases Women's Risk of Heart Attack, Study Finds - California Healthline [californiahealthline.org]
- 6. Menopausal Hormone Replacement Therapy and Reduction of All-Cause Mortality and Cardiovascular Disease: It’s About Time and Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Mechanisms of Estrogen Carcinogenesis: The Role of E2/E1- Quinone Metabolites Suggests New Approaches to Preventive Intervention – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of estrogen carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of Hormone Replacement Therapy and Risk of Dementia | Semantic Scholar [semanticscholar.org]
- 14. Hormones and dementia risk | Alzheimer's Society [alzheimers.org.uk]
- 15. beingpatient.com [beingpatient.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Systematic review and meta-analysis of the effects of menopause hormone therapy on risk of Alzheimer’s disease and dementia [frontiersin.org]
- 18. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.plos.org [journals.plos.org]
- 20. Progesterone and Progesterone Receptors in Breast Cancer: Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Development of an animal experimental model to study the effects of levonorgestrel on the human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal models of hormonal contraceptives: Understanding drug-specific and user-specific variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The long-term actions of etonogestrel and levonorgestrel on decidualized and non-decidualized endometrium in a mouse model mimic some effects of progestogen-only contraceptives in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bmj.com [bmj.com]
refining patient selection criteria for Climarapro clinical trials
Technical Support Center: ClimaraPro Clinical Trials
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining patient selection criteria for clinical trials involving this compound (estradiol/levonorgestrel (B1675169) transdermal system).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary mechanism of action for this compound that should inform patient selection?
A1: this compound is a combination hormone therapy that delivers estradiol (B170435) (an estrogen) and levonorgestrel (a progestin) transdermally.[1] Estradiol replaces the estrogen that the body stops producing during menopause, primarily addressing vasomotor symptoms (like hot flashes) and preventing bone loss.[1][2] Levonorgestrel is included to counteract the proliferative effects of estrogen on the endometrium, which reduces the risk of endometrial hyperplasia and cancer in women with a uterus.[3][4] Patient selection should therefore focus on postmenopausal individuals who would benefit from estrogen replacement but require endometrial protection.
Q2: A potential participant has borderline Follicle-Stimulating Hormone (FSH) levels. How do we determine if she is truly postmenopausal and eligible?
A2: While elevated FSH is a key indicator of menopause, levels can fluctuate during the perimenopausal transition. For trial eligibility, a single FSH level may be insufficient. It is recommended to confirm postmenopausal status by documenting 12 consecutive months of amenorrhea. If the participant's history is unclear (e.g., due to prior hysterectomy or hormonal contraceptive use), repeated FSH and estradiol testing over 2-3 months can help establish a consistent postmenopausal hormonal profile.[5]
Q3: We are experiencing a high screen failure rate due to undiagnosed endometrial abnormalities. How can we refine our pre-screening process?
A3: To reduce screen failures, a two-step screening process is advisable.
-
Initial Assessment: Conduct a thorough review of the patient's medical history for risk factors of endometrial hyperplasia, such as obesity, diabetes, or a history of unopposed estrogen therapy.[6]
-
Imaging: Implement transvaginal ultrasound (TVUS) as a standard pre-screening procedure to measure endometrial thickness.[5] Patients with a thickness exceeding the protocol's threshold (e.g., >5 mm in a patient with bleeding) would proceed to an endometrial biopsy for definitive diagnosis before full enrollment.[5][7]
Q4: What are the absolute contraindications that must be screened for prior to enrollment?
A4: Patients with any of the following conditions should be excluded from this compound trials:
-
Known, suspected, or history of breast cancer or other estrogen-sensitive cancers.[2][8]
-
Active or history of deep vein thrombosis (DVT) or pulmonary embolism (PE).[2][8][9]
-
Known thrombophilic disorders (e.g., Factor V Leiden).[8]
-
Active or recent (within the past year) arterial thromboembolic disease (e.g., stroke, myocardial infarction).[10][11]
-
Severe liver disease.[12]
-
Known hypersensitivity to any components of this compound.
Q5: A potential participant has a history of migraines. Can she be included in the trial?
A5: This requires careful evaluation. Migraine with aura is a significant contraindication for combined hormonal therapies due to an increased risk of stroke.[9][11] Patients with a history of migraine with aura should be excluded. Patients with migraine without aura may be eligible, but require close monitoring, especially if their headaches are exacerbated by hormonal changes.[11]
Data Presentation: Key Quantitative Criteria for Patient Selection
The following tables summarize key quantitative parameters often used in clinical trials for hormone therapy. Values should be adapted based on the specific trial protocol.
Table 1: Hormonal and Endometrial Inclusion Criteria
| Parameter | Recommended Value/Criteria | Rationale |
| Time Since Last Menstrual Period | ≥ 12 consecutive months of amenorrhea | Confirms postmenopausal status. |
| Follicle-Stimulating Hormone (FSH) | > 30 mIU/mL (or lab-defined postmenopausal range) | Biochemical confirmation of ovarian failure. |
| Estradiol (E2) | < 20 pg/mL (or lab-defined postmenopausal range) | Confirms low endogenous estrogen production. |
| Endometrial Thickness (via TVUS) | ≤ 5 mm (in patients with recent bleeding); ≤ 11 mm (in asymptomatic patients) | To rule out pre-existing endometrial pathology.[7] |
| Endometrial Biopsy Result | No evidence of hyperplasia or carcinoma | Confirms endometrial safety at baseline.[3] |
Table 2: Bone Mineral Density (BMD) Criteria (for osteoporosis prevention endpoints)
| Parameter | T-Score Range (via DXA Scan) | Rationale |
| Inclusion Criterion | Between -1.0 and -2.5 | Defines osteopenia, the target population for prevention.[13][14] |
| Exclusion Criterion | ≤ -2.5 | Indicates established osteoporosis, which may require different interventions.[14] |
Experimental Protocols
1. Protocol: Transvaginal Ultrasound (TVUS) for Endometrial Thickness
-
Objective: To measure the thickness of the endometrium to screen for pre-existing abnormalities.
-
Procedure:
-
The procedure is performed with the patient in the lithotomy position.
-
A transvaginal ultrasound probe is inserted into the vagina.
-
The uterus is imaged in the sagittal plane to achieve a long-axis view.[7]
-
The endometrial thickness is measured as the maximum distance between the echogenic interfaces of the myometrium and endometrium.[7] The measurement should encompass the full thickness of both the anterior and posterior endometrial layers.
-
Intrauterine fluid, if present, should be excluded from the measurement.[7]
-
2. Protocol: Endometrial Biopsy
-
Objective: To obtain a tissue sample from the uterine lining for histological analysis to rule out hyperplasia or cancer.[15]
-
Procedure:
-
The patient is placed in the lithotomy position.
-
A speculum is inserted into the vagina to visualize the cervix.[15]
-
The cervix is cleansed with an antiseptic solution.
-
A tenaculum may be used to stabilize the cervix.
-
A thin, flexible suction catheter (pipelle) is inserted through the cervix into the uterine cavity.[6][16]
-
Suction is applied, and the catheter is moved in and out while being rotated to collect tissue samples from multiple areas.[6]
-
The tissue sample is placed in formalin and sent to a pathology lab for analysis.[16]
-
3. Protocol: Dual-Energy X-ray Absorptiometry (DXA) Scan for Bone Mineral Density
-
Objective: To measure bone mineral density (BMD) to diagnose osteopenia or osteoporosis and assess fracture risk.[17]
-
Procedure:
-
The patient lies on a padded table.[17]
-
An X-ray generator is located below the table, and a detector is positioned above.[17]
-
For spinal assessment, the patient's legs are elevated on a padded box to flatten the lower back.[17]
-
For hip assessment, the patient's foot is placed in a brace to rotate the hip inward.[17]
-
The detector arm passes slowly over the target area, generating a low-dose X-ray image. The procedure is non-invasive and typically takes 10-30 minutes.[17][18]
-
Results are reported as T-scores, which compare the patient's BMD to that of a healthy young adult.[13][14]
-
Visualizations
References
- 1. Articles [globalrx.com]
- 2. Climara Pro (estradiol/levonorgestrel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. drugs.com [drugs.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Menopause Workup: Laboratory Studies, Endometrial Assessment [emedicine.medscape.com]
- 6. Endometrial Biopsy: Tips and Pitfalls | AAFP [aafp.org]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Hormone Replacement Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Oral Contraceptives - Gynecology and Obstetrics - Merck Manual Professional Edition [merckmanuals.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Contraception Choices in Women with Underlying Medical Conditions | AAFP [aafp.org]
- 12. Gynaecology : Contraindications to the OCP [rch.org.au]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. DEXA Scan / Bone Density Test: A Patient's Guide [hss.edu]
- 15. hopkinsmedicine.org [hopkinsmedicine.org]
- 16. Endometrial Biopsy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
- 18. Bone Density Scan: MedlinePlus Medical Test [medlineplus.gov]
Validation & Comparative
A Comparative Efficacy Analysis: ClimaraPro® (Transdermal Estradiol/Levonorgestrel) Versus Oral Estrogen and Progesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ClimaraPro®, a transdermal estradiol (B170435) and levonorgestrel (B1675169) combination therapy, with oral estrogen and progesterone (B1679170) regimens for the management of menopausal symptoms and prevention of postmenopausal osteoporosis. The information presented is based on available clinical data and established experimental protocols to assist in research and drug development.
Product Profiles
| Feature | This compound® | Oral Estrogen and Progesterone |
| Composition | Transdermal patch delivering 0.045 mg/day of estradiol and 0.015 mg/day of levonorgestrel.[1] | Various formulations available, commonly including estradiol (e.g., 1 mg) and micronized progesterone (e.g., 100 mg) taken daily. |
| Route of Administration | Transdermal (once-weekly patch) | Oral (daily tablet or capsule) |
| Primary Indications | Treatment of moderate to severe vasomotor symptoms due to menopause.[2] Prevention of postmenopausal osteoporosis.[2] | Treatment of moderate to severe vasomotor symptoms due to menopause. Prevention of postmenopausal osteoporosis. |
Comparative Efficacy Data
While direct head-to-head clinical trials comparing this compound® specifically with a daily oral estradiol and progesterone regimen are limited, the following tables summarize findings from studies evaluating the respective routes of administration and formulations.
Table 1: Vasomotor Symptom (VMS) Relief
| Study/Analysis | Intervention(s) | Key Findings |
| General Comparison of Transdermal vs. Oral HT (Systematic Review) | Transdermal estrogen vs. Oral estrogen | Both routes are effective in reducing the frequency and severity of vasomotor symptoms. Some evidence suggests transdermal estrogen may offer a more favorable safety profile regarding venous thromboembolism (VTE) risk.[3][4][5] |
| REPLENISH Trial (Oral Estradiol/Progesterone) | Oral estradiol (0.25-1 mg) + Progesterone (50-100 mg) vs. Placebo | Significant reduction in the frequency and severity of moderate to severe VMS compared to placebo. |
Table 2: Endometrial Protection
| Study/Analysis | Intervention(s) | Key Findings |
| General Comparison of Transdermal vs. Oral HT (Systematic Review) | Transdermal estrogen + progestin vs. Oral estrogen + progestin | Both administration routes, when combined with a progestin, are effective in preventing endometrial hyperplasia.[3] |
| REPLENISH Trial (Oral Estradiol/Progesterone) | Oral estradiol (0.25-1 mg) + Progesterone (50-100 mg) | Demonstrated endometrial safety with low rates of endometrial hyperplasia over 12 months. |
Table 3: Bone Mineral Density (BMD)
| Study/Analysis | Intervention(s) | Key Findings |
| This compound® Clinical Trial | Transdermal estradiol (equivalent to this compound® dose) vs. Placebo | Statistically significant increase in BMD at the lumbar spine and total hip compared to placebo over a two-year period.[2] |
| General Comparison of Transdermal vs. Oral HT | Transdermal estrogen +/- progestin vs. Oral estrogen +/- progestin | Both transdermal and oral hormone therapies have shown similar efficacy in preserving or increasing bone mineral density.[6] A meta-analysis suggested that the addition of a progestin to estrogen therapy may lead to a greater increase in spinal BMD compared to estrogen alone.[7] |
| HRT vs. COCP in Premature Ovarian Failure | Hormone Replacement Therapy (HRT) vs. Combined Oral Contraceptive Pill (COCP) | HRT was found to be superior to COCP in increasing bone density at the lumbar spine in women with spontaneous premature ovarian failure.[8] |
Table 4: Lipid Profile
| Study/Analysis | Intervention(s) | Key Findings |
| General Comparison of Transdermal vs. Oral HT (Systematic Review & Meta-Analysis) | Transdermal estrogen vs. Oral estrogen | Oral estrogen: Tends to increase high-density lipoprotein (HDL) and triglycerides, while decreasing low-density lipoprotein (LDL).[9] Transdermal estrogen: Has a less pronounced effect on lipids, often with no significant change or a slight decrease in triglycerides.[10] |
| Comparative Study | Transdermal estradiol/norethindrone acetate (B1210297) vs. Oral conjugated equine estrogens/dl-norgestrel | Both therapies had similar effects on lipoprotein cholesterol, but different effects on triglycerides, with oral therapy increasing them and transdermal therapy decreasing them in the estrogen-alone phase.[10] |
Experimental Protocols
Assessment of Vasomotor Symptoms
A standardized methodology for assessing vasomotor symptoms in clinical trials typically involves the following:
-
Patient-reported diaries: Participants record the frequency and severity of hot flashes and night sweats daily. Severity is often rated on a scale (e.g., mild, moderate, severe).[11][12]
-
Inclusion criteria: To ensure a study population with sufficient symptoms to measure a treatment effect, trials often require a minimum number of moderate to severe VMS per day or week (e.g., ≥7 moderate to severe VMS per day or ≥50 per week).[11]
-
Primary endpoints: The primary efficacy endpoints are typically the mean change from baseline in the frequency and severity of moderate to severe vasomotor symptoms at specified time points (e.g., week 4 and week 12).[12]
Endometrial Biopsy and Assessment
The evaluation of endometrial safety in hormone therapy trials is crucial and follows a rigorous protocol:
-
Biopsy timing: Endometrial biopsies are typically performed at baseline and at the end of the study period (e.g., 12 months) to assess for changes in the endometrium.[13][14]
-
Procedure: A small sample of the uterine lining is obtained using a thin, flexible tube (pipelle) inserted through the cervix.[15][16] The procedure is usually performed in an outpatient setting.[15]
-
Histological analysis: The tissue sample is examined under a microscope by pathologists to identify any abnormalities, such as endometrial hyperplasia or cancer.[16][17] To minimize bias, pathologists are often blinded to the treatment allocation.[14]
-
Primary safety endpoint: The primary safety endpoint is the incidence of endometrial hyperplasia.[13][14]
Bone Mineral Density (BMD) Measurement
Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD in clinical trials for osteoporosis.[18]
-
Scan sites: BMD is typically measured at the lumbar spine and hip.[19][20]
-
Procedure: The patient lies on a table while a scanner passes over the target areas, using low-dose X-rays to determine bone density.[20]
-
Quality control: To ensure accuracy and precision, regular calibration of the DXA machine with a phantom is required. Technologists should be well-trained in standardized positioning and scan acquisition protocols.[19][21]
-
Data analysis: The primary outcome is the percent change in BMD from baseline to the end of the study.[22]
Lipid Panel Analysis
The assessment of lipid profiles in clinical trials follows a standardized laboratory procedure:
-
Sample collection: A blood sample is collected from the patient. While fasting has traditionally been required, recent guidelines suggest that non-fasting samples are acceptable for cardiovascular risk assessment.[23][24]
-
Analytes measured: A standard lipid panel includes measurements of total cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides. Low-density lipoprotein (LDL) cholesterol is often calculated using the Friedewald equation, although direct measurement is also possible.[23][25]
-
Laboratory procedure: The blood sample is centrifuged to separate the serum.[25] The serum is then analyzed using automated clinical chemistry analyzers to quantify the different lipid components.
-
Data analysis: Changes in lipid levels from baseline are compared between treatment groups.
Signaling Pathways
Estrogen and progestin exert their effects through binding to specific nuclear hormone receptors, which in turn modulate gene expression.
Conclusion
Both transdermal combination therapies like this compound® and oral estrogen and progesterone regimens are effective in managing menopausal symptoms and preventing osteoporosis. The choice between these therapeutic options may depend on individual patient characteristics, risk profiles, and preferences. Transdermal administration, by avoiding first-pass hepatic metabolism, may offer a different safety and metabolic profile, particularly concerning VTE risk and effects on triglycerides, compared to oral administration.[3][26][27][28] Further head-to-head clinical trials are warranted to provide a more definitive comparison of the specific formulations discussed in this guide.
References
- 1. Estradiol and levonorgestrel (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Postmenopausal Osteoporosis | Climara Pro® | HCP [hcp.this compound.com]
- 3. Effects of transdermal versus oral hormone replacement therapy in postmenopause: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cda-amc.ca [cda-amc.ca]
- 5. View of Comparative Evidence Between Transdermal and Oral Menopausal Hormone Therapy | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 6. Comparison of the effects of transdermal estrogen, oral estrogen, and oral estrogen-progestogen therapy on bone mineral density in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen-progestin therapy causes a greater increase in spinal bone mineral density than estrogen therapy - a systematic review and meta-analysis of controlled trials with direct randomization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hormone Replacement Therapy Versus the Combined Oral Contraceptive Pill in Premature Ovarian Failure: A Randomized Controlled Trial of the Effects on Bone Mineral Density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effects of Menopause Hormone Therapy on Lipid Profile in Postmenopausal Women: A Systematic Review and Meta-Analysis [frontiersin.org]
- 10. Comparison of transdermal and oral estrogen-progestin replacement therapy: effects on serum lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for the Design of Vasomotor Symptom Trials: The MsFLASH Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Recommendation for the collection and analysis of endometrial biopsies for hormone therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Endometrial Biopsy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. My approach to the interpretation of endometrial biopsies and curettings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emedicine.medscape.com [emedicine.medscape.com]
- 18. DXA For Bone Mineral Density Testing: A Safety Measure For Your Clinical Trial [clinicalleader.com]
- 19. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agingresearchbiobank.nia.nih.gov [agingresearchbiobank.nia.nih.gov]
- 21. iscd.org [iscd.org]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. hse.ie [hse.ie]
- 24. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Lipid Panel | Texas DSHS [dshs.texas.gov]
- 26. news.cuanschutz.edu [news.cuanschutz.edu]
- 27. droracle.ai [droracle.ai]
- 28. HRT optimization, using transdermal estradiol plus micronized progesterone, a safer HRT - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardiovascular Effects: Transdermal ClimaraPro vs. Oral Hormone Therapies
For researchers, scientists, and drug development professionals, understanding the nuanced cardiovascular effects of different hormone replacement therapies is paramount. This guide provides a comparative analysis of ClimaraPro, a transdermal patch delivering estradiol (B170435) and levonorgestrel (B1675169), with oral hormone therapies. The comparison is supported by experimental data from key clinical studies, detailed methodologies, and visualizations of relevant biological pathways.
This compound is a transdermal hormone therapy that delivers estradiol and levonorgestrel directly into the bloodstream, bypassing the first-pass metabolism in the liver. This fundamental difference in administration route compared to oral therapies has significant implications for cardiovascular risk profiles. While direct, head-to-head clinical trials comparing this compound specifically to all other oral formulations are limited, extensive research, including major studies like the Kronos Early Estrogen Prevention Study (KEEPS) and the French E3N cohort study, has established clear distinctions between transdermal and oral estrogen delivery on cardiovascular health.
Quantitative Data Comparison
The following tables summarize the key differences in cardiovascular outcomes and biomarker changes between transdermal estradiol-based therapies, such as this compound, and oral estrogen-containing hormone therapies. The data is synthesized from multiple studies to provide a comprehensive overview.
Table 1: Comparative Cardiovascular Event Risk
| Cardiovascular Event | Transdermal Estradiol-Based Therapy | Oral Estrogen-Based Therapy | Key Findings from Studies |
| Venous Thromboembolism (VTE) | No significant increased risk compared to non-users. | Significantly increased risk, particularly in the first year of use.[1][2][3][4] | The ESTHER study found that oral, but not transdermal, estrogen is associated with an increased VTE risk.[1][2][3] |
| Stroke | Evidence suggests a possible protective effect or no increased risk.[5] | The Women's Health Initiative (WHI) found an increased risk of stroke with oral conjugated equine estrogens (CEE). | A systematic review suggested a potential decrease in stroke risk with transdermal estrogen therapy.[5] |
| Myocardial Infarction (MI) | No evidence of an increased risk.[5] | The WHI reported an increased risk of coronary heart disease (CHD) events with oral CEE plus medroxyprogesterone (B1676146) acetate (B1210297) (MPA).[6] | Studies on transdermal estrogen have not shown an increased risk of MI.[5] |
Table 2: Comparative Effects on Cardiovascular Biomarkers
| Biomarker | Transdermal Estradiol-Based Therapy | Oral Estrogen-Based Therapy | Key Findings from Studies |
| Triglycerides | Neutral or minimal effect. | Significant increase.[7][8] | Oral estrogens can lead to a marked increase in triglyceride levels, while transdermal administration avoids this effect.[7] |
| High-Density Lipoprotein (HDL) Cholesterol | Modest or no increase. | Generally increases. | While oral estrogens have a more favorable effect on HDL, the clinical significance of this in the context of other risk factor changes is debated. |
| Low-Density Lipoprotein (LDL) Cholesterol | Modest decrease. | Significant decrease. | Both formulations tend to lower LDL, with oral estrogens often showing a more pronounced effect. |
| Coagulation Factors | Minimal effect on procoagulant factors. | Increases several procoagulant factors.[9] | Oral, but not transdermal, estrogen has been shown to increase prothrombin activation peptide and decrease antithrombin activity.[9] |
| C-Reactive Protein (CRP) | No significant increase. | Significant increase. | Oral estrogen therapy is associated with an increase in this inflammatory marker, which is not seen with transdermal administration. |
Experimental Protocols
To provide context to the data presented, this section details the methodology of a key clinical trial that has informed our understanding of the cardiovascular effects of different hormone therapy formulations.
The Kronos Early Estrogen Prevention Study (KEEPS)
The KEEPS trial was a randomized, double-blinded, placebo-controlled study designed to evaluate the effects of early initiation of hormone therapy on the progression of atherosclerosis in recently postmenopausal women.
Study Population: The trial enrolled 727 healthy women who were within 36 months of their last menstrual period.
Interventions: Participants were randomized to one of three groups:
-
Oral Conjugated Equine Estrogens (o-CEE): 0.45 mg/day, with oral micronized progesterone (B1679170) (200 mg/day for 12 days per month).
-
Transdermal 17β-Estradiol (t-E2): 50 μ g/day patch, with oral micronized progesterone (200 mg/day for 12 days per month).
-
Placebo: Placebo pills and patches to match the active treatment groups.
Primary Outcome Measures:
-
Carotid Artery Intima-Media Thickness (CIMT): Measured annually using high-resolution B-mode ultrasonography to assess the progression of atherosclerosis.
-
Coronary Artery Calcium (CAC): Assessed at baseline and at the end of the 4-year study using computed tomography to quantify calcified plaque burden.
Key Secondary and Ancillary Outcome Measures:
-
Blood Pressure: Monitored at regular intervals.
-
Lipid Profiles: Fasting blood samples were analyzed for total cholesterol, HDL, LDL, and triglycerides.
-
Coagulation and Inflammatory Markers: Assessed from blood samples.
-
Adverse Events: Systematically recorded throughout the study, with a focus on cardiovascular events.
Results Summary: After four years, neither hormone therapy group showed a significant difference in the rate of CIMT progression compared to placebo. There was a trend towards reduced CAC accumulation in the o-CEE group. Importantly, there were no major adverse cardiovascular events, including venous thrombosis, in any of the groups.[10][11] This study, conducted in a population of early postmenopausal women, highlighted the safety of both oral and transdermal hormone therapy when initiated early, but also underscored the differential metabolic effects between the two routes of administration.[10][11]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the cardiovascular effects of hormone therapies.
Caption: Estrogen Signaling in Vascular Cells.
Caption: Progestin Cardiovascular Signaling.
Caption: Clinical Trial Workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. The Effect of Transdermal Estrogen Patch Use on Cardiovascular Outcomes: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menopausal Hormone Therapy and Cardiovascular Disease: The Role of Formulation, Dose, and Route of Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of transdermal estradiol or oral conjugated oestrogen and fenretinide versus placebo on haemostasis and cardiovascular risk biomarkers in a randomized breast cancer chemoprevention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. View of Comparative Evidence Between Transdermal and Oral Menopausal Hormone Therapy | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 9. Effects of oral and transdermal estrogen/progesterone regimens on blood coagulation and fibrinolysis in postmenopausal women. A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Kronos Early Estrogen Prevention Study (KEEPS): what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Kronos Early Estrogen Prevention Study (KEEPS): what have we learned? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Climarapro for the Prevention of Postmenopausal Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Climarapro's efficacy in preventing postmenopausal osteoporosis, benchmarked against alternative therapies. The information is intended for a scientific audience to facilitate an objective evaluation of its therapeutic potential.
Executive Summary
This compound, a transdermal patch delivering a continuous combination of estradiol (B170435) and levonorgestrel, is approved for the prevention of postmenopausal osteoporosis.[1][2] Clinical evidence demonstrates its efficacy in increasing bone mineral density (BMD) in postmenopausal women.[3][4] The mechanism of action is rooted in the established roles of estrogen and progestin in bone metabolism, primarily through the modulation of the RANK/RANKL/OPG signaling pathway. This guide presents the available quantitative data on this compound's performance, details of the pivotal clinical trial protocol, and a comparative overview with other therapeutic options, including bisphosphonates and other hormone replacement therapies.
Data Presentation: Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in improving bone mineral density.
Table 1: Efficacy of this compound in Increasing Bone Mineral Density (BMD)
| Treatment Group | Anatomical Site | Mean Change in BMD from Baseline (%) | Study Duration |
| This compound (Estradiol 4.4 mg) | Lumbar Spine | Statistically significant increase vs. placebo | 2 years |
| Placebo | Lumbar Spine | -2.3% | 2 years |
| This compound (Estradiol 4.4 mg) | Total Hip | Statistically significant increase vs. placebo | 2 years |
| Placebo | Total Hip | Decline | 2 years |
Note: Specific percentage increase for this compound was not available in the reviewed literature. The placebo group experienced a 2.3% decrease in lumbar spine BMD.[4]
Table 2: Comparative Efficacy of Alternative Osteoporosis Therapies
| Drug Class | Drug Name | Anatomical Site | Mean Change in BMD from Baseline (%) | Study Duration |
| Bisphosphonate | Alendronate (70 mg/week) | Lumbar Spine | +4.2% | 12 months |
| Total Hip | +2.5% | 12 months | ||
| RANKL Inhibitor | Denosumab (60 mg/6 months) | Lumbar Spine | +5.3% | 12 months |
| Total Hip | +3.5% | 12 months | ||
| Hormone Therapy (Oral) | Estradiol (1.0 mg/day) | Lumbar Spine | +10% | 2 years |
| Estradiol (0.5 mg/day) | Lumbar Spine | +8% | 2 years |
This table presents data from separate head-to-head trials of alternatives and is not a direct comparison with this compound.[5][6]
Experimental Protocols
Pivotal Clinical Trial of this compound for Osteoporosis Prevention
The efficacy of this compound in preventing postmenopausal osteoporosis was established in a randomized, double-blind, placebo-controlled clinical trial.[3][4]
-
Objective: To evaluate the effect of transdermal estradiol on bone mineral density in postmenopausal women.
-
Study Design: A two-year study where participants were randomly assigned to receive weekly patches containing either 2.2 mg estradiol, 4.4 mg estradiol, or a placebo.[3]
-
Participant Population: The study enrolled 154 postmenopausal women with hysterectomies, with a mean age of 51.4 years.[3]
-
Intervention: Participants received continuous treatment for 728 days (26 cycles of 28 days).[3]
-
Primary Outcome: The primary efficacy variable was the change in bone mineral density of the lumbar spine.[7]
-
Key Assessments: Bone mineral density was measured at baseline and at follow-up periods.
-
Concomitant Medication: Participants received calcium supplements if their dietary intake was deemed deficient based on a questionnaire.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Estrogen and Progestin in Bone Homeostasis
This compound exerts its effects on bone through the actions of its two components: estradiol and levonorgestrel. Estradiol, an estrogen, plays a crucial role in maintaining bone density by inhibiting bone resorption and promoting bone formation. Levonorgestrel, a progestin, may also contribute to bone formation. The primary signaling pathway influenced by estrogen is the RANK/RANKL/OPG system.
Caption: Estrogen and Progestin Signaling in Bone Homeostasis.
Experimental Workflow of the Pivotal this compound Trial
The workflow of the pivotal clinical trial for this compound in the prevention of postmenopausal osteoporosis followed a standard randomized controlled trial design.
Caption: Workflow of the Pivotal this compound Clinical Trial.
Logical Relationship: Comparison of Osteoporosis Treatment Strategies
The decision-making process for selecting an osteoporosis prevention therapy involves considering various factors, including the patient's clinical profile and the characteristics of the available treatments.
References
- 1. bayer.com [bayer.com]
- 2. Climara Pro® Treatment for Menopausal Vasomotor Symptoms | Official HCP Site [hcp.this compound.com]
- 3. Postmenopausal Osteoporosis | Climara Pro® | HCP [hcp.this compound.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Dose effects of oral estradiol on bone mineral density in Japanese women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amgen.com [amgen.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison of Transdermal Hormone Replacement Therapy Patches for Menopausal Symptom Management
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of ClimaraPro® and Other Transdermal Hormone Replacement Therapies
The management of menopausal symptoms remains a critical area of research and development in women's health. Transdermal hormone replacement therapy (HRT) has emerged as a popular option, offering potential advantages over oral formulations. This guide provides a detailed comparison of this compound® (estradiol/levonorgestrel), a once-weekly transdermal patch, with other available transdermal HRT patches, focusing on data from clinical trials to inform research and development professionals.
Overview of Compared Transdermal HRT Patches
This compound® distinguishes itself as a combination patch delivering both estradiol (B170435), a bioidentical estrogen, and levonorgestrel (B1675169), a progestin, continuously over a seven-day period.[1] This contrasts with other available patches that may offer estrogen alone or a different combination of hormones with varying application frequencies. A key competitor, CombiPatch®, for instance, combines estradiol with norethindrone (B1679910) acetate (B1210297) and is applied twice weekly.[2][3] Other options include estradiol-only patches like Climara® and Vivelle-Dot®, which necessitate separate progestin supplementation for women with a uterus to mitigate the risk of endometrial hyperplasia.[1][4]
Efficacy in Managing Vasomotor Symptoms
The primary indication for many HRT patches is the treatment of moderate to severe vasomotor symptoms, commonly known as hot flashes and night sweats.
This compound® Pivotal Trial Data
A pivotal 12-week, randomized, double-blind, placebo-controlled clinical trial involving 183 postmenopausal women demonstrated the efficacy of a transdermal patch delivering 0.045 mg of estradiol and 0.03 mg of levonorgestrel per day in reducing vasomotor symptoms.[5] While the commercially available this compound® contains a lower dose of levonorgestrel (0.015 mg/day), it is considered bioequivalent in terms of estradiol delivery.[5]
Key findings from the trial include: [5]
-
Reduction in Hot Flush Frequency: At week 12, the treatment group experienced a significant reduction in the mean number of daily moderate to severe hot flushes compared to the placebo group.
-
Baseline vs. Week 12: The mean number of moderate to severe hot flushes per day in the treatment group decreased from 10.13 at baseline to a significantly lower number at week 12, representing a 90% reduction. The placebo group saw a 48% reduction from 10.8 at baseline.
-
Reduction in Hot Flush Severity: The severity of hot flushes was also significantly reduced in the treatment group compared to placebo by the end of the 12-week study.
At present, publicly available data from direct head-to-head clinical trials comparing the efficacy of this compound® with other transdermal HRT patches in the management of vasomotor symptoms is limited. Therefore, a direct statistical comparison of efficacy based on head-to-head trial data cannot be definitively made.
Impact on Bone Mineral Density
Prevention of postmenopausal osteoporosis is another key indication for HRT. Transdermal estrogen delivery has been shown to be effective in preserving bone mineral density (BMD).
This compound® Bone Mineral Density Study
A two-year, randomized, double-blind, placebo-controlled clinical trial assessed the effect of a transdermal patch delivering 4.4 mg of estradiol (the dose in this compound®) on BMD in 154 postmenopausal women with hysterectomies.[6]
Key findings from the BMD study include: [6]
-
Lumbar Spine BMD: A significant increase in BMD at the lumbar spine was observed in the estradiol group compared to the placebo group over the two-year treatment period.
-
Total Hip BMD: Similarly, a significant increase in total hip BMD was noted in the treatment group relative to the placebo group.
While direct comparative trials are lacking, other studies have also demonstrated the positive effects of other transdermal estradiol patches on BMD. A meta-analysis of studies on transdermal estrogen therapy confirmed its beneficial effects on increasing BMD in postmenopausal women.
Experimental Protocols
A thorough understanding of the methodologies employed in the pivotal clinical trials is essential for critical appraisal of the data.
Protocol for Vasomotor Symptom Efficacy Trial of this compound®
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Participant Population: 183 healthy, postmenopausal women (average age 52 years) experiencing moderate to severe hot flushes.[5]
-
Intervention: Weekly application of a transdermal patch delivering 0.045 mg estradiol/0.03 mg levonorgestrel or a matching placebo patch.[5]
-
Primary Efficacy Endpoints:
-
Data Collection: Participants recorded the frequency and severity of hot flushes in a daily diary. Severity was typically rated on a scale (e.g., mild, moderate, severe).[5][7]
Protocol for Bone Mineral Density Trial of an Estradiol Patch
-
Study Design: A 2-year, randomized, double-blind, placebo-controlled clinical trial.[6]
-
Participant Population: 154 postmenopausal women with hysterectomies.[6]
-
Intervention: Weekly application of a transdermal patch delivering 4.4 mg of estradiol or a matching placebo patch. All participants also received calcium supplementation.[6]
-
Primary Efficacy Endpoint: Change in bone mineral density of the lumbar spine and total hip from baseline to 2 years, as measured by dual-energy X-ray absorptiometry (DXA).[6]
-
Data Analysis: The primary analysis compared the mean percentage change in BMD from baseline between the treatment and placebo groups.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the process of clinical evaluation, the following diagrams are provided.
Caption: Genomic signaling pathway of estradiol in a target cell.
Caption: Generalized workflow for a randomized controlled trial of HRT patches.
Data Summary
Table 1: Product Characteristics of Selected Transdermal HRT Patches
| Feature | This compound® | CombiPatch® | Climara® / Vivelle-Dot® |
| Active Ingredients | Estradiol / Levonorgestrel | Estradiol / Norethindrone Acetate | Estradiol |
| Application Frequency | Once weekly[1] | Twice weekly[2][3] | Once or twice weekly[1] |
| Approved Indications | Vasomotor symptoms, Osteoporosis prevention[5] | Vasomotor symptoms | Vasomotor symptoms, Osteoporosis prevention |
| Progestin Component | Included (Levonorgestrel) | Included (Norethindrone Acetate) | Not included (requires separate progestin for women with a uterus) |
Table 2: Efficacy of this compound® in Reducing Vasomotor Symptoms (vs. Placebo) [5]
| Timepoint | Mean Daily Number of Moderate to Severe Hot Flushes (this compound® Group) | Mean Daily Number of Moderate to Severe Hot Flushes (Placebo Group) |
| Baseline | 10.13 | 10.8 |
| Week 12 | ~1.01 (90% reduction) | ~5.62 (48% reduction) |
Table 3: Effect of an Estradiol Patch (this compound® equivalent dose) on Bone Mineral Density (vs. Placebo) [6]
| Site | Mean Percent Change from Baseline at 2 Years (Estradiol Group) | Mean Percent Change from Baseline at 2 Years (Placebo Group) |
| Lumbar Spine | Significant Increase | - |
| Total Hip | Significant Increase | - |
Conclusion
References
- 1. ccjm.org [ccjm.org]
- 2. Combipatch vs Climara Pro | Power [withpower.com]
- 3. Combipatch vs. Climara Pro for Menopause: Important Differences and Potential Risks. [goodrx.com]
- 4. Estrogen Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Trials | Climara Pro® (estradiol/levonorgestrel transdermal system) [hcp.this compound.com]
- 6. Postmenopausal Osteoporosis | Climara Pro® | HCP [hcp.this compound.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Relative Risk of Thromboembolism with ClimaraPro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thromboembolic risk associated with ClimaraPro, a transdermal hormone replacement therapy (HRT), relative to other HRT formulations. The information is compiled from large-scale observational studies and meta-analyses to support evidence-based decision-making in research and drug development.
Executive Summary
Hormone replacement therapy is a cornerstone for managing menopausal symptoms, but its association with an increased risk of venous thromboembolism (VTE) necessitates a careful evaluation of different formulations. This compound, a transdermal patch delivering a continuous low dose of estradiol (B170435) and levonorgestrel (B1675169), is positioned within a class of HRT that demonstrates a favorable safety profile concerning thrombotic events compared to oral formulations. Extensive research, including major observational studies, consistently indicates that the route of administration is a primary determinant of VTE risk, with transdermal therapies significantly mitigating the risk associated with oral estrogens. The progestin component also appears to modulate this risk.
Comparative Analysis of Thromboembolism Risk
The risk of venous thromboembolism in users of hormone replacement therapy is not uniform across all products. Key differentiating factors include the route of administration (oral vs. transdermal) and the specific types of estrogen and progestin used.
Transdermal vs. Oral Formulations
A substantial body of evidence from large observational studies indicates that transdermal HRT is not associated with an increased risk of VTE, a stark contrast to the elevated risk observed with oral formulations.[1][2] A large nested case-control study in the UK found that while oral HRT was associated with a significantly increased risk of VTE, transdermal HRT was not.[1] Specifically, the study reported an overall adjusted odds ratio for VTE of 0.93 (95% CI 0.87 to 1.01) for transdermal HRT compared to no HRT.[1] In contrast, oral HRT had an adjusted odds ratio of 1.58 (95% CI 1.52 to 1.64).[1]
The French EStrogen and THromboEmbolism Risk (ESTHER) case-control study reported similar findings, with an odds ratio of 4.2 (95% CI, 1.5 to 11.6) for VTE in current users of oral estrogen compared to non-users, while the odds ratio for transdermal estrogen was 0.9 (95% CI, 0.4 to 2.1).[3] This difference is attributed to the avoidance of the first-pass hepatic metabolism with transdermal delivery, which circumvents the increased synthesis of clotting factors associated with oral estrogens.
Influence of the Progestin Component
The type of progestin added to estrogen therapy can also influence the risk of VTE. The UK nested case-control study found that within oral combined HRT, preparations containing conjugated equine estrogen with medroxyprogesterone (B1676146) acetate (B1210297) had the highest risk of VTE (adjusted odds ratio 2.10, 95% CI 1.92 to 2.31).[1] Formulations with estradiol and dydrogesterone (B1671002) were associated with the lowest risk (adjusted odds ratio 1.18, 95% CI 0.98 to 1.42).[1]
While specific data for transdermal levonorgestrel (the progestin in this compound) is less abundant in large-scale VTE outcome studies, the overall safety profile of transdermal HRT appears to be maintained across different progestin types when compared to oral formulations. The ESTHER study suggested that norpregnane derivatives might be more thrombogenic than micronized progesterone (B1679170) and pregnane (B1235032) derivatives when combined with oral estrogen.[3]
Quantitative Data on Thromboembolism Risk
The following table summarizes the quantitative data on the relative risk of venous thromboembolism associated with different HRT formulations from key observational studies.
| HRT Formulation | Study | Risk Estimate (vs. No HRT) | 95% Confidence Interval |
| Transdermal HRT (Overall) | UK Nested Case-Control Study | aOR: 0.93 | 0.87 - 1.01 |
| Oral HRT (Overall) | UK Nested Case-Control Study | aOR: 1.58 | 1.52 - 1.64 |
| Oral Conjugated Equine Estrogen + Medroxyprogesterone Acetate | UK Nested Case-Control Study | aOR: 2.10 | 1.92 - 2.31 |
| Oral Estradiol + Dydrogesterone | UK Nested Case-Control Study | aOR: 1.18 | 0.98 - 1.42 |
| Transdermal Estrogen | ESTHER Study | OR: 0.9 | 0.4 - 2.1 |
| Oral Estrogen | ESTHER Study | OR: 4.2 | 1.5 - 11.6 |
aOR: adjusted Odds Ratio; OR: Odds Ratio
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of scientific evidence. Below are summaries of the experimental protocols for two key observational studies that have significantly contributed to our understanding of HRT and VTE risk.
UK Nested Case-Control Studies (QResearch and CPRD)
-
Study Design : Two nested case-control studies were conducted using data from UK general practices contributing to the QResearch and Clinical Practice Research Datalink (CPRD) databases.[1]
-
Participants : The study included 80,396 women aged 40-79 with a primary diagnosis of venous thromboembolism between 1998 and 2017.[1] These cases were each matched with up to five female controls by age, general practice, and index date.[1]
-
Exposure Assessment : Exposure to different types of HRT was determined from prescription records in the year preceding the VTE diagnosis (or the corresponding index date for controls).[4] HRT formulations were categorized by the type of estrogen and progestogen, dose, and route of administration.[1]
-
Data Analysis : Conditional logistic regression was used to calculate odds ratios for the association between VTE and different HRT preparations, adjusting for potential confounders such as smoking status, alcohol consumption, comorbidities, and other prescribed medications.[1]
The EStrogen and THromboEmbolism Risk (ESTHER) Study
-
Study Design : A multicenter case-control study was conducted in France.[3]
-
Participants : The study enrolled 271 postmenopausal women (aged 45-70) with a first documented episode of idiopathic VTE (cases) and 610 control women matched for center, age, and admission date.[3]
-
Exposure Assessment : Detailed information on HRT use, including the specific type, route of administration, and duration of use, was collected through a standardized questionnaire.[5][6]
-
Data Analysis : Odds ratios for VTE associated with different HRT formulations were calculated using conditional logistic regression, with adjustment for various potential confounding factors.[3]
Signaling Pathways and Experimental Workflows
The differential risk of thromboembolism between oral and transdermal HRT is rooted in their distinct effects on hepatic coagulation factor synthesis.
Caption: Impact of HRT Route of Administration on the Coagulation Cascade.
The following diagram illustrates a typical workflow for a nested case-control study designed to assess the risk of VTE associated with different HRT formulations.
Caption: Workflow of a Nested Case-Control Study for HRT and VTE Risk.
Conclusion
References
- 1. bmj.com [bmj.com]
- 2. VTE Risk in Women May Be Higher With Oral vs Transdermal Hormone Replacement Therapies | tctmd.com [tctmd.com]
- 3. Hormone therapy and venous thromboembolism among postmenopausal women: impact of the route of estrogen administration and progestogens: the ESTHER study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. clinician.com [clinician.com]
- 6. ahajournals.org [ahajournals.org]
A Comparative Analysis of Patient Preferences for ClimaraPro® Versus Other Hormone Replacement Therapy Formulations
For researchers, scientists, and drug development professionals, understanding patient preferences is a critical component of therapeutic development and positioning. This guide provides a comparative analysis of ClimaraPro®, a transdermal hormone replacement therapy (HRT) patch delivering estradiol (B170435) and levonorgestrel, with other HRT formulations. The comparison is based on available quantitative data from patient-reported outcomes, clinical trials, and user reviews.
Quantitative Data Summary
The following tables summarize quantitative data related to patient satisfaction, side effects, and adherence for this compound® and comparable HRT formulations. It is important to note that direct head-to-head patient preference studies are limited, and the data is compiled from various sources.
Table 1: Patient Satisfaction and Experiences with Transdermal HRT
| Metric | This compound® (estradiol/levonorgestrel) | Estradiol Patches (General) | Combipatch® (estradiol/norethindrone) |
| User Satisfaction Rating | 6.3/10 (52 reviews)[1][2] | 5.8/10 (607 reviews)[1] | No direct rating found in searches. |
| Positive Experience Reported | 40%[2] | 46%[1] | Anecdotally reported as effective for vasomotor symptoms.[3] |
| Negative Experience Reported | 25%[2] | 37%[1] | Side effects can include bloating and mood swings.[3] |
| Key Patient-Reported Positives | Once-weekly application, good adhesion, effective for anxiety, hot flashes, and depression.[2] | Effective for menopausal symptoms. | Effective for hot flashes and night sweats.[3] |
| Key Patient-Reported Negatives | Application site reactions, vaginal bleeding, breast pain.[4] | Skin irritation, side effects similar to other estrogens. | Requires twice-weekly application.[4] |
Table 2: Reported Side Effects of Transdermal HRT Formulations
| Side Effect | This compound® (estradiol/levonorgestrel) | Estradiol Patches (General) | Combipatch® (estradiol/norethindrone) |
| Application Site Reaction | 41%[4] | Varies by patch size and adhesive. | Not specified, but a known side effect of transdermal patches. |
| Vaginal Bleeding/Spotting | 37%[4] | Less common with continuous delivery systems. | Can occur. |
| Breast Pain | 19%[4] | Common side effect of estrogen therapy. | Slightly higher risk compared to this compound®.[4] |
| Headache | 5%[4] | 5.6%[1] | Common side effect. |
| Mood Swings | Not specified in percentage, but reported.[2] | 4.3%[1] | Can be associated with the progestin component.[3] |
Table 3: Adhesion and Skin Irritation of Transdermal Patches
This table is based on a study comparing a 5 cm² estradiol patch (Estradot®) with a 12.5 cm² estradiol patch (Climara®). While not this compound®, it provides relevant data on patch characteristics that influence patient preference.
| Metric | 5 cm² Patch (e.g., Estradot®) | 12.5 cm² Patch (e.g., Climara®) |
| >90% Adherence | 87.5% | 82.0% (not statistically significant) |
| Detachment Rate | 0.5% | 3.0% |
| Very Slight Erythema (Redness) | 21.4% | 32.3% (p = 0.0028) |
Experimental Protocols
Methodology of a Comparative Study on Transdermal Patch Adhesion and Irritation (Adapted from a study comparing Estradot® and Climara®)
-
Study Design: An open-label, randomized, intra-patient, comparative study.
-
Participants: Healthy postmenopausal women.
-
Procedure:
-
Participants concurrently apply two different transdermal patches to designated skin sites for a specified period (e.g., 7 days).
-
Adhesion is assessed at predetermined time points by visually estimating the percentage of the patch that remains attached to the skin.
-
Skin irritation (erythema, edema, etc.) is evaluated by a trained clinician using a standardized scoring system (e.g., a 4-point scale) at the patch application site after removal.
-
Patient-reported outcomes on comfort, ease of use, and overall preference are collected using validated questionnaires.
-
-
Data Analysis: Statistical comparisons of adhesion scores, skin irritation scores, and patient preference ratings between the different patches are performed using appropriate statistical tests (e.g., t-tests, chi-square tests).
General Protocol for a Patient Preference Study in Hormone Replacement Therapy
Patient preference studies utilize methodologies to understand the trade-offs patients are willing to make between the benefits and risks of different treatments.[5]
-
Study Design: A discrete choice experiment (DCE) is a common and robust method.[6]
-
Procedure:
-
Attribute and Level Selection: Key attributes of HRT formulations are identified through literature review, expert consultation, and qualitative interviews with patients. These may include:
-
Efficacy: Reduction in frequency and severity of hot flashes, improvement in vaginal dryness, etc.
-
Side Effects: Risk of breast tenderness, unscheduled bleeding, mood swings, skin irritation.
-
Mode of Administration: Once-weekly patch, twice-weekly patch, daily oral pill, topical gel.
-
Convenience: Frequency of application/dosing, potential for skin reactions.
-
Long-term Risks: Information on risks of venous thromboembolism (VTE), breast cancer, etc.
-
-
Survey Development: A survey is designed presenting participants with a series of choices between hypothetical treatment profiles, each with varying levels of the selected attributes.[7]
-
Data Collection: The survey is administered to a representative sample of the target patient population (e.g., postmenopausal women with vasomotor symptoms).
-
-
Data Analysis: Statistical models (e.g., conditional logit, mixed logit) are used to analyze the choices made by participants. This allows for the quantification of the relative importance of each attribute and the trade-offs patients are willing to make. The output can reveal which treatment features are most valued by patients and predict the uptake of new treatment options.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a hypothetical experimental workflow.
Conclusion
Based on the available data, patient preference for a transdermal HRT patch like this compound® is influenced by a balance of efficacy, side effect profile, and convenience. The once-weekly application of this compound® is a significant advantage for many users compared to twice-weekly patches or daily oral tablets.[2] However, skin irritation and unscheduled bleeding are notable concerns that can negatively impact patient preference and adherence.[4]
The limitations of this compound® and other combination patches include a fixed-dose formulation, which may not be suitable for all patients who might require more individualized dosing.[8][9] Future research employing rigorous patient preference methodologies, such as discrete choice experiments, would provide more definitive insights into the relative importance of these factors and help guide the development of more patient-centric HRT options.
References
- 1. drugs.com [drugs.com]
- 2. drugs.com [drugs.com]
- 3. Combipatch vs Climara Pro | Power [withpower.com]
- 4. Combipatch vs. Climara Pro for Menopause: Important Differences and Potential Risks. [goodrx.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ppd.com [ppd.com]
- 7. mdic.org [mdic.org]
- 8. clae-la.org [clae-la.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Transdermal Contraceptive Patches: An Analysis of Estradiol/Levonorgestrel (Twirla®) and Norelgestromin/Ethinyl Estradiol (Xulane®) Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two leading transdermal contraceptive patches: Twirla®, which contains ethinyl estradiol (B170435) and levonorgestrel (B1675169), and Xulane®, a generic version of the earlier Ortho Evra® patch, containing ethinyl estradiol and norelgestromin. The information presented is a meta-synthesis of data from their respective Phase 3 clinical trials, designed to offer an objective evaluation of their performance based on available experimental data.
Comparative Data Overview
The following tables summarize the key quantitative data from the clinical trials of Twirla® and Xulane®, focusing on contraceptive efficacy, reported side effects, and cycle control.
Table 1: Contraceptive Efficacy
| Parameter | Twirla® (Levonorgestrel/Ethinyl Estradiol) | Xulane® (Norelgestromin/Ethinyl Estradiol) |
| Primary Efficacy Endpoint | Pearl Index (PI) | Pearl Index (PI) |
| Overall Pearl Index (PI) | 5.8 (95% CI: 4.5-7.2)[1] | 1.07 (95% CI: 0.6-1.76)[1] |
| PI in women with BMI <30 kg/m ² | 4.3 (95% CI: 2.9-5.8)[2] | Not explicitly reported in the same format, but indicated for use in women with a BMI <30 kg/m ²[3] |
| PI in women with BMI ≥30 kg/m ² | 8.6 (95% CI: 5.8-11.5)[2] | Contraindicated[3] |
| Notes | Efficacy is reduced in women with a BMI ≥25 kg/m ²[4]. | May be less effective in women weighing 198 lbs (90 kg) or more[3]. |
Table 2: Common Adverse Events (Reported by Users)
| Adverse Event | Twirla® (Levonorgestrel/Ethinyl Estradiol) | Xulane® (Norelgestromin/Ethinyl Estradiol) |
| Nausea | Not explicitly quantified in user reviews | 34.3%[5] |
| Headaches | Not explicitly quantified in user reviews | 21.4%[5] |
| Mood swings | Not explicitly quantified in user reviews | 17.5%[5] |
| Cramps | Not explicitly quantified in user reviews | 13.5%[5] |
| Weight gain | Not explicitly quantified in user reviews | 11.7%[5] |
| Itching (Application Site) | Not explicitly quantified in user reviews | 11.1%[5] |
| Depression | Not explicitly quantified in user reviews | 9.7%[5] |
Table 3: Cycle Control
| Parameter | Twirla® (Levonorgestrel/Ethinyl Estradiol) | Xulane® (Norelgestromin/Ethinyl Estradiol) |
| Unscheduled Bleeding/Spotting (Cycle 1) | 60.4% of subjects reported unscheduled bleeding and/or spotting[6] | Data not available for direct comparison |
| Unscheduled Bleeding/Spotting (Cycle 13) | 42.3% of subjects reported unscheduled bleeding and/or spotting[6] | Data not available for direct comparison |
| Withdrawal Bleeding | Amenorrhea (absence of scheduled bleeding) may occur[7]. | Most women started scheduled (withdrawal) bleeding on the fourth day of the patch-free interval, with a median duration of 5 to 6 days[8]. |
| Discontinuation due to Bleeding Issues | Not specified | 1.1% of women discontinued (B1498344) due to bleeding or spotting[8]. |
Experimental Protocols
Twirla® (Levonorgestrel/Ethinyl Estradiol) - SECURE Phase 3 Trial
The "Study to Evaluate Contraceptive Use, Reliability, and Effectiveness" (SECURE) was a pivotal Phase 3 clinical trial for Twirla®.[9]
-
Study Design: This was a single-arm, open-label, multicenter trial conducted in the United States.[2][9]
-
Participants: The study enrolled 2,032 sexually active women aged 18 years and older who were at risk for pregnancy.[2] The trial was designed to be inclusive, with a diverse population representative of the U.S. demographics, including a significant proportion of women with a Body Mass Index (BMI) ≥ 30 kg/m ².[10]
-
Treatment Regimen: Participants applied a new Twirla® patch once weekly for three consecutive weeks, followed by a one-week patch-free interval, completing a 28-day cycle. This regimen was followed for up to 13 cycles (one year).
-
Primary Efficacy Endpoint: The primary measure of contraceptive efficacy was the Pearl Index (PI), calculated as the number of on-treatment pregnancies per 100 woman-years of use.[7]
-
Data Collection: Efficacy data was collected for women aged 18-35. Safety and tolerability were assessed for the entire study population.
Xulane® (Norelgestromin/Ethinyl Estradiol) - Pivotal Clinical Trials
Xulane® is a generic equivalent of the Ortho Evra® patch. The clinical trial data for Xulane® is based on the studies conducted for the original brand-name product.
-
Study Design: The pivotal trials for the norelgestromin/ethinyl estradiol patch were large, open-label, multicenter studies.[8]
-
Participants: The trials enrolled a large cohort of women seeking contraception.
-
Treatment Regimen: Similar to Twirla®, the patch was applied once weekly for three consecutive weeks, followed by a one-week patch-free period, constituting a 28-day cycle.[3]
-
Primary Efficacy Endpoint: The primary efficacy outcome was also the Pearl Index.
-
Data Collection: Data on pregnancy rates, cycle control, and adverse events were collected throughout the study duration.
Visualizations
Mechanism of Action: Hormonal Contraception Signaling Pathway
The estradiol and levonorgestrel in the patch exert their contraceptive effect primarily by suppressing ovulation through negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.
Caption: Hormonal feedback loop in contraception.
Experimental Workflow: Phase 3 Contraceptive Patch Trial
The following diagram illustrates a typical workflow for a Phase 3 clinical trial of a contraceptive patch.
References
- 1. drugs.com [drugs.com]
- 2. Efficacy, safety, and tolerability of a levonorgestrel/ethinyl estradiol transdermal delivery system: Phase 3 clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meet Xulane [xulane.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Twirla vs Xulane Comparison - Drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The SECURE Trial - Twirla HCP [twirla.com]
- 8. Xulane: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. clinician.com [clinician.com]
comparative analysis of the endometrial safety of different progestins with transdermal estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the endometrial safety of different progestins when used in combination with transdermal estradiol (B170435) for hormone therapy. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative data from clinical studies, experimental protocols, and the underlying molecular signaling pathways.
Quantitative Data on Endometrial Safety
The following tables summarize the key findings from various studies on the endometrial safety of different progestins co-administered with transdermal estradiol. Endometrial safety is primarily assessed by the incidence of endometrial hyperplasia and bleeding patterns.
Table 1: Incidence of Endometrial Hyperplasia with Transdermal Estradiol and Various Progestins
| Progestin | Dosage and Regimen | Transdermal Estradiol Dose | Study Duration | Incidence of Endometrial Hyperplasia | Reference |
| No Progestin (Unopposed) | N/A | 0.1 mg/day (cyclic) | 96 weeks | 42% | [1] |
| Medroxyprogesterone Acetate (B1210297) (MPA) | 10 mg/day (sequential, days 13-25) | 0.1 mg/day (cyclic) | 96 weeks | 4% | [1] |
| Norethisterone Acetate (NETA) | 140 µ g/day (continuous) | 50 µ g/day | 96 weeks | 0% | [2] |
| Micronized Progesterone (B1679170) (MP) | 200 mg/day (sequential, days 1-12) | 1.5 mg/day (percutaneous gel) | 18 months | 0% (8.3% proliferative endometrium) | [3] |
| Chlormadinone Acetate (CA) | 10 mg/day (sequential, days 10-24) | 1.5 mg/day (percutaneous gel) | 18 months | 0% (3.7% proliferative endometrium) | [3] |
| Levonorgestrel (LNG) - IUD | 20 µ g/day (intrauterine) | 50 µ g/day (patch) | 1 year | 0% (atrophic endometrium) | [4] |
| Levonorgestrel (LNG) - Transdermal | 15 µ g/day (sequential) | 75 µ g/day | 1 year | 0.5% (1 case in the study group) | [5] |
| Dydrogesterone | 10 mg/day (sequential) | 50 µ g/day | 12 cycles | Not explicitly reported, but good endometrial protection | [6] |
| Nomegestrol Acetate | 5 mg/day (sequential) | 50 µ g/day | 12 cycles | Not explicitly reported, but good endometrial protection | [6] |
Table 2: Bleeding Patterns with Transdermal Estradiol and Various Progestins (Sequential Regimens)
| Progestin | Dosage and Regimen | Transdermal Estradiol Dose | Study Duration | Key Bleeding Outcomes | Reference |
| Medroxyprogesterone Acetate (MPA) | 10 mg/day | 50 µ g/day | 12 cycles | Lower incidence of regular bleeding compared to Nomegestrol Acetate and Dydrogesterone. | [6] |
| Nomegestrol Acetate | 5 mg/day | 50 µ g/day | 12 cycles | Significantly higher incidence of regular progestogen-associated bleeding compared to MPA and Micronized Progesterone. | [6] |
| Dydrogesterone | 10 mg/day | 50 µ g/day | 12 cycles | Significantly higher incidence of regular progestogen-associated bleeding compared to Micronized Progesterone. | [6] |
| Micronized Progesterone (MP) | 200 mg/day | 50 µ g/day | 12 cycles | More irregular bleeding episodes. | [6] |
| Micronized Progesterone (MP) - Oral vs. Vaginal | 100 mg/day & 200 mg/day | 50 µ g/day | 12 cycles | Vaginal administration led to a higher number of regular bleeding episodes and fewer episodes of spotting compared to oral administration. | [7][8] |
| Levonorgestrel (LNG) - IUD | 20 µ g/day | 50 µ g/day | 1 year | More days of spotting during the first 3 months compared to oral continuous combined therapy, but similar rates of no bleeding after 6 months. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols for assessing the endometrial safety of hormone therapy.
General Clinical Trial Design for Endometrial Safety Assessment
A common approach is a prospective, randomized, controlled trial.
Figure 1: Generalized workflow for a clinical trial assessing endometrial safety.
Endometrial Biopsy and Histopathological Analysis
This is the gold standard for assessing endometrial safety.
-
Procedure:
-
Patient Preparation: Informed consent is obtained. A pre-procedure NSAID may be administered to reduce cramping.
-
Specimen Collection: A speculum is inserted into the vagina to visualize the cervix. The cervix is cleansed with an antiseptic solution. A tenaculum may be used to stabilize the cervix. A thin, flexible suction catheter (pipelle) is inserted through the cervix into the uterine cavity. Suction is applied to collect a sample of the endometrial lining.
-
Sample Handling: The collected tissue is placed in a container with 10% neutral buffered formalin for fixation.
-
-
Histopathological Evaluation:
-
Processing: The fixed tissue is processed, embedded in paraffin, and sectioned into thin slices (3-4 µm).
-
Staining: The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A pathologist examines the stained sections under a light microscope to evaluate the endometrial architecture, glandular and stromal morphology, and to identify any signs of hyperplasia, atypia, or malignancy. The classification of endometrial hyperplasia (e.g., simple, complex, with or without atypia) is noted.
-
Signaling Pathways of Progestin Action on the Endometrium
Progestins exert their effects on the endometrium primarily by binding to progesterone receptors (PRs), which are nuclear transcription factors. The activation of PRs leads to a cascade of molecular events that counteract the proliferative effects of estrogen.
Figure 2: Opposing actions of estrogen and progestin on the endometrium.
Progesterone receptor activation leads to:
-
Downregulation of Estrogen Receptors: Progestins decrease the expression of estrogen receptors, thereby reducing the sensitivity of the endometrium to the proliferative effects of estrogen.
-
Induction of Enzymes: They induce enzymes, such as 17β-hydroxysteroid dehydrogenase type 2, which converts the potent estradiol to the less active estrone.
-
Cell Cycle Inhibition: Progestins can inhibit the progression of the cell cycle in endometrial epithelial cells.
-
Induction of Apoptosis: Progestins can promote programmed cell death (apoptosis) in the endometrial glands.
-
Stromal Decidualization: Progestins induce the differentiation of endometrial stromal cells into decidual cells, a process essential for implantation and pregnancy, which also contributes to the stabilization of the endometrium.
Figure 3: Molecular mechanism of progestin action in endometrial cells.
Conclusion
The addition of a progestin to transdermal estradiol therapy is essential for endometrial protection in women with a uterus. The choice of progestin and the regimen (sequential or continuous) can influence both endometrial safety and bleeding patterns. Continuous combined therapy with progestins like norethisterone acetate has been shown to be highly effective in preventing endometrial hyperplasia.[2] Sequential regimens with various progestins also provide good endometrial protection, although bleeding patterns can vary.[6] Micronized progesterone, particularly when administered vaginally, offers good cycle control.[7][8] The levonorgestrel-releasing IUD provides excellent endometrial protection with the advantage of local action, though it may be associated with more spotting initially.[4] The selection of a specific progestin should be based on a comprehensive evaluation of its endometrial safety profile, bleeding patterns, and other potential systemic effects. Further head-to-head comparative studies of different progestins with transdermal estradiol are needed to provide more definitive guidance for clinical practice and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endometrial effects, bleeding control, and compliance with a new postmenopausal hormone therapy regimen based on transdermal estradiol gel and every-other-day vaginal progesterone in capsules: a 3-year pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transdermal estrogen with a levonorgestrel-releasing intrauterine device for climacteric complaints: clinical and endometrial responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endometrial safety of a transdermal sequential estradiol-levonorgestrel combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bleeding patterns during continuous estradiol with different sequential progestogens therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transdermal estradiol and oral or vaginal natural progesterone: bleeding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Climarapro®: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Climarapro® (estradiol/levonorgestrel transdermal system), adherence to proper disposal procedures is crucial for maintaining laboratory safety and minimizing environmental impact. This guide provides essential, step-by-step instructions for the appropriate handling and disposal of used this compound® patches, based on the available safety information.
Immediate Safety and Disposal Protocol
The primary safety concern with used this compound® patches is the presence of residual active hormones.[1][2] To mitigate the risk of unintended exposure to personnel and the environment, a specific disposal procedure should be followed.
Step-by-Step Disposal Procedure:
-
Careful Removal: When removing the patch from the skin, do so slowly and carefully to avoid skin irritation.[1]
-
Adhesive Residue Management: Should any adhesive remain on the skin, allow the area to dry for 15 minutes. Gently rub the area with an oil-based cream or lotion to remove the residue.[1]
-
Folding for Containment: Immediately after removal, fold the used patch in half so that the adhesive side sticks to itself. This encapsulates the remaining drug and minimizes the potential for accidental exposure.
-
Final Disposal: The folded patch should then be discarded in a waste container. For a laboratory setting, it is recommended to dispose of the folded patch in a designated pharmaceutical waste container to ensure it is handled appropriately according to institutional and local regulations.
Key Product Information
While specific quantitative data for disposal is not publicly available, the following table summarizes key specifications of the this compound® patch.
| Feature | Specification |
| Active Ingredients | Estradiol (B170435), Levonorgestrel |
| Dosage Delivery | 0.045 mg/day estradiol and 0.015 mg/day levonorgestrel |
| Total Drug Content per Patch | 4.4 mg of estradiol and 1.39 mg of levonorgestrel |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a used this compound® patch.
Important Considerations for a Laboratory Setting:
While the general guidance is to dispose of the folded patch in household trash, for a research or laboratory environment, a more stringent approach is warranted. Disposing of the patch in a dedicated pharmaceutical waste stream ensures compliance with regulations governing laboratory waste and minimizes the environmental impact of the active hormonal ingredients.
It is important to note that a detailed Safety Data Sheet (SDS) with specific disposal information for this compound® in a laboratory or research context was not identified in publicly available resources. Therefore, the procedures outlined above are based on the manufacturer's instructions for patient use, adapted with best practices for a professional laboratory setting. Always consult your institution's environmental health and safety department for specific guidance on pharmaceutical waste disposal.
References
Essential Safety and Handling Protocols for Potent Hormonal Compounds in a Laboratory Setting
Note: The term "Climarapro" refers to Climara Pro®, a pharmaceutical transdermal patch containing estradiol (B170435) and levonorgestrel (B1675169), intended for patient use in hormone replacement therapy. The following information is provided for researchers, scientists, and drug development professionals who may be handling the active pharmaceutical ingredients (APIs), estradiol and levonorgestrel , as chemical substances in a laboratory environment. This guidance is not applicable to patient use of the prescribed medication.
The handling of potent hormonal compounds such as estradiol and levonorgestrel in a laboratory requires stringent safety measures to prevent accidental exposure and ensure a safe working environment. These compounds are biologically active at low concentrations and can have significant physiological effects. Adherence to the following protocols is essential.
Hazard Identification and Classification
Estradiol and levonorgestrel are classified under the Globally Harmonized System (GHS) with several hazard statements. It is crucial to be aware of these classifications before handling.
| Compound | GHS Hazard Pictograms | GHS Hazard Statements |
| Estradiol | Danger | H317: May cause an allergic skin reaction.[1] H319: Causes serious eye irritation.[1] H350: May cause cancer.[1][2][3] H360FD: May damage fertility. May damage the unborn child.[1][2][3] H372: Causes damage to organs (Liver, Bone, Blood, Endocrine system) through prolonged or repeated exposure.[1][2][3] H410: Very toxic to aquatic life with long lasting effects.[4] |
| Levonorgestrel | Danger | H312+H332: Harmful in contact with skin or if inhaled.[5] H351: Suspected of causing cancer.[5][6] H360FD: May damage fertility. May damage the unborn child.[5][6] H362: May cause harm to breast-fed children.[6] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compounds. The following table summarizes the required PPE for handling estradiol and levonorgestrel powders or solutions.
| Protection Type | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check for breakthrough times. Double-gloving is advised when handling potent compounds. |
| Eye/Face Protection | Safety glasses with side shields or safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat is required. For handling larger quantities or in case of potential for significant exposure, a disposable gown or coveralls should be used. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 (or higher) respirator should be used for weighing or handling powders. For higher-risk operations, a powered air-purifying respirator (PAPR) may be necessary. Work should be conducted in a certified chemical fume hood or other ventilated enclosure. |
Operational and Disposal Plans
Experimental Protocols: Safe Handling and Storage
Engineering Controls:
-
All work with powdered forms of estradiol and levonorgestrel (e.g., weighing, preparing solutions) must be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.
-
Use a High-Efficiency Particulate Air (HEPA) filter vacuum for cleaning up any spills of powdered material. Do not use a standard vacuum cleaner.
Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly. Designate a specific area for handling these potent compounds.
-
Weighing: Use a disposable weighing paper or a container that can be sealed for transport to the dissolution area.
-
Solution Preparation: Add the solvent to the powdered compound slowly to avoid generating dust.
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning solution (e.g., 70% ethanol), followed by a soap and water wash.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Contaminated work clothing should not be taken home and should be laundered separately.[7]
Storage:
-
Store estradiol and levonorgestrel in tightly sealed, clearly labeled containers.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Store in a locked cabinet or a restricted-access area to prevent unauthorized access.[2][3][6]
Disposal Plan
All waste materials contaminated with estradiol or levonorgestrel must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weighing papers, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through an approved waste disposal company, following all local, state, and federal regulations.
Emergency Procedures
First-Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Laboratory Workflow for Handling Potent Hormonal Compounds
The following diagram illustrates the essential workflow for safely handling potent hormonal compounds like estradiol and levonorgestrel in a laboratory setting.
Caption: Safe handling workflow for potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
